molecular formula C5H4ClNO2S B100533 Pyridine-3-sulfonyl chloride CAS No. 16133-25-8

Pyridine-3-sulfonyl chloride

Cat. No.: B100533
CAS No.: 16133-25-8
M. Wt: 177.61 g/mol
InChI Key: CDRNYKLYADJTMN-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO2S and its molecular weight is 177.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-sulfonyl chloride
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InChI

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNYKLYADJTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936483
Record name Pyridine-3-sulfonyl chloride
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Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16133-25-8
Record name 3-Pyridinesulfonyl chloride
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Record name Pyridine-3-sulfonyl chloride
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Record name 3-Pyridinesulfonyl chloride
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Foundational & Exploratory

Pyridine-3-sulfonyl Chloride: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyridine-3-sulfonyl chloride (CAS No: 16133-25-8) has emerged as a chemical intermediate of paramount importance in the landscape of pharmaceutical research and development.[1] Its role as a versatile and potent sulfonylation reagent makes it an indispensable tool for medicinal chemists.[2] This guide provides a comprehensive overview of its applications, synthesis, experimental protocols, and significance in the creation of modern therapeutics, with a focus on its pivotal role in the development of novel acid-blocking medications.[1][3]

Core Functionality and Applications

This compound's primary function is to introduce the pyridine-3-sulfonyl moiety into target molecules, a process known as sulfonylation.[1] This chemical transformation is fundamental for synthesizing a wide array of derivatives, including sulfonamides and sulfonate esters, which are prevalent in many biologically active compounds.[2] The incorporation of this specific sulfonyl group can dramatically alter a compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][4]

Its most notable application is as a key building block in the synthesis of Vonoprazan (TAK-438), a novel, orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[3][5][6] It is also a crucial raw material for the synthesis of Flunaprazan, another drug in the same class.[7] The pyridine-sulfonyl structure established by this reagent is fundamental to the therapeutic efficacy of these drugs.[3]

Key Reactions in Pharmaceutical Synthesis

The reactivity of the sulfonyl chloride group (-SO₂Cl) allows for straightforward reactions with nucleophiles like amines and alcohols.

  • Sulfonamide Formation: The most common application involves the reaction of this compound with primary or secondary amines to form stable sulfonamide linkages (-SO₂-NRR'). This reaction is a cornerstone of medicinal chemistry for creating bioisosteres of amides with improved metabolic stability.[4]

  • Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters (-SO₂-OR). These can be final products or act as reactive intermediates for further transformations.[2]

The general workflow for these key reactions can be visualized as follows:

G cluster_start Reactants cluster_product Products P3SC This compound Sulfonamide Pyridine-3-sulfonamide Derivative P3SC->Sulfonamide Sulfonylation Sulfonate Pyridine-3-sulfonate Ester P3SC->Sulfonate Sulfonylation Amine Primary/Secondary Amine (R-NH₂) Amine->Sulfonamide Alcohol Alcohol/Phenol (R-OH) Alcohol->Sulfonate

Caption: General reaction pathways for this compound.

Synthesis of this compound

The availability of high-purity this compound is critical for pharmaceutical manufacturing.[8] Several synthetic methods are employed for its industrial production. The two primary routes start from either 3-aminopyridine or pyridine-3-sulfonic acid.

G cluster_route1 Route 1 cluster_route2 Route 2 A 3-Aminopyridine B Diazonium Fluoroborate Intermediate A->B Diazotization (NaNO₂, HBF₄) D This compound B->D Acylchlorination (SO₂Cl₂, CuCl₂) C Pyridine-3-sulfonic Acid C->D Chlorination (PCl₅, POCl₃) G cluster_pump Proton Pump cluster_lumen Gastric Lumen (Stomach) ParietalCell Gastric Parietal Cell Pump H+,K+-ATPase H_ion H⁺ (Acid) Pump->H_ion Secretion K_ion_cell K⁺ K_ion_lumen K⁺ K_ion_lumen->Pump Uptake Vonoprazan Vonoprazan (P-CAB) Vonoprazan->Pump Inhibition

References

In-Depth Technical Guide: The Mechanism of Action of Pyridine-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride is a versatile reagent and a key building block in modern medicinal chemistry and drug development. Its strategic importance lies in its ability to act as a potent electrophilic sulfonylating agent, enabling the introduction of the pyridine-3-sulfonyl moiety into a diverse range of molecules. This modification can significantly alter the physicochemical and pharmacological properties of a compound, making it an indispensable tool for lead optimization and the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its chemical reactivity, role in pharmaceutical synthesis, and potential biological interactions.

Core Mechanism of Action: Electrophilic Sulfonylation

The primary mechanism of action of this compound is centered around the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, as well as the pyridine ring. This renders the sulfur atom susceptible to nucleophilic attack by a wide range of nucleophiles.

The general reaction mechanism proceeds via a nucleophilic substitution pathway, typically following an Sₙ2-like mechanism at the sulfur center. A nucleophile (Nu:) attacks the electrophilic sulfur atom, leading to the formation of a transient pentacoordinate intermediate or a transition state. Subsequently, the chloride ion, being a good leaving group, is displaced, resulting in the formation of a stable sulfonamide, sulfonate ester, or other sulfonyl derivative. The efficiency and selectivity of these reactions are key to its widespread adoption in organic synthesis.[1][2]

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles, including:

  • Amines: Primary and secondary amines react to form stable sulfonamides. This is one of the most common and crucial reactions in drug synthesis, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Alcohols and Phenols: Alcohols and phenols react to form sulfonate esters. This transformation can be used to modify the solubility and bioavailability of drug candidates.

  • Hydrazine: Reaction with hydrazine yields the corresponding sulfonyl hydrazide, which can serve as a precursor for the synthesis of various heterocyclic compounds.

  • Azide Ions: Nucleophilic substitution with sodium azide produces pyridine-3-sulfonyl azide, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.

Role in Pharmaceutical Synthesis: The Case of Vonoprazan

A prominent example showcasing the critical role of this compound is in the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. This compound is a key intermediate in the manufacturing process of this important drug.[3]

The synthesis of Vonoprazan involves the sulfonylation of a pyrrole derivative with this compound. This reaction is a crucial step in building the final drug molecule, highlighting the reagent's importance in modern pharmaceutical production.[3]

Experimental Protocol: Synthesis of a Vonoprazan Intermediate using this compound

The following is a generalized experimental protocol for the sulfonylation step in the synthesis of a Vonoprazan intermediate, based on information from synthetic chemistry literature. This is for informational purposes only and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (starting material)

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in the anhydrous aprotic solvent in a flame-dried reaction flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add the base (e.g., sodium hydride) portion-wise to the solution. Stir the mixture at 0 °C for a specified time to allow for the deprotonation of the pyrrole nitrogen.

  • Sulfonylation: In a separate flask, dissolve this compound in the anhydrous aprotic solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

Diagram: Synthesis of Vonoprazan Intermediate

G cluster_reactants Reactants cluster_conditions Conditions Pyrrole 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Product 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Vonoprazan Intermediate) Pyrrole->Product Sulfonylation P3SC This compound P3SC->Product Base Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF)

Caption: Sulfonylation step in the synthesis of a key Vonoprazan intermediate.

Biological Interactions: Cytochrome P450 Inhibition

While primarily a synthetic reagent, the pyridine moiety in this compound and its derivatives raises the possibility of interactions with biological targets, such as cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile and potentially leading to adverse effects.

Several pyridine-containing compounds are known to be inhibitors of CYP enzymes. The nitrogen atom in the pyridine ring can coordinate with the heme iron of the CYP enzyme, leading to reversible or irreversible inhibition.

At present, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the direct inhibition of cytochrome P450 enzymes by this compound itself. However, given its reactive nature, it is plausible that it could act as an irreversible inhibitor by covalently modifying the enzyme. For any drug candidate synthesized using this compound, a thorough evaluation of its CYP inhibition profile is a critical step in preclinical development.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory potential of a compound, such as a derivative of this compound, on major human CYP isoforms using human liver microsomes.[4][5][6]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard

Procedure:

  • Preparation: Prepare working solutions of the test compound, probe substrates, and positive controls in the appropriate solvent.

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, prepare an incubation mixture containing phosphate buffer, human liver microsomes, and the test compound at various concentrations (or a positive control inhibitor).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the test compound to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Diagram: Cytochrome P450 Inhibition Assay Workflow

G Start Prepare Incubation Mixture (HLMs, Buffer, Test Compound) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add NADPH & Probe Substrate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Quench with Organic Solvent + Internal Standard Incubate->Terminate Process Centrifuge to Precipitate Proteins Terminate->Process Analyze LC-MS/MS Analysis of Metabolite Process->Analyze Data Calculate % Inhibition & IC50 Analyze->Data

Caption: General workflow for an in vitro cytochrome P450 inhibition assay.

Potential Effects on Cellular Signaling Pathways

The introduction of the pyridine-3-sulfonyl group can significantly impact the biological activity of a molecule, potentially leading to interactions with various cellular signaling pathways. While there is no direct evidence in the reviewed literature of this compound itself modulating specific signaling pathways, its derivatives, as drug molecules, are designed to do so.

For instance, many kinase inhibitors, which target signaling pathways like MAPK and PI3K/AKT, contain sulfonamide moieties. The physicochemical properties imparted by the pyridine-3-sulfonyl group, such as hydrogen bonding capacity and conformational rigidity, can influence the binding affinity and selectivity of a drug for its target protein within a signaling cascade.

Further research is required to elucidate any direct effects of this compound or its simpler derivatives on cellular signaling. Standard cellular assays, such as reporter gene assays for transcription factor activity (e.g., NF-κB) or western blotting for the phosphorylation status of key signaling proteins (e.g., ERK, Akt), could be employed to investigate such effects.

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data on the reaction kinetics of this compound with a broad range of nucleophiles or its specific inhibitory constants (IC₅₀ or Kᵢ) against cytochrome P450 enzymes. The available data primarily focuses on its application in chemical synthesis, with yields of reactions being the most commonly reported quantitative measure.

Data TypeValueRemarks
Reaction Kinetics Not AvailableThe reactivity is generally described as high for a sulfonyl chloride, but specific rate constants are not reported.
Cytochrome P450 Inhibition (IC₅₀/Kᵢ) Not AvailableWhile pyridine-containing compounds can be CYP inhibitors, specific data for this compound is not available.

Conclusion

This compound is a powerful and versatile electrophilic reagent with a well-established mechanism of action centered on nucleophilic substitution at the sulfonyl sulfur. Its primary role in the pharmaceutical industry is as a critical building block for the synthesis of complex drug molecules, exemplified by its use in the production of Vonoprazan. While its direct biological effects are not extensively characterized, the potential for interaction with biological targets such as cytochrome P450 enzymes necessitates careful evaluation of any new pharmaceutical entity synthesized using this reagent. The lack of publicly available quantitative kinetic and inhibitory data highlights an area for future research that would be of significant value to the drug development community. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity, emphasizing both its utility in synthesis and the need for thorough biological characterization of its derivatives.

References

The Strategic Application of Pyridine-3-sulfonyl Chloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride has emerged as a pivotal reagent in contemporary organic synthesis, prized for its versatility and efficiency in introducing the vital pyridylsulfonyl moiety into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, with a particular focus on its role in the development of pharmacologically active compounds. Detailed experimental protocols for key transformations, quantitative data summaries, and diagrammatic representations of synthetic workflows and relevant biological pathways are presented to serve as a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Introduction

This compound (C₅H₄ClNO₂S) is a highly reactive organosulfur compound that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of the electrophilic sulfonyl chloride group attached to a pyridine ring, a common scaffold in medicinal chemistry. This combination allows for the facile introduction of the pyridine-3-sulfonyl group into various molecules, often imparting or modulating biological activity.[3] The reagent is particularly renowned for its application in the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic properties.[4] A prime example of its significance is its role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[5] This guide will elucidate the synthesis of this compound and delve into its diverse applications, providing practical experimental details and organized data to facilitate its strategic use in research and development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly starting from 3-aminopyridine or pyridine-3-sulfonic acid.

From 3-Aminopyridine via Diazotization

A widely employed industrial method involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.[6] This multi-step process, while effective, requires careful control of reaction conditions, particularly temperature. The intermediate diazonium salt is often unstable and is typically used immediately in the subsequent step.[6]

From Pyridine-3-sulfonic Acid

An alternative and common laboratory-scale synthesis involves the direct chlorination of pyridine-3-sulfonic acid using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[7][8] This method is often preferred for its operational simplicity.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for sulfonylation reactions with a wide range of nucleophiles.

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines. This reaction is fundamental in medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in numerous drugs. The reaction generally proceeds under basic conditions to neutralize the HCl byproduct.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-Aminopyridine1. NaNO₂, HCl, H₂O2. NaBF₄3. SOCl₂, CuClDichloromethane0-5Overnight90.7[6]
Pyridine-3-sulfonic acidPCl₅None1502Not isolated[7]
Pyridine-3-sulfonic acidPCl₅, POCl₃NoneReflux394[8]
Pyridine-3-sulfonic acidPCl₅Monochlorobenzene120191.7[9]

Table 2: Synthesis of Sulfonamides from this compound

Amine SubstrateBaseSolventTemperatureTimeYield (%)Reference
Ammonia (in dioxane)-TetrahydrofuranRoom Temp.1 h71General Protocol
MethylamineTriethylamineDichloromethaneRoom Temp.50 min91General Protocol
Various aminesTriethylamineDichloromethane0 °C to Room Temp.1-3 h75-95General Observation

Table 3: Synthesis of Pyridine-3-sulfonate Esters

Alcohol/Phenol SubstrateBaseSolventTemperatureTimeYield (%)Reference
PhenolPyridineDichloromethane0 °C to Room Temp.12 h97[10]
Substituted PhenolsPyridineNitrobenzeneNot specifiedNot specified-[11]
General AlcoholsPyridineDichloromethaneNot specifiedNot specifiedGood to Excellent[10]
Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form sulfonate esters.[10][12] This transformation is useful for the protection of hydroxyl groups or for converting them into good leaving groups for subsequent nucleophilic substitution reactions.[11]

Role in Cross-Coupling Reactions

While less common than their halide counterparts, sulfonyl chlorides can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] This application allows for the formation of carbon-carbon bonds, connecting the pyridine-3-sulfonyl moiety to other organic fragments. However, specific examples utilizing this compound in such reactions are not extensively reported, with pyridine sulfinates often being preferred as the coupling partner.[15][16]

Other Applications

The versatility of this compound extends to its use as a derivatizing agent in analytical chemistry to enhance the sensitivity of analytes in mass spectrometry.[17] It can also serve as a precursor for the synthesis of other pyridine-3-substituted compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminopyridine[6]
  • Diazotization: To a cooled (0-5 °C) solution of 3-aminopyridine (1.0 eq) in 6-10 M hydrochloric acid, a solution of sodium nitrite (1.05-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Formation of Diazonium Fluoroborate: An aqueous solution of sodium fluoroborate (1.1-1.3 eq) is then added dropwise to the reaction mixture at 0-5 °C. The resulting precipitate is filtered, washed with cold dilute hydrochloric acid, and dried.

  • Sulfonyl Chlorination: The dried diazonium fluoroborate salt is added portion-wise to a solution of thionyl chloride (2.0 eq) and a catalytic amount of cuprous chloride (0.01 eq) in water at 0-5 °C.

  • Work-up: The reaction is stirred overnight, and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford this compound.

Protocol 2: Synthesis of a Sulfonamide (General Procedure)
  • Reaction Setup: To a solution of an amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, a solution of this compound (1.1 eq) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for the specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.

Protocol 3: Synthesis of a Sulfonate Ester[10]
  • Reaction Setup: To a solution of an alcohol or phenol (1.0 eq) in pyridine or a mixture of dichloromethane and pyridine at 0 °C, this compound (1.1 eq) is added.

  • Reaction: The mixture is stirred at room temperature for 12 hours or until the reaction is complete as indicated by TLC.

  • Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography to afford the sulfonate ester.

Mandatory Visualizations

Workflow and Signaling Pathway Diagrams

G cluster_synthesis Synthesis of this compound cluster_application Applications in Organic Synthesis 3-Aminopyridine 3-Aminopyridine Diazotization Diazotization 3-Aminopyridine->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sulfonyl Chlorination Sulfonyl Chlorination Diazonium Salt->Sulfonyl Chlorination This compound This compound Sulfonyl Chlorination->this compound Pyridine-3-sulfonyl Chloride_app This compound Sulfonamides Sulfonamides Pyridine-3-sulfonyl Chloride_app->Sulfonamides  + Amines Sulfonate Esters Sulfonate Esters Pyridine-3-sulfonyl Chloride_app->Sulfonate Esters  + Alcohols/Phenols Cross-Coupling Products Cross-Coupling Products Pyridine-3-sulfonyl Chloride_app->Cross-Coupling Products  + Boronic Acids (Pd-cat)

General Synthetic Workflow for this compound.

vonoprazan_synthesis Pyrrole Derivative Pyrrole Derivative Sulfonylation Sulfonylation Pyrrole Derivative->Sulfonylation This compound This compound This compound->Sulfonylation Sulfonamide Intermediate Sulfonamide Intermediate Sulfonylation->Sulfonamide Intermediate Further Steps Further Steps Sulfonamide Intermediate->Further Steps Vonoprazan Vonoprazan Further Steps->Vonoprazan

Key Role in the Synthesis of Vonoprazan.

vonoprazan_moa Vonoprazan Vonoprazan Parietal Cell Parietal Cell Vonoprazan->Parietal Cell Inhibition Competitive Inhibition Vonoprazan->Inhibition H+/K+ ATPase H+/K+ ATPase (Proton Pump) Parietal Cell->H+/K+ ATPase K+ Binding Site K+ Binding Site H+/K+ ATPase->K+ Binding Site H+ Secretion H+ Secretion into Gastric Lumen H+/K+ ATPase->H+ Secretion Prevents K+ Binding Site->Inhibition Inhibition->H+/K+ ATPase Blocks Reduced Acidity Reduced Gastric Acidity H+ Secretion->Reduced Acidity

Mechanism of Action of Vonoprazan.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary utility in the construction of sulfonamides and sulfonate esters. Its strategic importance is underscored by its application in the synthesis of pharmaceuticals, most notably Vonoprazan. The synthetic routes to this compound are well-established, and its reactivity with various nucleophiles is generally high and predictable. While its application in cross-coupling reactions is an area with potential for further exploration, its current role as a key building block in medicinal and organic chemistry is firmly cemented. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important synthetic tool.

References

Investigating the Biological Activities of Pyridine-3-Sulfonyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride is a versatile scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these compounds. We delve into their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide utilizes graphical representations of signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the subject matter.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with a sulfonyl chloride group at the 3-position, the resulting this compound becomes a highly reactive intermediate, enabling the synthesis of a wide range of sulfonamides and other derivatives.[2][3] These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on the biological activities of this compound derivatives, with a focus on their potential applications in oncology, inflammation, infectious diseases, and enzyme-targeted therapies.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several methods, often starting from 3-aminopyridine or pyridine-3-sulfonic acid. One common approach involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.[4][5] Another established method is the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride.[6][7][8]

Once obtained, the reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of amines, alcohols, and other nucleophiles to yield a diverse library of derivatives. This versatility allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for desired biological effects.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_derivatives Derivatives 3-Aminopyridine 3-Aminopyridine This compound This compound 3-Aminopyridine->this compound Diazotization, Sulfonyl Chlorination Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid->this compound Chlorination (e.g., PCl5, SOCl2) Sulfonamides Sulfonamides This compound->Sulfonamides Reaction with Amines Sulfonate Esters Sulfonate Esters This compound->Sulfonate Esters Reaction with Alcohols Other Derivatives Other Derivatives This compound->Other Derivatives Reaction with other Nucleophiles

Caption: General synthesis routes for this compound and its derivatives.

Biological Activities

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

3.1.1. Quantitative Data

CompoundCell LineIC50 (µM)Reference
Derivative 7MCF-7 (Breast)19.2[10]
Derivative 8MCF-7 (Breast)14.2[10]
Derivative 7Three Breast Cancer Cell Lines-[10]
Pyridine derivative 70MDAMB-231 (Breast)Potent[1]
Compounds 29-32A2780, MCF-7, HCT-116Lead Molecules[1]
Compounds 2, 3, 4c, 6, 7, 9b, 10a, 1159 Human Tumor Cell Lineslog10(GI50) = -4.7[9]

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

3.1.3. Signaling Pathway: VEGFR-2 Inhibition

Some pyridine derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Pyridine Derivative Pyridine Derivative Pyridine Derivative->VEGFR-2 Inhibits Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Simplified diagram of VEGFR-2 signaling inhibition by a pyridine derivative.

Anti-inflammatory Activity

Certain derivatives of pyridine have demonstrated significant anti-inflammatory effects.[11][12] The proposed mechanism for some of these compounds involves the chelation of iron, which is a cofactor for cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[11][12]

3.2.1. Quantitative Data

CompoundModelDose (mg/kg)Inhibition (%)Reference
Compound ACarrageenan-induced paw edema2067[12]
Compound BCarrageenan-induced paw edema400Significant[12]
Compound CCarrageenan-induced paw edema200Significant[12]
Compound ACroton oil-induced ear edema2037[12]
Compound BCroton oil-induced ear edema40043[12]
Compound CCroton oil-induced ear edema20050[12]
Thiazolo[4,5-b]pyridine 7Carrageenan-induced paw edema-47.2[13]
Thiazolo[4,5-b]pyridine 8Carrageenan-induced paw edema-53.4[13]
Thiazolo[4,5-b]pyridine 9Carrageenan-induced paw edema-45.6[13]

3.2.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Test compounds are administered intraperitoneally or orally.

  • Carrageenan Injection: After 30-60 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

G Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[14][15][16]

3.3.1. Quantitative Data

Compound(s)OrganismMIC (µg/mL)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivativesS. aureus32-64[14]
Compound 21dS. pneumoniae- (MBIC = 0.5)[14]
Dodecanoic acid derivatives 1-3B. subtilis, S. aureus, E. coliGood activity[16]
Pyridine compounds 36, 37Various bacteria and fungiVery good activity[16]
N-alkylated pyridine-based saltsS. aureus, E. coli100[16]

3.3.2. Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

A significant area of research for pyridine-3-sulfonamide derivatives is their activity as enzyme inhibitors, particularly against carbonic anhydrases (CAs).[17][18] CAs are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.

3.4.1. Quantitative Data

CompoundEnzyme IsoformKI (nM)Reference
Compound 5hCA II271.5[17]
Compound 4hCA IX137[17]
Compound 6hCA XII91[17]
Compound 1fhCA IMore potent than AAZ[18]
Compound 1fhCA IIBetter activity than AAZ[18]
Ten derivativesγ-CA from E. coliMuch lower than AAZ[18]

3.4.2. Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

This assay measures the catalytic activity of carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoform and varying concentrations of the inhibitor are prepared.

  • CO2 Substrate: A CO2-saturated solution is prepared.

  • pH Indicator: A pH indicator is included in the reaction buffer.

  • Reaction Initiation: The enzyme/inhibitor solution is rapidly mixed with the CO2 substrate in a stopped-flow instrument.

  • Monitoring: The change in pH is monitored over time by measuring the absorbance of the pH indicator.

  • Data Analysis: The initial rates of reaction are determined, and the inhibition constant (Ki) is calculated from plots of enzyme activity versus inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purified CA Enzyme Purified CA Enzyme Rapid Mixing Rapid Mixing Purified CA Enzyme->Rapid Mixing Pyridine Sulfonamide Inhibitor Pyridine Sulfonamide Inhibitor Pyridine Sulfonamide Inhibitor->Rapid Mixing CO2 Substrate CO2 Substrate CO2 Substrate->Rapid Mixing Monitor pH Change Monitor pH Change Rapid Mixing->Monitor pH Change Calculate Initial Rates Calculate Initial Rates Monitor pH Change->Calculate Initial Rates Determine Ki Determine Ki Calculate Initial Rates->Determine Ki

Caption: Workflow for carbonic anhydrase inhibition assay.

Conclusion

This compound derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their synthetic accessibility allows for the creation of large and diverse chemical libraries, which have been shown to possess a wide spectrum of biological activities. The potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore the significant therapeutic potential of this scaffold. The detailed experimental protocols and compiled quantitative data provide a solid foundation for researchers to build upon, facilitating further exploration and optimization of these promising molecules for the development of next-generation therapeutics. Future work should continue to focus on elucidating the precise mechanisms of action, refining structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds.

References

The Pivotal Role of Pyridine-3-Sulfonyl Chloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-3-sulfonyl chloride has emerged as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique chemical properties, including its reactivity as a sulfonylation reagent, have enabled the synthesis of complex molecules targeting a range of biological pathways.[1][2] This in-depth technical guide explores the critical applications of this compound in drug discovery, with a focus on its role in the development of a novel class of acid blockers, potent carbonic anhydrase inhibitors, and innovative antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

A Breakthrough in Acid-Related Disorders: The Synthesis of Vonoprazan

This compound is a key intermediate in the synthesis of Vonoprazan (TAK-438), a first-in-class potassium-competitive acid blocker (P-CAB).[3][4] Vonoprazan offers a novel mechanism of action for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, representing a significant advancement over traditional proton pump inhibitors (PPIs).[5][6]

Mechanism of Action: Targeting the Gastric H+/K+ ATPase

Vonoprazan directly inhibits the gastric H+/K+ ATPase, or proton pump, in a reversible and potassium-competitive manner.[5][7] Unlike PPIs, which require acid activation, Vonoprazan is effective in a neutral pH environment and can inhibit both active and resting proton pumps.[8][9] This leads to a more rapid, potent, and sustained suppression of gastric acid secretion.[8]

cluster_ParietalCell Gastric Parietal Cell cluster_Canaliculus Secretory Canaliculus (Acidic) cluster_Lumen Gastric Lumen ParietalCell Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion K+ K_ion->ProtonPump Enters cell GastricAcid Gastric Acid (HCl) Vonoprazan Vonoprazan Vonoprazan->ProtonPump Binds to K+ site

Figure 1. Mechanism of action of Vonoprazan.

Quantitative Biological Data

The pyridine-3-sulfonyl moiety is crucial for the high affinity and potent inhibitory activity of Vonoprazan against the proton pump.

CompoundTargetIC50 (nM)Ki (nM)pKa
VonoprazanH+/K+ ATPase19 (pH 6.5)39.3
Experimental Protocol: Synthesis of Vonoprazan

A common synthetic route to Vonoprazan involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with this compound.

Step 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbonitrile

  • To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a suitable organic solvent (e.g., tetrahydrofuran), add a base such as sodium hydride at 0°C.

  • Stir the mixture for 30 minutes.

  • Add a solution of this compound in the same solvent.

  • Allow the reaction to proceed at room temperature for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the desired intermediate.

Step 2: Reduction to 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbaldehyde

  • Reduce the nitrile group of the intermediate from Step 1 using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an appropriate solvent at low temperature.

Step 3: Reductive Amination to Vonoprazan

  • React the resulting aldehyde with methylamine to form the corresponding imine.

  • Reduce the imine in situ with a reducing agent like sodium borohydride to yield Vonoprazan free base.

Step 4: Salt Formation

  • Treat the Vonoprazan free base with fumaric acid in a suitable solvent to precipitate Vonoprazan fumarate.

Start 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Intermediate1 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbonitrile Start->Intermediate1 Sulfonylation Intermediate2 5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-carbaldehyde Intermediate1->Intermediate2 Reduction Vonoprazan_base Vonoprazan (free base) Intermediate2->Vonoprazan_base Reductive Amination Vonoprazan_fumarate Vonoprazan Fumarate Vonoprazan_base->Vonoprazan_fumarate Salt Formation Reagent1 This compound, Base Reagent2 Reducing Agent (e.g., DIBAL-H) Reagent3 1. Methylamine 2. Reducing Agent (e.g., NaBH4) Reagent4 Fumaric Acid

Figure 2. Synthetic workflow for Vonoprazan.

Targeting Tumor Hypoxia: Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors

The pyridine-3-sulfonamide scaffold, readily accessible from this compound, has been explored for the development of potent and selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.

Signaling Pathway: HIF-1α and CA IX in Cancer

Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of various genes, including CA9, which encodes for Carbonic Anhydrase IX.[2][5] CA IX is a transmembrane enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[3] This pH regulation is crucial for tumor cell survival, proliferation, and migration in the acidic tumor microenvironment.[10]

Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation CA9_transcription CA9 Gene Transcription HIF1a_translocation->CA9_transcription CAIX_expression CA IX Expression on Cell Surface CA9_transcription->CAIX_expression pH_regulation Extracellular pH Regulation (Acidification) CAIX_expression->pH_regulation Tumor_Progression Tumor Progression (Survival, Proliferation, Migration) pH_regulation->Tumor_Progression Inhibitor Pyridine-3-sulfonamide Inhibitor Inhibitor->CAIX_expression Inhibition

Figure 3. HIF-1α signaling and CA IX inhibition.

Quantitative Biological Data

A series of 4-substituted pyridine-3-sulfonamides have demonstrated potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms.

CompoundR GrouphCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
2 4-morpholinyl16958.548.616.8
3 4-thiomorpholinyl18263.235.719.3
15 4-(1H-pyrazol-1-yl)5400123819.525.4
16 4-(3,5-dimethyl-1H-pyrazol-1-yl)4950115021.328.9
17 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)453098625.631.2
18 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)398087532.435.8
19 4-(3-phenyl-1H-pyrazol-1-yl)256054048.655.7

Data sourced from Slawinski et al., Eur J Med Chem. 2013.[11]

Experimental Protocol: Synthesis of 4-Substituted Pyridine-3-Sulfonamides

The synthesis of these inhibitors typically starts from 4-chloropyridine-3-sulfonamide, which can be prepared from this compound.

Step 1: Synthesis of 4-Chloropyridine-3-sulfonamide

  • React this compound with an excess of aqueous ammonia to form pyridine-3-sulfonamide.

  • Chlorinate the pyridine-3-sulfonamide using a suitable chlorinating agent (e.g., phosphorus oxychloride) to yield 4-chloropyridine-3-sulfonamide.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve 4-chloropyridine-3-sulfonamide in a suitable solvent (e.g., DMF).

  • Add the desired nucleophile (e.g., morpholine, pyrazole).

  • Heat the reaction mixture to an appropriate temperature (e.g., 90-120°C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure 4-substituted pyridine-3-sulfonamide.

Combating Bacterial Resistance: 3-(Pyridine-3-yl)-2-Oxazolidinone Antibacterial Agents

The pyridine-3-yl moiety, introduced via this compound or its derivatives, has been incorporated into the oxazolidinone class of antibiotics to develop novel agents with potent activity against Gram-positive bacteria, including resistant strains.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones inhibit bacterial protein synthesis at a very early stage: the formation of the initiation complex.[1] They bind to the 50S ribosomal subunit and prevent the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex, thereby blocking the initiation of translation.[4][9] This unique mechanism of action results in a low propensity for cross-resistance with other classes of antibiotics.

cluster_Ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Oxazolidinone 3-(Pyridine-3-yl)-2-oxazolidinone Oxazolidinone->Ribosome_50S Binds to P site Oxazolidinone->Initiation_Complex Prevents formation

Figure 4. Oxazolidinone mechanism of action.

Quantitative Biological Data

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising in vitro activity against various Gram-positive bacteria.

CompoundR GroupS. aureus (ATCC25923) MIC (µg/mL)S. pneumoniae (ATCC49619) MIC (µg/mL)E. faecalis (ATCC29212) MIC (µg/mL)B. subtilis (ATCC6633) MIC (µg/mL)S. xylosus (ATCC35924) MIC (µg/mL)
21a H42848
21b F21424
21c Cl42848
21d Br21424
21e I21424
21f CH321424
Linezolid -21224

Data sourced from Jin et al., Front Chem. 2022.[1]

Experimental Protocol: Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The synthesis of these antibacterial agents involves a multi-step sequence.

Step 1: Synthesis of (R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

  • Prepare a key intermediate such as benzyl (R)-(2-oxo-3-(pyridin-3-yl)oxazolidin-5-yl)methylcarbamate.

  • This can be achieved by reacting a suitable pyridine precursor with (R)-glycidyl butyrate, followed by several functional group transformations.

Step 2: Mesylation

  • To a solution of the alcohol from Step 1 in a suitable solvent (e.g., dichloromethane) at 0°C, add triethylamine followed by methanesulfonyl chloride.

  • Stir the reaction at 0°C for a specified time.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain the mesylated intermediate.

Step 3: Azide Formation

  • Dissolve the mesylate in a solvent like DMF and add sodium azide.

  • Heat the reaction mixture and monitor for completion.

  • After cooling, pour the mixture into water and extract the product.

  • Purify the crude azide.

Step 4: Reduction to Amine

  • Reduce the azide to the corresponding primary amine using a reducing agent such as triphenylphosphine followed by water, or by catalytic hydrogenation.

Step 5: Derivatization

  • React the resulting amine with various acyl chlorides, sulfonyl chlorides (derived from this compound), or isocyanates to generate the final 3-(pyridine-3-yl)-2-oxazolidinone derivatives.

This compound is a privileged scaffold in drug discovery, enabling the synthesis of a wide range of biologically active molecules. Its application in the development of the potassium-competitive acid blocker Vonoprazan has revolutionized the treatment of acid-related disorders. Furthermore, its use as a precursor for carbonic anhydrase inhibitors and novel oxazolidinone antibacterials highlights its broad therapeutic potential. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and improved therapies for a variety of diseases. The detailed protocols and data presented in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

The Pivotal Role of Pyridine-3-sulfonyl Chloride in the Synthesis of Novel Therapeutic Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride has emerged as a critical building block in medicinal chemistry, enabling the synthesis of a diverse array of novel therapeutic agents.[1] Its unique chemical properties, particularly the reactive sulfonyl chloride group attached to a pyridine ring, make it a versatile reagent for introducing the pyridylsulfonyl moiety into complex molecules.[2] This structural motif is fundamental to the pharmacological activity of several modern drugs. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on detailed experimental protocols, quantitative biological data, and the underlying mechanisms of action of the synthesized compounds.

Core Applications and Therapeutic Areas

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of innovative drugs.[1][2] Its utility spans multiple therapeutic areas, including gastroenterology, oncology, and infectious diseases.

Potassium-Competitive Acid Blockers (P-CABs): The Vonoprazan Story

This compound is indispensable in the synthesis of Vonoprazan (TAK-438), a revolutionary potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2] Vonoprazan offers a more rapid and sustained suppression of gastric acid compared to traditional proton pump inhibitors (PPIs).[3][4]

Mechanism of Action: H+/K+ ATPase Inhibition

Vonoprazan directly targets the gastric H+/K+ ATPase, or proton pump, located in the parietal cells of the stomach lining.[3][4] Unlike PPIs, which require activation by acid, Vonoprazan is a P-CAB that competitively blocks the potassium-binding site of the proton pump.[3][4][5] This reversible but potent inhibition prevents the final step of acid secretion into the gastric lumen.[3][6] The high pKa and slow dissociation of Vonoprazan from the enzyme contribute to its long-lasting effect.[7]

Vonoprazan_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H+ H+ K+ K+ ProtonPump H+/K+ ATPase Proton Pump K+->ProtonPump Enters Pump ProtonPump->H+ Pumps H+ out Vonoprazan Vonoprazan Vonoprazan->ProtonPump Competitively Inhibits K+ Binding

Mechanism of Vonoprazan Action
Kinase Inhibitors for Oncology

The pyridylsulfonyl group is also a key pharmacophore in the development of novel kinase inhibitors for cancer therapy. Specifically, derivatives of this compound have been utilized to synthesize potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation.

Mechanism of Action: JNK Signaling Pathway

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[8][9] Environmental stresses and cytokines activate a series of upstream kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate JNK.[8][9] Activated JNK then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, influencing gene expression related to cell survival and apoptosis.[8] Novel inhibitors derived from this compound can block the activity of JNK, thereby modulating these downstream cellular events.

JNK_Pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., MEKK1-4, MLK) Stimuli->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun / ATF2 JNK->cJun Phosphorylates Response Apoptosis / Inflammation Gene Expression cJun->Response Inhibitor Pyridine-based JNK Inhibitor Inhibitor->JNK

JNK Signaling Pathway Inhibition
Oxazolidinone Antibacterial Agents

This compound derivatives are also being explored in the synthesis of novel oxazolidinone-class antibacterial agents.[10] These synthetic antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2][11][12] They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex, which consists of the ribosome, messenger RNA (mRNA), and initiator tRNA (fMet-tRNA).[2][11][12] This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S_complex 70S Initiation Complex (Ribosome-mRNA-fMet-tRNA) 50S->70S_complex No_Protein Protein Synthesis Blocked 30S 30S Subunit 30S->70S_complex Protein Bacterial Protein 70S_complex->Protein Translation mRNA mRNA mRNA->30S tRNA fMet-tRNA tRNA->30S Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S Binds to P-site

Mechanism of Oxazolidinone Antibacterials

Experimental Protocols and Data

Synthesis of Vonoprazan (TAK-438)

A common synthetic route to Vonoprazan involves the reaction of a pyrrole intermediate with this compound. The following is a representative experimental protocol synthesized from published literature.

Vonoprazan_Synthesis_Workflow Start 5-(2-fluorophenyl)-1H- pyrrole-3-carbonitrile Step1 Sulfonylation with This compound (Base, Solvent, 0-30°C) Start->Step1 Intermediate1 5-(2-fluorophenyl)-1- (pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbonitrile Step1->Intermediate1 Step2 Reduction of Nitrile (e.g., Raney Nickel, Sodium Hypophosphite) Intermediate1->Step2 Intermediate2 5-(2-fluorophenyl)-1- (pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde Step2->Intermediate2 Step3 Reductive Amination (Methylamine, Reducing Agent e.g., NaBH4) Intermediate2->Step3 Vonoprazan_Free Vonoprazan (Free Base) Step3->Vonoprazan_Free Step4 Salt Formation (Fumaric Acid) Vonoprazan_Free->Step4 Final Vonoprazan Fumarate Step4->Final

Synthetic Workflow for Vonoprazan Fumarate

Detailed Methodology:

  • Sulfonylation: To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a suitable organic solvent (e.g., acetonitrile), a base such as N,N-diisopropylethylamine and a catalytic amount of 4-dimethylaminopyridine are added. The mixture is cooled, and this compound is added dropwise while maintaining the temperature between 0-30°C. The reaction is stirred for 2-4 hours until completion, as monitored by TLC or HPLC.

  • Reduction: The resulting 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile is then subjected to reduction. A common method involves the use of Raney nickel and a hydride source like sodium hypophosphite in a solvent system such as a mixture of tetrahydrofuran, acetic acid, water, and pyridine. The reaction proceeds at room temperature for 3-5 hours to yield 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

  • Reductive Amination: The aldehyde intermediate is dissolved in a solvent like methanol, and a solution of methylamine is added. After formation of the imine, a reducing agent such as sodium borohydride is added portion-wise at a low temperature (-20 to 10°C) to produce the free base of Vonoprazan.

  • Salt Formation: The crude Vonoprazan free base is then purified and treated with fumaric acid in a suitable solvent to crystallize Vonoprazan fumarate.

Quantitative Data for Vonoprazan and Related Compounds:

CompoundTargetActivityReference
Vonoprazan (TAK-438)H+/K+ ATPasePotent gastric acid secretion inhibition[13]
Vonoprazan (TAK-438)H+/K+ ATPaseKi of ~10–20 nM[9]
Synthesis of Pyridine-based JNK Inhibitors

The synthesis of 4-(pyrazol-3-yl)-pyridine JNK inhibitors often involves a Suzuki coupling to introduce the pyrazole moiety to a pyridine core.

Detailed Methodology:

  • Synthesis of Pyridine Core: A substituted pyridine, often a chloropyridine derivative, serves as the starting material.

  • Suzuki Coupling: The chloropyridine is reacted with a pyrazole boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction is heated to reflux until completion.

  • Further Modification: The resulting 4-(pyrazol-3-yl)-pyridine can be further modified, for instance, by N-alkylation of the pyrazole ring using an appropriate alkyl halide and a base.

Quantitative Data for JNK Inhibitors:

Compound IDJNK3 IC50 (nM)p38 IC50 (nM)Reference
Compound 12160>20,000[14]
Compound 1380>20,000[14]
Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Antibacterial Agents

The synthesis of these antibacterial agents involves the construction of the oxazolidinone ring followed by its attachment to a pyridine moiety.

Detailed Methodology:

  • Oxazolidinone Ring Formation: This is typically achieved by reacting an appropriate amino alcohol with a carbonyl source like carbonyldiimidazole (CDI) or a chloroformate.

  • Attachment of Pyridine Moiety: A key intermediate, such as an N-Boc protected piperazinyl pyridine, is synthesized. This is then coupled with the pre-formed oxazolidinone ring, often through a multi-step process involving activation of a hydroxyl group on the oxazolidinone and subsequent nucleophilic substitution.

  • Final Derivatization: The final step often involves the deprotection of the piperazine nitrogen, followed by reaction with various acids, sulfonyl chlorides, or isocyanates to generate a library of derivatives.

Quantitative Data for Antibacterial Agents (MIC in µg/mL):

Compound IDS. aureusS. pneumoniaeE. faecalisB. subtilisS. xylosusReference
21b42884[15]
21d42844[15]
21e42884[15]
21f42844[15]
Linezolid42424[10]

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry, providing access to a range of structurally diverse and pharmacologically important molecules. Its application in the synthesis of the P-CAB Vonoprazan, as well as emerging kinase inhibitors and antibacterial agents, underscores its significance in addressing unmet medical needs. The detailed synthetic protocols and biological data presented in this guide aim to facilitate further research and development in these and other therapeutic areas, leveraging the unique chemical attributes of this versatile building block.

References

Pyridine-3-Sulfonyl Chloride: A Linchpin in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride, a highly reactive sulfonyl chloride derivative of pyridine, has emerged as a critical building block in medicinal chemistry. Its versatile chemical properties and the biological significance of the resulting sulfonamide and sulfonate ester moieties have positioned it as a key intermediate in the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the medicinal uses and applications of this compound, with a focus on its role in the development of drugs targeting a range of diseases, from acid-related disorders to cancer and infectious diseases. This document will delve into the synthesis of key drug molecules, their mechanisms of action, relevant signaling pathways, and detailed experimental protocols for their synthesis and evaluation.

Core Applications in Medicinal Chemistry

This compound serves as a foundational scaffold for the synthesis of numerous pharmacologically active compounds. Its primary utility lies in its ability to readily react with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in many approved drugs and clinical candidates due to their ability to engage in crucial hydrogen bonding interactions with biological targets.

Potassium-Competitive Acid Blockers (P-CABs)

The most prominent application of this compound is in the synthesis of a new class of acid suppressants known as potassium-competitive acid blockers (P-CABs). These drugs offer a novel mechanism for controlling gastric acid secretion and have shown significant advantages over traditional proton pump inhibitors (PPIs).

Vonoprazan: A prime example is Vonoprazan (TAK-438) , a P-CAB approved for the treatment of acid-related disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis.[1][2][3][4][5] this compound is a crucial intermediate in the synthesis of Vonoprazan, forming the core pyridine-sulfonyl structure essential for its therapeutic activity.[3][6]

Mechanism of Action: Vonoprazan competitively inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells by binding to the potassium-binding site of the enzyme.[1][7][8][9] This action is reversible and occurs in a potassium-competitive manner, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[1][8][9] Unlike PPIs, Vonoprazan does not require acid activation, allowing for a faster onset of action.[7][8]

Signaling Pathway: Inhibition of Gastric Acid Secretion by Vonoprazan

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H⁺ H+/K+ ATPase H⁺/K⁺ ATPase (Proton Pump) H+/K+ ATPase->H+ Pumps H⁺ out ADP ADP H+/K+ ATPase->ADP K+ K⁺ K+->H+/K+ ATPase Binds ATP ATP ATP->H+/K+ ATPase Provides Energy Vonoprazan Vonoprazan Vonoprazan->H+/K+ ATPase Competitively Inhibits K⁺ Binding

Caption: Mechanism of Vonoprazan action on the gastric proton pump.

Carbonic Anhydrase Inhibitors

Derivatives of pyridine-3-sulfonamide have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6][7][8][10][11][12][13][14] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of cancer and are associated with tumor progression and hypoxia.[7][8]

Anticancer Potential: By inhibiting these tumor-associated CA isoforms, pyridine-3-sulfonamide derivatives can disrupt pH regulation in the tumor microenvironment, leading to increased acidosis and potentially inhibiting tumor growth and metastasis.[7][8]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Pyridine-3-Sulfonamide Derivatives

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivativeshCA IX19.5 - 48.6 nM[10]
4-Substituted pyridine-3-sulfonamideshCA II271 nM[6][7]
4-Substituted pyridine-3-sulfonamideshCA IX137 nM[6][7]
4-Substituted pyridine-3-sulfonamideshCA XII91 nM[6][7]
Pyrazolo[4,3-c]pyridine sulfonamideshCA I58.8 - 8010 nM[8]
Pyrazolo[4,3-c]pyridine sulfonamideshCA II79.6 - 907.5 nM[8]

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

G cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Stabilizes CAIX Carbonic Anhydrase IX (CA IX) HIF-1α->CAIX Induces Expression Intracellular pH Maintains Intracellular pH CAIX->Intracellular pH Extracellular Acidosis Extracellular Acidosis CAIX->Extracellular Acidosis Contributes to Proliferation & Survival Proliferation & Survival Intracellular pH->Proliferation & Survival Promotes Invasion & Metastasis Invasion & Metastasis Extracellular Acidosis->Invasion & Metastasis Promotes Pyridine-3-sulfonamide Inhibitor Pyridine-3-sulfonamide Inhibitor Pyridine-3-sulfonamide Inhibitor->CAIX Inhibits

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Antibacterial Agents

The sulfonamide group is a well-established pharmacophore in antibacterial drugs. This compound serves as a scaffold for the development of novel antibacterial agents with potential activity against a range of bacterial strains.

Mechanism of Action: While the exact mechanisms for novel pyridine-sulfonamides can vary, they often target essential bacterial metabolic pathways. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Pyridine-Sulfonamide Derivatives

Compound ClassBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
3-(Pyridine-3-yl)-2-oxazolidinone derivativesS. aureus32–64 µg/mL[13]
Pyridine-based sulfa-drugsVarious bacteriaSignificant activity reported[15]
Pyridosulfonamide derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaActive against tested strains[16]
Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Pyridine-sulfonamide derivatives have been explored for their anti-inflammatory properties, with some compounds demonstrating inhibition of key inflammatory pathways.

Mechanism of Action: A key target for anti-inflammatory drugs is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

Signaling Pathway: Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB (Inactive) IKK Complex->IκBα-NF-κB Leads to Degradation of IκBα IκBα->IκBα-NF-κB NF-κB NF-κB (p50/p65) NF-κB->IκBα-NF-κB NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocates to IκBα-NF-κB->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes Pyridine-Sulfonamide Derivative Pyridine-Sulfonamide Derivative Pyridine-Sulfonamide Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyridine-sulfonamide derivatives.

MALT1 Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator of NF-κB signaling in lymphocytes and is a therapeutic target for certain types of lymphoma and autoimmune diseases. This compound has been used in the synthesis of MALT1 inhibitors.

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Pyridine-3-Sulfonamides:

  • Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of this compound in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[14]

Detailed Synthesis of Vonoprazan from 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and this compound:

This multi-step synthesis involves the initial reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with this compound, followed by reduction and subsequent reaction with methylamine.[9][17][18][19]

  • Step 1: Sulfonylation: 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reacted with this compound in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to yield 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.[9][19]

  • Step 2: Reduction: The resulting nitrile is then reduced to the corresponding aldehyde, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).[9][19]

  • Step 3: Reductive Amination: The aldehyde is then reacted with methylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the free base of Vonoprazan.[9][18]

  • Step 4: Salt Formation: Finally, the free base is treated with fumaric acid to yield Vonoprazan fumarate.[18]

Experimental Workflow: Synthesis of Vonoprazan

G cluster_synthesis Vonoprazan Synthesis A 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile C Sulfonylation A->C B This compound B->C D 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile C->D E Reduction (DIBAL-H) D->E F 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde E->F G Reductive Amination (Methylamine, NaBH(OAc)₃) F->G H Vonoprazan (free base) G->H I Salt Formation (Fumaric Acid) H->I J Vonoprazan Fumarate I->J

Caption: Key steps in the synthesis of Vonoprazan.

Biological Evaluation Protocols

H+/K+ ATPase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the proton pump.

  • Isolate H+/K+ ATPase-rich vesicles from a suitable source (e.g., hog gastric mucosa).

  • Pre-incubate the enzyme preparation with various concentrations of the test compound.

  • Initiate the reaction by adding ATP.

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Calculate the percentage of inhibition relative to a control without the inhibitor.[2][20][21][22]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay:

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plate at an appropriate temperature and time for the specific bacterium.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1][23]

Conclusion

This compound is a versatile and indispensable reagent in medicinal chemistry, enabling the synthesis of a wide range of biologically active molecules. Its central role in the development of the potassium-competitive acid blocker Vonoprazan highlights its importance in addressing significant unmet medical needs. Furthermore, the continued exploration of pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors, antibacterial agents, and anti-inflammatory compounds underscores the vast potential of this scaffold in drug discovery. The synthetic accessibility and the favorable pharmacological properties of the resulting compounds ensure that this compound will remain a key building block for the development of novel therapeutics for the foreseeable future. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this important chemical intermediate.

References

An In-depth Technical Guide to Pyridine-3-sulfonyl Chloride (CAS 16133-25-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride, with CAS number 16133-25-8, is a pivotal intermediate in modern organic and medicinal chemistry. This versatile reagent is instrumental in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block for the potassium-competitive acid blocker (P-CAB), Vonoprazan. Its reactivity, centered around the sulfonyl chloride group, allows for the facile introduction of the pyridine-3-sulfonyl moiety into diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and organized data tables are presented to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or low melting solid under standard conditions.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture, which leads to hydrolysis into pyridine-3-sulfonic acid and hydrochloric acid.[2] This necessitates handling and storage under inert and dry conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16133-25-8[4]
Molecular Formula C₅H₄ClNO₂S[4]
Molecular Weight 177.61 g/mol [4]
Appearance Colorless to pale yellow liquid or low melting solid[1]
Boiling Point 144 °C[5]
Density 1.488 g/cm³[5]
Refractive Index (n20/D) 1.556[5]
Flash Point 110 °C[6]
Solubility Soluble in organic solvents such as dichloromethane and chloroform; reacts with water.[7]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataDetailsReference(s)
¹H NMR (400MHz, CDCl₃) δ: 7.70-7.74 (dd, 1H), 8.43-8.45 (dd, 1H), 9.03-9.05 (dd, 1H), 9.31-9.32 (d, 1H)[8]
Mass Spectrometry MS (ISP) 178.1 [(M+H)⁺] and 180.0 [(M+2+H)⁺][2]
FT-IR Characteristic peaks for S=O stretching and pyridine ring vibrations.[9]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and high-yielding method involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.

Experimental Protocol: Synthesis from 3-Aminopyridine

This protocol is adapted from a patented method and offers a good yield and suitability for larger-scale production.

Step 1: Diazotization

  • In a reaction vessel, add 94 g (1 mol) of 3-aminopyridine to 670 mL of 6 mol/L diluted hydrochloric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water, maintaining the temperature at 0-5 °C.

  • Following the diazotization, add a solution of 131 g of sodium fluoroborate in 260 mL of water, again keeping the temperature at 0-5 °C.

  • Stir the reaction mixture for 30-60 minutes at 0-5 °C.

  • Collect the resulting precipitate by suction filtration and wash the filter cake with 100 mL of ice-cold 6 mol/L diluted hydrochloric acid.

  • Dry the solid to obtain the intermediate fluoboric acid diazonium salt.

Step 2: Sulfonyl Chlorination

  • In a separate reaction vessel, add 238 g (2 mol) of thionyl chloride to 500 mL of water, cooling to approximately 0-5 °C.

  • Add 1 g (0.01 mol) of cuprous chloride to the solution.

  • Add the previously prepared diazonium fluoroborate salt (189.8 g, 1 mol) to the thionyl chloride solution in batches, maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed overnight at 0-5 °C.

  • Extract the reaction mixture with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash sequentially with 300 mL of saturated aqueous sodium bicarbonate solution, 300 mL of water, and 300 mL of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.

  • This procedure yields this compound with a reported yield of approximately 90.7%.[5]

G cluster_synthesis Synthesis Workflow 3-Aminopyridine 3-Aminopyridine Diazotization\n(NaNO₂, HCl, NaBF₄, 0-5 °C) Diazotization (NaNO₂, HCl, NaBF₄, 0-5 °C) 3-Aminopyridine->Diazotization\n(NaNO₂, HCl, NaBF₄, 0-5 °C) Fluoboric acid diazonium salt Fluoboric acid diazonium salt Diazotization\n(NaNO₂, HCl, NaBF₄, 0-5 °C)->Fluoboric acid diazonium salt Sulfonyl Chlorination\n(SOCl₂, CuCl, 0-5 °C) Sulfonyl Chlorination (SOCl₂, CuCl, 0-5 °C) Fluoboric acid diazonium salt->Sulfonyl Chlorination\n(SOCl₂, CuCl, 0-5 °C) Crude Product Crude Product Sulfonyl Chlorination\n(SOCl₂, CuCl, 0-5 °C)->Crude Product Workup\n(Extraction, Washes) Workup (Extraction, Washes) Crude Product->Workup\n(Extraction, Washes) Purification\n(Concentration) Purification (Concentration) Workup\n(Extraction, Washes)->Purification\n(Concentration) This compound This compound Purification\n(Concentration)->this compound

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Transformations

The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl chloride moiety.[7] This makes it an excellent reagent for the synthesis of sulfonamides, which are important pharmacophores.

Sulfonamide Formation

This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a general procedure for the synthesis of pyridine-3-sulfonamide:

  • Dissolve this compound (1 g, 5.6 mmol) in a suitable aprotic solvent such as tetrahydrofuran (THF) (5 mL).

  • To this solution, add a solution of the desired amine (e.g., ammonia in dioxane, 2 M solution, 23.9 mL, 47.9 mmol).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Monitor the reaction for completion (e.g., by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic phase sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting sulfonamide can be further purified if necessary.

This reaction typically proceeds with good yields.

G cluster_reactivity Reactivity Workflow This compound This compound Reaction with Nucleophile\n(e.g., R-NH₂) Reaction with Nucleophile (e.g., R-NH₂) This compound->Reaction with Nucleophile\n(e.g., R-NH₂) Sulfonamide Product Sulfonamide Product Reaction with Nucleophile\n(e.g., R-NH₂)->Sulfonamide Product Nucleophile Nucleophile Nucleophile->Reaction with Nucleophile\n(e.g., R-NH₂)

Caption: General reactivity of this compound.

Applications in Drug Discovery and Development

This compound is a critical intermediate in the pharmaceutical industry.[2][5] Its most prominent application is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders.[2][10] The pyridine-3-sulfonyl group is a key structural feature for the pharmacological activity of Vonoprazan.[2]

Role in Vonoprazan Synthesis

In the synthesis of Vonoprazan, this compound is used to introduce the sulfonyl group onto a pyrrole ring derivative.[11] This step is crucial for building the final drug molecule.

Biological Activity and Signaling Pathways

While this compound itself is primarily a reactive intermediate, its derivatives have significant biological activity. Vonoprazan, synthesized from this chloride, functions by inhibiting the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells of the stomach.[3][12] This inhibition is potassium-competitive and reversible, leading to a rapid and sustained suppression of gastric acid secretion.[3][12]

The proton pump is the final step in the signaling cascade that leads to acid secretion. This cascade can be initiated by various stimuli, including histamine, acetylcholine, and gastrin, which lead to an increase in intracellular cAMP and Ca²⁺ levels.[5] These second messengers activate a series of downstream effectors that ultimately promote the translocation and activation of the H⁺/K⁺-ATPase at the apical membrane of the parietal cell. By directly inhibiting the pump, Vonoprazan effectively blocks acid secretion regardless of the initial stimulus.

G cluster_pathway Gastric Acid Secretion Pathway and Vonoprazan Inhibition Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor ↑ cAMP ↑ cAMP H2 Receptor->↑ cAMP Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor ↑ Ca²⁺ ↑ Ca²⁺ M3 Receptor->↑ Ca²⁺ Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor CCK2 Receptor->↑ Ca²⁺ PKA PKA ↑ cAMP->PKA PKC PKC ↑ Ca²⁺->PKC H⁺/K⁺-ATPase Activation H⁺/K⁺-ATPase Activation PKA->H⁺/K⁺-ATPase Activation H⁺ Secretion (Acid) H⁺ Secretion (Acid) H⁺/K⁺-ATPase Activation->H⁺ Secretion (Acid) PKC->H⁺/K⁺-ATPase Activation Vonoprazan Vonoprazan Vonoprazan->H⁺/K⁺-ATPase Activation Inhibition

Caption: Simplified signaling pathway of gastric acid secretion and the inhibitory action of Vonoprazan.

There is also evidence suggesting that some pyridine-containing compounds can act as inhibitors of cytochrome P450 enzymes, such as CYP3A4.[13] this compound itself has been used as a derivatizing agent to enhance the detection of metabolites from cytochrome P450 isoform incubations.[14] Additionally, a methsulfonyl pyridine derivative has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in hepatocellular carcinoma cells, highlighting the potential for pyridine-sulfonyl scaffolds in kinase inhibitor design.[15][16] However, direct and specific inhibitory activity of this compound on these pathways has not been extensively documented.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[14][17] It is harmful if swallowed and may cause respiratory irritation.[18] It reacts with water to liberate toxic gas.[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[17] It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[17]

Conclusion

This compound is a cornerstone reagent for the synthesis of sulfonamide-containing compounds, with a particularly significant role in the production of the next-generation acid suppressant, Vonoprazan. Its well-defined reactivity and established synthetic protocols make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its safe and effective use in the laboratory and in the advancement of pharmaceutical research.

References

physical and chemical properties of pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride is a pivotal chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. Its reactivity, characterized by the presence of a sulfonyl chloride group attached to a pyridine ring, makes it a versatile building block for the creation of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug discovery and development.

Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1][2][3][4] It possesses a strong, pungent odor and is corrosive.[2] The hydrochloride salt of this compound is a white, crystalline solid that is susceptible to deliquescence.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₄ClNO₂S[5][6][7][8][9]
Molecular Weight 177.61 g/mol [5][6][7][8][9]
Appearance Colorless to pale yellow liquid[1][2][3][4]
Melting Point/Freezing Point 10.2 ± 0.3 °C[1]
Boiling Point ≥ 284 °C[1]
Density 1.460 g/mL at 25 °C
> 1.4 - < 1.6 g/cm³[1]
Refractive Index n20/D 1.556
Flash Point 125.7 ± 19.8 °C[1]
Vapor Pressure 0.00167 mm Hg at 25°C[1]
Solubility Slightly soluble in water. Soluble in Methanol, Methylene Dichloride (MDC), and Ethyl Acetate (EtOAc).[1] Also soluble in Chloroform (sparingly).[4][10] It is noted to react with water.[11]
pKa -1.77 ± 0.11 (Predicted)[10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

2.1. Hydrolysis

This compound is highly sensitive to moisture and readily hydrolyzes in the presence of water to form pyridine-3-sulfonic acid and hydrochloric acid.[2][3][10] This reactivity necessitates careful handling and storage under inert and dry conditions.[3]

2.2. Reactions with Nucleophiles

The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. These reactions are fundamental to its application in organic synthesis.

  • Reaction with Amines: It reacts with primary and secondary amines to form the corresponding sulfonamides. This is a crucial step in the synthesis of various pharmaceutical compounds.

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.

  • Reaction with Hydrazine: The hydrochloride salt of this compound reacts with hydrazine to produce the corresponding hydrazide.[12]

  • Reaction with Sodium Azide: It reacts with sodium azide to form the sulfonyl azide, which can undergo further reactions.[12]

2.3. Stability

The compound is unstable in the presence of water and moisture.[2][3][10] It is also incompatible with strong oxidizing agents.[1] Storage in a cool, dry, and well-ventilated area away from incompatible substances is recommended.[13]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting material, desired scale, and purity requirements.

3.1. Synthesis from 3-Aminopyridine

This common method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.[14]

G A 3-Aminopyridine B Diazotization (NaNO₂, HCl, H₂O, ≤10°C) A->B Step 1 C Intermediate Diazonium Salt B->C D Sulfonyl Chlorination (SO₂, CuCl₂, H₂O, 0-5°C) C->D Step 2 E This compound D->E

Diagram 1. Synthetic workflow from 3-aminopyridine.

Protocol Details:

  • Diazotization: 3-Aminopyridine is dissolved in an acidic solution (e.g., 6-10 M hydrochloric acid).[14] The solution is cooled to below 10°C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.[14] An aqueous solution of sodium fluoroborate can also be used in this step.[14]

  • Sulfonyl Chlorination: The resulting diazonium salt solution is then subjected to a sulfonyl chlorination reaction. This is typically achieved by reacting it with a solution of sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride, at a controlled temperature of 0-5°C.[6][10][14][15]

  • Work-up: After the reaction is complete, the product is extracted with an organic solvent like dichloromethane.[6][10][14] The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[6][10][14] The solvent is removed under reduced pressure to yield this compound.[6][10][14]

3.2. Synthesis from Pyridine-3-Sulfonic Acid

Another established method involves the direct chlorination of pyridine-3-sulfonic acid.[16][17]

G A Pyridine-3-sulfonic acid B Chlorination (PCl₅, POCl₃, reflux) A->B Step 1 C Crude Product B->C D Purification (Extraction, Neutralization) C->D Step 2 E This compound D->E

Diagram 2. Synthetic workflow from pyridine-3-sulfonic acid.

Protocol Details:

  • Chlorination: Pyridine-3-sulfonic acid is heated to reflux with a mixture of phosphorus pentachloride and phosphorus oxychloride for several hours.[6] In some procedures, phosphorus pentachloride is stirred with pyridine-3-sulfonic acid at 150°C for 2 hours.[16] A patent also describes a method where phosphorus pentachloride is added portion-wise to a solution of pyridine-3-sulfonic acid.[17]

  • Work-up: After cooling, the excess chlorinating agents are removed, often by evaporation under vacuum.[6][16] The residue is then carefully dissolved in ice water and extracted with an organic solvent such as methyl-tert-butyl ether.[6] The organic phase is neutralized with a saturated sodium bicarbonate solution, washed, and dried.[6] The final product is obtained after removal of the solvent.[6]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of numerous pharmaceutical compounds.[3][4][10] Its most notable application is in the preparation of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[3][10] The pyridine-3-sulfonyl moiety is a key structural feature contributing to the pharmacological activity of Vonoprazan.[3] It is also used in the synthesis of pyrimidine derivatives that have shown anti-proliferative activity against certain cancer cells.[4][9][10]

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated area or a chemical fume hood.[13][18][19]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[19][20]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][18][19]

  • Avoid contact with skin, eyes, and clothing.[1][13][20]

  • Do not breathe vapor or mist.[1][20]

  • Handle under an inert, dry atmosphere to prevent hydrolysis.[10]

  • In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[13][18]

  • Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[10][13][18]

Conclusion

This compound is a valuable and versatile reagent in organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an indispensable building block for the development of novel pharmaceuticals and other complex organic molecules. A thorough understanding of its reactivity, handling, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

A Technical Guide to Pyridine-3-sulfonyl Chloride (C₅H₄ClNO₂S): Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-3-sulfonyl chloride, with the molecular formula C₅H₄ClNO₂S, is a pivotal chemical intermediate in the landscape of pharmaceutical research and development.[1] This colorless to yellowish oily liquid is highly valued for its role as a versatile sulfonylation reagent, enabling the introduction of the pyridine-3-sulfonyl moiety into complex organic molecules.[2][3] Its most prominent application is as a key building block in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[2][4][5] This guide provides an in-depth overview of its chemical properties, synthesis protocols, analytical methods, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a reactive compound, particularly sensitive to moisture.[4][6] It is extremely unstable when in contact with water, hydrolyzing to pyridine-3-sulfonic acid and hydrochloric acid.[4][6] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO₂S[7][8]
Molecular Weight 177.61 g/mol [7][8]
CAS Number 16133-25-8[7]
Appearance Colorless to yellowish oily liquid[9]
Density 1.460 g/mL at 25 °C
Melting Point 10.2 ± 0.3 °C[9]
Boiling Point ≥ 284 °C[9]
Flash Point 125.7 ± 19.8 °C[9][10]
Refractive Index n20/D 1.556
Solubility Slightly soluble in water; Soluble in Methanol, MDC, EtOAc[9]
Vapor Pressure 0.00167 mm Hg (at 25°C)[9]
IUPAC Name This compound[7]

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been established, primarily starting from either 3-aminopyridine or pyridine-3-sulfonic acid. These protocols are suitable for laboratory and industrial-scale production.[5][11]

G cluster_0 Synthesis Pathways A 3-Aminopyridine C Diazonium Fluoroborate Intermediate A->C Diazotization (NaNO₂, NaBF₄, Acid) B Pyridine-3-sulfonic acid D This compound (Final Product) B->D Chlorination (PCl₅, POCl₃) C->D Sulfonyl Chlorination (Thionyl Chloride, Catalyst)

Caption: Key synthesis pathways for this compound.

This method involves the conversion of 3-aminopyridine into an intermediate diazonium salt, which is then subjected to a sulfonyl chlorination reaction.[5] The process is noted for its low cost and suitability for industrial scale-up.[5][11]

Materials:

  • 3-Aminopyridine (Compound A)

  • Sodium nitrite (NaNO₂) aqueous solution

  • Sodium fluoroborate (NaBF₄) aqueous solution

  • Dilute hydrochloric acid (6-10 mol/L)

  • Thionyl chloride (SOCl₂)

  • Cuprous chloride (catalyst)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In an acidic solution (dilute HCl), 3-aminopyridine is subjected to a diazotization reaction with an aqueous solution of sodium nitrite and an aqueous solution of sodium fluoroborate.[5] The reaction temperature is maintained at 10 °C or below.[5] This forms the fluoborate diazonium salt intermediate (Compound B).[5]

  • Sulfonyl Chlorination: The isolated diazonium salt is added to a solution of thionyl chloride containing a catalytic amount of cuprous chloride, which has been pre-cooled to 0-5 °C.[4][8]

  • Reaction: The reaction mixture is stirred overnight at 0-5 °C.[4][8]

  • Work-up and Extraction: The reaction solution is extracted with dichloromethane.[4][8] The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with saturated brine.[4][8]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under vacuum to remove the dichloromethane, yielding this compound.[4][8] A reported yield for a similar process is 90.7%.[4][8]

This is a more direct chlorination method using phosphorus reagents.

Materials:

  • Pyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Methyl-tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A mixture of pyridine-3-sulfonic acid (e.g., 10.3 g, 64.8 mmol), phosphorus pentachloride (e.g., 20.82 g, 100 mmol), and phosphorus oxychloride (e.g., 10 mL, 109 mmol) is prepared in a suitable reaction flask.[8]

  • Chlorination: The mixture is heated to reflux and maintained for 3 hours.[8]

  • Quenching and Neutralization: After cooling, the reaction mixture is evaporated to dryness to give a yellow solid. This solid is dissolved in a mixture of ice water and methyl-tert-butyl ether. Saturated NaHCO₃ solution is added cautiously until the solution is neutralized.[8]

  • Extraction and Purification: The solution is saturated with solid NaCl, and the organic and aqueous phases are separated. The organic layer is dried over anhydrous Na₂SO₄.[8]

  • Isolation: The solvent is removed under vacuum to yield the final product as an orange liquid.[8] A reported yield for this procedure is 94%.[8]

Applications in Research and Drug Development

This compound's reactivity makes it an indispensable tool in medicinal chemistry and analytical sciences.

The primary application of this compound is in the synthesis of Vonoprazan (brand name Takecab®), a potassium-competitive acid blocker (P-CAB).[2][3][4] Vonoprazan works by inhibiting the H⁺, K⁺-ATPase proton pump in gastric parietal cells, representing a significant advancement in therapies for acid-related diseases.[3][4] this compound serves as a critical precursor for forming the sulfonyl linkage within the Vonoprazan molecule.

G A Pyridine-3-sulfonyl Chloride B Multi-step Organic Synthesis A->B Key Precursor C Vonoprazan (API) B->C Yields D H+, K+-ATPase (Proton Pump) C->D Binds & Inhibits E Inhibition of Gastric Acid Secretion D->E Leads to

Caption: Role of this compound in the synthesis and action of Vonoprazan.

This compound is used as a derivatization agent in high-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS). Its function is to react with target analytes (such as steroidal estrogens, bisphenols, or drug metabolites) to form sulfonated derivatives. This process enhances the ionization efficiency and sensitivity of detection for these molecules, which may otherwise be difficult to quantify at low concentrations.

Analytical Methodologies

Accurate determination of the purity of this compound is critical, as impurities can affect subsequent reaction yields and the purity of the final active pharmaceutical ingredient (API).

A high-performance liquid chromatography method has been developed for the specific and accurate quantification of this compound.[6]

Instrumentation & Conditions:

  • Chromatographic Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm.[6]

  • Mobile Phase A: 0.2% tetrabutylammonium hydroxide phosphate buffer. Prepared by taking 20 mL of 10% tetrabutylammonium hydroxide and 1.36 g of potassium dihydrogen phosphate, diluting to 1000 mL with water, and adjusting the pH to 4.5 with phosphoric acid.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Elution Ratio: The recommended ratio of Mobile Phase A to Mobile Phase B is 62:38.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Run Time: 10 minutes.[6]

This method avoids the non-specificity issues associated with older titration methods, which can be skewed by the presence of other acidic or chloride-containing impurities.[6]

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling in a controlled environment.

Hazard InformationPrecautionary Measures & Storage
GHS Hazard Statements Handling: • Use only in a chemical fume hood or well-ventilated area.[9][12]• Avoid breathing vapors or mist.[9][13]• Do not get in eyes, on skin, or on clothing.[9]• Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing.[9][12]• Wash hands thoroughly after handling.[9]• Keep away from incompatible materials such as water and strong oxidizing agents.[9][12]
H314: Causes severe skin burns and eye damage.[7][10]Storage: • Store in a cool, dry, well-ventilated area.[12][13]• Keep container tightly closed when not in use.[12][13]• Store away from water and moisture.[12]• Recommended long-term storage at 2-8°C.[13]
H335: May cause respiratory irritation.[7][9]First Aid:Eyes: Immediately flush with plenty of water for at least 15 minutes and get immediate medical attention.[12][13]• Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical aid.[12][13]• Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[13]• Ingestion: Do NOT induce vomiting. If victim is conscious, give a cupful of water and get immediate medical aid.[12]

Conclusion

This compound is more than a simple reagent; it is an enabling molecule for innovation in pharmaceutical science. Its well-defined chemical properties and versatile reactivity have established it as a cornerstone intermediate, most notably in the production of the next-generation acid blocker, Vonoprazan.[1] The synthesis and analytical protocols detailed herein provide a foundation for its effective use in research and manufacturing. For professionals in drug discovery and development, a thorough understanding of this compound's handling, synthesis, and application is essential for leveraging its full potential in creating novel therapeutics.

References

Pyridine-3-Sulfonyl Chloride: A Core Component in Modern Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride, with a molecular weight of 177.61 g/mol , is a pivotal chemical intermediate that has garnered significant attention in the pharmaceutical industry.[1][2][3] This colorless to yellowish oily liquid is recognized for its critical role as a precursor in the synthesis of innovative drugs, most notably the new class of potassium-competitive acid blockers (P-CABs).[4][5] Its utility is particularly exemplified in the production of Vonoprazan, a potent inhibitor of the gastric H+/K+-ATPase, which is central to the treatment of acid-related gastrointestinal disorders.[5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the physiological pathway influenced by compounds derived from this compound. Detailed experimental protocols are also provided to facilitate further research and development in this area.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its effective handling, application in synthesis, and the development of analytical methodologies. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 177.61 g/mol [2][3]
Molecular Formula C₅H₄ClNO₂S[2]
CAS Number 16133-25-8[1]
Appearance Colorless to yellowish oily liquid
Density 1.460 g/mL at 25 °C[3]
Refractive Index n20/D 1.556[3]
Solubility Unstable in water[1]

Role in the Synthesis of Vonoprazan

This compound is a key building block in the multi-step synthesis of Vonoprazan. The sulfonyl chloride group provides a reactive site for the formation of a sulfonamide linkage, which is a crucial structural motif in the final drug molecule. Various synthetic routes have been developed, with a common strategy involving the reaction of this compound with a substituted pyrrole derivative.

Below is a generalized workflow for the synthesis of Vonoprazan, highlighting the integration of this compound.

G cluster_synthesis Vonoprazan Synthesis Workflow A 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile C Sulfonylation Reaction A->C B Pyridine-3-sulfonyl Chloride B->C D Intermediate: 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile C->D Forms sulfonamide E Reduction D->E F Reductive Amination with Methylamine E->F G Vonoprazan F->G

Caption: A simplified workflow illustrating the key steps in the synthesis of Vonoprazan, where this compound is a critical reactant.

The Gastric Acid Secretion Pathway and Mechanism of Action of Derived Drugs

Drugs synthesized using this compound, such as Vonoprazan, function as potassium-competitive acid blockers (P-CABs). They directly target the final step in gastric acid secretion, which is mediated by the H+/K+-ATPase (proton pump) located in the secretory canaliculi of gastric parietal cells.

The signaling pathway leading to gastric acid secretion is initiated by various stimuli, including histamine, gastrin, and acetylcholine. These secretagogues bind to their respective receptors on the parietal cell, triggering downstream signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase. Vonoprazan, by competitively binding to the potassium-binding site of the proton pump, effectively inhibits its function, leading to a rapid and potent suppression of gastric acid secretion.

G cluster_pathway Gastric Acid Secretion Signaling Pathway and Inhibition by Vonoprazan Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 increases Ca2->ProtonPump Activates H_ion H⁺ (Acid) ProtonPump->H_ion Secretes into lumen K_ion K⁺ K_ion->ProtonPump Enters cell Vonoprazan Vonoprazan (derived from this compound) Vonoprazan->ProtonPump Competitively Inhibits K⁺ binding

Caption: The signaling cascade for gastric acid secretion and the inhibitory action of Vonoprazan on the H+/K+-ATPase.

Experimental Protocols

For researchers and drug development professionals, robust and reproducible experimental protocols are essential. The following sections detail key methodologies for the synthesis of Vonoprazan from this compound and for the in vitro evaluation of H+/K+-ATPase inhibition.

Protocol 1: Synthesis of Vonoprazan

This protocol outlines a general laboratory-scale synthesis of Vonoprazan, emphasizing the step involving this compound.

Materials:

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

  • This compound

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Reducing agent (e.g., lithium aluminum hydride (LAH), borane-tetrahydrofuran complex)

  • Methylamine solution

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Sulfonylation:

    • Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.

    • Slowly add a solution of this compound in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, by column chromatography.

  • Reduction and Reductive Amination:

    • The purified intermediate is then subjected to a two-step reduction and amination process. First, the nitrile group is reduced to an aldehyde.

    • Subsequently, the aldehyde undergoes reductive amination with methylamine to yield Vonoprazan.

    • The specific conditions for these steps (reducing agents, solvents, temperature) can vary depending on the chosen synthetic route and should be optimized accordingly.

  • Purification:

    • The final Vonoprazan product is purified, typically by crystallization or chromatography, to achieve the desired level of purity for further studies.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds like Vonoprazan on the H+/K+-ATPase using isolated gastric microsomes.

Materials:

  • Lyophilized H+/K+-ATPase-rich microsomes (commercially available or prepared from porcine or rabbit gastric mucosa)

  • Assay buffer (e.g., 5 mM MgCl₂, 10 mM KCl, 25 mM HEPES-Tris, pH 7.4)

  • ATP solution (e.g., 2 mM in assay buffer)

  • Test compound (e.g., Vonoprazan) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the lyophilized microsomes according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (or vehicle control)

      • Reconstituted microsomes

    • Pre-incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the ATP solution to each well.

  • Incubation:

    • Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis by the H+/K+-ATPase.

  • Termination and Detection:

    • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored complex.

    • Allow the color to develop for a specified time at room temperature.

  • Measurement and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

    • The amount of phosphate released is proportional to the H+/K+-ATPase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Below is a diagrammatic representation of the experimental workflow for the H+/K+-ATPase inhibition assay.

G cluster_workflow H+/K+-ATPase Inhibition Assay Workflow A Prepare Reagents: - Reconstitute Microsomes - Serial Dilutions of Test Compound B Assay Setup in 96-well Plate: - Add Assay Buffer - Add Test Compound/Vehicle - Add Microsomes A->B C Pre-incubation (37°C, 10-15 min) B->C D Initiate Reaction: Add ATP Solution C->D E Incubation (37°C, 20-30 min) D->E F Terminate Reaction & Detect: Add Malachite Green Reagent E->F G Measure Absorbance (620-650 nm) F->G H Data Analysis: - Calculate % Inhibition - Determine IC₅₀ G->H

Caption: A step-by-step workflow for the in vitro H+/K+-ATPase inhibition assay.

Conclusion

This compound is a cornerstone intermediate in the development of advanced therapeutic agents for acid-related disorders. Its role in the synthesis of Vonoprazan highlights the importance of this compound in enabling the creation of drugs with novel mechanisms of action. A comprehensive understanding of its chemical properties, its application in synthesis, and the biological pathways targeted by its derivatives is crucial for the continued advancement of pharmaceutical research and development in gastroenterology. The provided experimental protocols offer a foundation for researchers to further explore the potential of this and related compounds.

References

An In-depth Technical Guide to the Solubility of Pyridine-3-Sulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the reactive nature of the sulfonyl chloride group, understanding its solubility and stability in different organic solvents is critical for optimizing reaction conditions, improving yields, and ensuring the safe handling of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid or low-melting solid with a pungent odor.[1][2] It is sensitive to moisture and can hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid.[3][4]

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO₂S[5]
Molecular Weight 177.61 g/mol [5]
Appearance Colorless to light yellow liquid or solid[1][2]
Melting Point Approximately 10.2 ± 0.3 °C[6]
Boiling Point ≥ 284 °C[6]
Density ~1.488 g/cm³[3]

Solubility Profile of this compound

Qualitative Solubility Data
SolventChemical FormulaQualitative SolubilitySource(s)
Dichloromethane (MDC)CH₂Cl₂Soluble[1][2][6]
ChloroformCHCl₃Soluble / Sparingly Soluble[1][3][4]
Ethyl Acetate (EtOAc)C₄H₈O₂Soluble[6]
Ether(C₂H₅)₂OSoluble[1]
MethanolCH₃OHSoluble / Slightly Soluble[3][4][6]
WaterH₂OSlightly soluble, reacts[1][6][7]

Note: The term "soluble" indicates that the compound dissolves to a significant extent, making these solvents suitable for reactions. "Sparsely soluble" or "slightly soluble" suggests limited utility as a primary solvent for reactions requiring high concentrations. The reactivity with water and protic solvents like methanol (though slower than water) should be a key consideration in process design.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods can be employed. All procedures should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment, given the corrosive and moisture-sensitive nature of this compound.

Protocol 1: Gravimetric Method (Shake-Flask) for Quantitative Solubility

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired anhydrous organic solvent in a sealed, pre-weighed vial.

  • Equilibration: Agitate the vial in a temperature-controlled shaker bath at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Separation: Allow the vial to stand at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully transfer a known volume of the supernatant to a new pre-weighed, dry vial using a filtered syringe to avoid transferring any solid particles.

  • Solvent Evaporation: Remove the solvent from the second vial under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.

  • Quantification: Once the solvent is fully evaporated, weigh the vial containing the solid residue. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Protocol 2: Visual Method for Rapid Solubility Estimation

This method provides a quick, qualitative or semi-quantitative assessment of solubility.

  • Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a dry test tube.

  • Solvent Addition: Add the chosen anhydrous solvent to the test tube in small, measured increments (e.g., 0.1 mL).

  • Observation: After each addition, vortex or stir the mixture and visually inspect for complete dissolution against a dark background.

  • Determination: The solubility can be estimated based on the volume of solvent required to completely dissolve the solid. The compound can be classified as "very soluble," "soluble," "sparingly soluble," etc., based on standard pharmacopeial definitions.

Synthesis Workflows

This compound is commonly synthesized via two main routes. The following diagrams illustrate the logical workflows for these processes.

Synthesis of this compound from 3-Aminopyridine cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation cluster_workup Work-up & Purification A 3-Aminopyridine B Dissolve in HCl A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Diazonium Salt Intermediate D->E H Add Diazonium Salt Solution E->H Transfer F SO₂ in Acetic Acid G Add CuCl₂ (catalyst) F->G G->H I Reaction Mixture J Extract with Dichloromethane I->J Transfer K Wash with NaHCO₃ solution J->K L Dry with Na₂SO₄ K->L M Concentrate in vacuo L->M N This compound M->N

Caption: Workflow for the synthesis of this compound from 3-aminopyridine.

Synthesis of this compound from Pyridine-3-Sulfonic Acid cluster_reaction Chlorination Reaction cluster_purification Purification A Pyridine-3-Sulfonic Acid B Add Chlorinating Agent (e.g., PCl₅ or SOCl₂) A->B C Heat under Reflux B->C D Crude Reaction Mixture C->D E Remove Excess Chlorinating Agent (Distillation) D->E Transfer F Dissolve Residue in Organic Solvent E->F G Wash with Ice Water / NaHCO₃ F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J This compound I->J

Caption: Workflow for the synthesis of this compound from pyridine-3-sulfonic acid.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, qualitative assessments indicate good solubility in common aprotic organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its reactivity with water and protic solvents necessitates the use of anhydrous conditions for storage and handling. The provided experimental protocols offer a framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. The synthesis workflows illustrate the key steps in its production, providing a valuable resource for process development and optimization.

References

melting point and boiling point of pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Pyridine-3-sulfonyl Chloride

This technical guide provides a comprehensive overview of the melting and boiling points of this compound and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual workflows to support laboratory and development activities.

Data Presentation: Physical Properties

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its physical properties are crucial for handling, reaction setup, and purification. It is important to distinguish between the free base and its hydrochloride salt, as their physical states and properties differ significantly at ambient temperatures. The free base is typically a liquid, while the hydrochloride salt is a crystalline solid.

PropertyThis compoundThis compound hydrochloride
CAS Number 16133-25-8[1][2][3][4][5]42899-76-3[6][7]
Molecular Formula C₅H₄ClNO₂S[1][8]C₅H₅Cl₂NO₂S[7] or C₅H₄ClNO₂S·HCl
Molecular Weight 177.61 g/mol [1][9]214.07 g/mol [7][10][11]
Appearance Clear pale yellow liquid[8][12]Colorless to pale yellow crystals[6]
Melting Point 10.2 ± 0.3 °C[12]144.0 °C to 145.0 °C[10]
Boiling Point ≥ 284 °C[12] (at 760 mmHg)[8]Not applicable (decomposes)

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[13] Pure crystalline compounds exhibit a sharp melting point range, typically 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[14]

Melting Point Determination (for this compound hydrochloride)

The melting point of the solid hydrochloride salt can be determined using the capillary method with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

  • Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is finely crushed and packed into a capillary tube to a height of 1-2 mm.[13] The tube is tapped gently to ensure tight packing at the sealed end.[15]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: A preliminary rapid heating can be performed to determine an approximate melting range. For an accurate measurement, a new sample is heated to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[13] This T1 to T2 range is the melting point of the sample.

Boiling Point Determination (for this compound)

The boiling point of the liquid this compound is best determined by distillation. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13][14]

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Heating: The liquid in the flask is heated gently.

  • Observation and Recording: The temperature is recorded when the vapor condensation front passes the thermometer bulb and the first drop of distillate is collected.[15] The temperature should remain constant throughout the distillation of a pure compound. The recorded stable temperature range is the boiling point.[15]

Synthesis Protocol: From 3-Aminopyridine

A common method for synthesizing this compound involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.[16][17]

  • Diazotization: 3-aminopyridine is dissolved in an acidic medium (e.g., hydrochloric acid).[18] The solution is cooled to between -10°C and 5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt intermediate.[18]

  • Sulfonyl Chlorination: In a separate reactor, a sulfur dioxide source is prepared. This is often done by adding thionyl chloride to water at a low temperature (0-5°C) in the presence of a copper salt catalyst, such as cuprous chloride.[16][18]

  • Reaction: The cold diazonium salt solution is slowly added to the sulfurous acid solution.[18] The reaction is stirred, often overnight, while maintaining a low temperature.

  • Workup and Isolation: The reaction mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.[19] The solvent is then removed under reduced pressure to yield this compound as a liquid.[19]

Visualizations

The following diagrams illustrate the experimental and logical workflows described above.

MeltingPointWorkflow start Start: Dry Sample prep Sample Preparation: Pack 1-2 mm of sample into capillary tube start->prep 1 setup Place capillary in melting point apparatus prep->setup 2 heat_fast Rapid Heating: Determine approximate melting range setup->heat_fast 3a (Optional) heat_slow Slow Heating (1-2°C/min) near melting point setup->heat_slow 3 heat_fast->heat_slow 3b observe Observe & Record: T1: First liquid forms T2: All solid melts heat_slow->observe 4 end End: Melting Point Range (T1 - T2) observe->end 5

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow start Start: Liquid Sample setup Assemble simple distillation apparatus start->setup 1 heat Gently heat the liquid to a boil setup->heat 2 observe Record stable temperature as vapor distills heat->observe 3 end End: Boiling Point observe->end 4

Caption: Workflow for Boiling Point Determination.

SynthesisPathway sub 3-Aminopyridine diazonium Pyridin-3-yl diazonium salt sub->diazonium 1. HCl, NaNO₂ 2. 0-5 °C product Pyridine-3-sulfonyl chloride diazonium->product SO₂ (from SOCl₂) CuCl catalyst

Caption: Synthesis of this compound.

References

density and refractive index of pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Pyridine-3-sulfonyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key reagents is paramount for procedural safety, reaction optimization, and achieving reproducible results. This compound (CAS No: 16133-25-8) is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a building block for drugs like Vonoprazan.[1][2] This guide provides a detailed overview of its density and refractive index, supported by experimental methodologies and relevant chemical context.

Physicochemical Data

This compound is a colorless to light yellow liquid at room temperature.[1][3] It is sensitive to moisture and can hydrolyze to form pyridine-3-sulfonic acid and hydrochloric acid.[3][4] Due to its reactivity, particularly with nucleophiles such as water, alcohols, and amines, it must be handled under inert and anhydrous conditions.[1][4]

The core physical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueConditions
Density 1.460 g/mLat 25 °C
1.489 g/cm³(Not specified)[5]
> 1.4 - < 1.6 g/cm³(Range)[6]
Refractive Index (n/D) 1.556at 20 °C[3]
Molecular Weight 177.61 g/mol [7][8]
Boiling Point ≥ 284 °C[6]
Melting Point 10.2 ± 0.3 °C[6]
Flash Point 125.7 ± 19.8 °C[6]

Experimental Protocols

Accurate determination of physical constants like density and refractive index is crucial for confirming the identity and purity of a substance. Standard laboratory procedures for these measurements are detailed below.

Measurement of Density

The density of a liquid chemical like this compound is typically determined using a pycnometer or a digital density meter. Given the compound's reactivity with atmospheric moisture, all measurements should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol using a Pycnometer:

  • Preparation: Thoroughly clean and dry a pycnometer of a known volume. Record its empty mass (m₁).

  • Inerting: Flush the pycnometer with a dry, inert gas.

  • Sample Filling: Carefully fill the pycnometer with this compound inside a glovebox or under a stream of inert gas to avoid exposure to moisture. Ensure there are no air bubbles.

  • Equilibration & Massing: Place the filled pycnometer in a thermostatically controlled water bath to bring it to the desired temperature (e.g., 25 °C). Once equilibrated, carefully wipe the outside dry and record its mass (m₂).

  • Calibration: Repeat the procedure using deionized water, for which the density at the given temperature is known, to precisely calibrate the pycnometer's volume.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. It is measured using a refractometer.[9]

Protocol using an Abbe Refractometer:

  • Cleaning: Clean the surfaces of the upper and lower prisms of the refractometer with a soft tissue moistened with a volatile solvent like ethanol or isopropanol and allow them to dry completely.[10]

  • Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water (n²⁰/D ≈ 1.3330).

  • Sample Application: Place a few drops of this compound onto the surface of the lower prism.[10] Due to its moisture sensitivity, this should be done quickly.

  • Measurement: Close the prisms, turn on the light source, and look through the eyepiece. Adjust the controls to bring the dividing line between the light and dark fields into sharp focus and center it on the crosshairs.[10]

  • Reading: Read the refractive index value from the instrument's scale. The measurement is typically performed at 20°C using the sodium D-line (589 nm).

Chemical Reactivity and Synthesis Applications

This compound is a versatile reagent in organic synthesis, primarily used to introduce the pyridine-3-sulfonyl moiety into molecules. Its reaction with primary or secondary amines is a common method for synthesizing sulfonamides, a functional group present in many pharmaceutically active compounds.

cluster_reactants Reactants cluster_products Products pyr This compound sulfonamide Pyridine-3-sulfonamide Derivative pyr->sulfonamide Nucleophilic Substitution amine Primary/Secondary Amine (R₂NH) amine->sulfonamide hcl Hydrochloric Acid (HCl)

Caption: Synthesis of a sulfonamide from this compound.

Experimental and Analytical Workflow

The characterization of a chemical intermediate like this compound involves a logical sequence of steps to confirm its identity, purity, and physical properties before its use in further synthetic applications.

cluster_analysis Physicochemical Analysis start Obtain/Synthesize This compound purification Purification (e.g., Distillation) start->purification density Density Measurement purification->density ri Refractive Index Measurement purification->ri spec Spectroscopic Analysis (NMR, IR) purification->spec purity Purity Assessment (e.g., GC, HPLC) density->purity ri->purity spec->purity final_product Use in Target Synthesis purity->final_product If Purity & Properties Meet Specifications

Caption: General workflow for the characterization of this compound.

References

Pyridine-3-Sulfonyl Chloride: An In-Depth Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for pyridine-3-sulfonyl chloride (CAS No: 16133-25-8). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document consolidates critical safety information, handling procedures, and emergency protocols, presenting quantitative data in accessible tables and illustrating key workflows through diagrams.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic applications. It is crucial to distinguish it from its hydrochloride salt, this compound hydrochloride (CAS No: 42899-76-3), which is a solid with different physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄ClNO₂S[1][2]
Molecular Weight 177.61 g/mol [1][2]
Appearance Clear pale yellow liquid or low melting solid[1][3]
Melting Point/Freezing Point 10.2 ± 0.3 °C[3]
Boiling Point ≥ 284 °C[3]
Density 1.460 g/mL at 25 °C[2]
Flash Point 125.7 ± °C[3]
Refractive Index n20/D 1.556[2]
Solubility Slightly soluble in water; Soluble in Methanol, Dichloromethane (MDC), and Ethyl Acetate (EtOAc). Reacts with water.[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[3][5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Corrosive to Metals1H290: May be corrosive to metals
Acute Toxicity (Oral)4H302: Harmful if swallowed

Signal Word:Danger [5][6]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Toxicological Information

The primary toxicological concerns are its corrosive effects on tissues upon direct contact.[3][5] Extended contact can lead to severe health effects, as the material can be absorbed through the skin, gastrointestinal tract, and respiratory tract.[3]

Table 3: Acute Toxicity Data

RouteSpeciesValueRemarks
Oral RatLD₅₀: 2091.91 mg/kgPredicted value from Consensus method.[7]
Dermal -No data availableCauses severe skin burns.[5]
Inhalation -No data availableMay cause respiratory irritation.[5]
Mechanism of Corrosive Action

The corrosive nature of this compound is attributed to its high reactivity. The sulfonyl chloride moiety readily reacts with nucleophiles, such as water, leading to the formation of pyridine-3-sulfonic acid and hydrochloric acid, which is corrosive. It can also react with amine and thiol groups present in proteins and other biological macromolecules, leading to cellular damage.

G cluster_compound This compound cluster_biological Biological Environment cluster_products Reaction & Effects compound Pyridine-3-Sulfonyl Chloride (R-SO₂Cl) water Water (H₂O) in tissues compound->water Hydrolysis protein Proteins (with -NH₂, -SH groups) compound->protein Nucleophilic Attack hcl Hydrochloric Acid (HCl) water->hcl sulfonic_acid Pyridine-3-Sulfonic Acid water->sulfonic_acid modified_protein Modified Proteins protein->modified_protein damage Cellular Damage & Tissue Burns hcl->damage modified_protein->damage

Caption: Proposed mechanism of corrosive action for this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Table 4: Handling and Storage Guidelines

GuidelineRecommendations
Handling Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing vapors or mist.[3] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[3][5][7]
Storage Store in a cool, dry, well-ventilated place.[5] Keep container tightly closed when not in use.[5] Store locked up.[3] Store away from incompatible substances.[5] Recommended long-term storage at 2-8°C.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

G cluster_ppe Required Personal Protective Equipment start Handling this compound eye Eye/Face Protection: Chemical safety goggles and face shield. start->eye skin Skin Protection: Chemically resistant gloves (complying with EN374). Protective clothing and boots to prevent skin contact. start->skin respiratory Respiratory Protection: Use in a well-ventilated area or fume hood. If vapors/aerosols are generated, use a NIOSH-approved respirator. start->respiratory hygiene General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Launder contaminated clothing before reuse. start->hygiene

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Emergency Procedures

Immediate and appropriate action is essential in the event of an emergency.

First-Aid Measures

Table 5: First-Aid Measures

Exposure RouteProcedure
Inhalation Remove victim to fresh air and keep at rest in a comfortable breathing position. Immediately call a POISON CENTER or doctor. If not breathing, give artificial respiration.[3][5]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical powder, carbon dioxide, and alcohol-resistant foam. Water spray can be used to cool exposed containers.[3]

  • Specific Hazards: The substance is combustible.[5] Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride gas.[3][5] Vapors are heavier than air and may travel to an ignition source and flash back.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In case of a spill, a coordinated emergency response is required to ensure personnel safety and environmental protection.

G spill Spill of this compound evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. spill->evacuate ppe Wear appropriate PPE: Respirator, chemical resistant gloves, goggles, face shield, protective clothing. evacuate->ppe contain Contain the spill. Prevent entry into sewers and public waters. ppe->contain absorb Absorb with inert material (e.g., sand, earth, vermiculite). contain->absorb collect Collect into a suitable, labeled container for waste disposal. absorb->collect cleanup Clean the affected area. collect->cleanup disposal Dispose of waste according to local, regional, and national regulations. cleanup->disposal

Caption: Emergency response workflow for an accidental spill.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Reactivity: Reacts with water.[7]

  • Conditions to Avoid: Exposure to moist air or water, high temperatures, and ignition sources.[3][7]

  • Incompatible Materials: Strong oxidizing agents, water, and bases.[7]

  • Hazardous Decomposition Products: Thermal decomposition can release hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur.[3][5]

Experimental Protocols for Hazard Evaluation

While specific experimental reports on the toxicology of this compound are not publicly available, its hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the potential for skin irritation and corrosion.

  • Test System: Typically conducted using healthy young adult albino rabbits.

  • Methodology:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal.

    • A dose of 0.5 mL (if liquid) or 0.5 g (if solid/paste) of the test substance is applied to a small area (approx. 6 cm²) of the skin under a gauze patch.

    • The patch is held in place with non-irritating tape. An adjacent area of untreated skin serves as a control.

    • Exposure duration is typically 4 hours.

    • After exposure, the residual substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Evaluation: The severity of skin reactions is scored and recorded. Corrosivity is indicated by irreversible tissue damage.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential for a substance to cause eye irritation or corrosion.[8]

  • Test System: Albino rabbits are the preferred species.[8]

  • Methodology:

    • The eyes of the animal are examined 24 hours before the test to ensure no pre-existing irritation.[9]

    • A single dose (0.1 mL for liquids or ≤ 100 mg for solids) of the test substance is applied into the conjunctival sac of one eye.[9] The other eye remains untreated and serves as a control.[8]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

  • Evaluation: The cornea, iris, and conjunctivae are scored for the severity of reactions (opacity, inflammation, redness, swelling). The reversibility of the lesions is also assessed.

This guide is based on publicly available Safety Data Sheets and regulatory guidelines. It is imperative that all users of this compound conduct a thorough risk assessment for their specific applications and consult the most up-to-date SDS from their supplier.

References

A Technical Guide to Sourcing and Utilizing Pyridine-3-Sulfonyl Chloride for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for sourcing high-purity pyridine-3-sulfonyl chloride and applying it effectively in a research and development setting. This compound is a critical reagent and building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the production of pharmaceuticals such as the potassium-competitive acid blocker, Vonoprazan.[1] This guide outlines reputable suppliers, compares their product specifications, provides detailed experimental protocols for its use, and illustrates relevant chemical pathways.

Reputable Suppliers of this compound

Selecting a reliable supplier is paramount to ensure the quality, consistency, and purity of starting materials, which directly impacts experimental outcomes and the integrity of research. The following suppliers are recognized for providing this compound for research and pharmaceutical development.

Key Considerations for Supplier Selection:

  • Purity and Analytical Data: Reputable suppliers provide a Certificate of Analysis (COA) with detailed information on purity (typically determined by GC or NMR), identity confirmation (e.g., ¹H NMR), and physical properties.

  • Consistency: Batch-to-batch consistency is crucial for reproducible research. Established suppliers often have stringent quality control processes.

  • Documentation: Availability of Safety Data Sheets (SDS) and other regulatory documentation is essential for safe handling and compliance.

  • Customer and Technical Support: Reliable suppliers offer technical support to address queries regarding product specifications and applications.

Prominent Suppliers:

  • Sigma-Aldrich (Merck): A leading global supplier with a comprehensive portfolio of chemicals for research and pharmaceutical applications. They offer various grades of this compound, including derivatization grade for HPLC.

  • ChemScene: A supplier of a wide range of building blocks and bioactive compounds for drug discovery.[2]

  • Biosynth: Specializes in providing high-quality reference standards and complex organic chemicals for pharmaceutical testing.[3]

  • Santa Cruz Biotechnology: A well-known supplier of biochemicals and reagents for life science research.[4]

  • Jubilant Ingrevia Limited: A global integrated life science products and innovative solutions provider.[5]

  • NINGBO INNO PHARMCHEM CO.,LTD.: A supplier of fine chemicals and pharmaceutical intermediates, highlighting the role of this compound in modern pharmaceutical synthesis.[1][6]

A broader list of suppliers can also be found on chemical marketplace platforms like ChemicalBook and BuyersGuideChem.[7][8]

Data Presentation: Product Specifications

The following tables summarize the quantitative data for this compound available from various sources. This allows for a straightforward comparison of key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄ClNO₂SPubChem[9], Sigma-Aldrich
Molecular Weight 177.61 g/mol PubChem[9], Sigma-Aldrich
Appearance Clear pale yellow liquid or solidJubilant Ingrevia[5], Pipzine Chemicals[10]
Melting Point 10.2 ± 0.3 °CJubilant Ingrevia[5]
~38-42 °CPipzine Chemicals[10]
Boiling Point ≥ 284 °CJubilant Ingrevia[5]
~285-287 °CPipzine Chemicals[10]
Density 1.460 g/mL at 25 °CSigma-Aldrich
~1.48 g/cm³Pipzine Chemicals[10]
Refractive Index n20/D 1.556Sigma-Aldrich
Flash Point 125.7 °CJubilant Ingrevia[5]
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate. Slightly soluble in water.Jubilant Ingrevia[5]

Table 2: Supplier-Specific Purity and CAS Information

SupplierCAS NumberPurityNotes
Sigma-Aldrich 16133-25-895%-
16133-25-8≥98.0% (GC)Derivatization grade (HPLC), LiChropur™
ChemScene 16133-25-8≥98%-[2]
Biosynth 16133-25-8-For pharmaceutical testing[3]
Jubilant Ingrevia 16133-25-8-Provides detailed SDS[5]
Various (on ChemicalBook) 16133-25-898% to 99%Multiple suppliers listed[7]

Experimental Protocols

This compound is a versatile reagent. Below are detailed methodologies for its application in key chemical transformations.

Synthesis of Sulfonamides

This protocol details the general procedure for the synthesis of pyridine-3-sulfonamide, a common structural motif in medicinal chemistry.

Methodology:

  • To a solution of this compound (1 g, 5.6 mmol, 1 equivalent) in tetrahydrofuran (THF, 5 mL), add a solution of ammonia in dioxane (23.9 mL, 2 M, 47.9 mmol, 8.5 equivalents).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Upon completion of the reaction, remove the solvent by rotary evaporation.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic phase sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the DCM.

  • Dry the product under vacuum at 40 °C to afford the title compound.[11]

Synthesis of Vonoprazan Intermediate

This protocol describes a crucial step in the synthesis of the drug Vonoprazan, showcasing the use of this compound to introduce the sulfonyl group.

Methodology:

  • Use 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile as the starting material.

  • React the starting material with this compound in the presence of a basic catalyst. The reaction is typically carried out at a temperature between 0-30 °C.

  • The basic catalyst can be a mixture of 4-dimethylaminopyridine and N,N-diisopropylethylamine.

  • The molar ratio of the reactants is approximately 1 (starting material) : 1.1-1.3 (this compound) : 1.2-1.6 (N,N-diisopropylethylamine) : 0.13-0.17 (4-dimethylaminopyridine).

  • The product of this reaction is 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, a key intermediate for Vonoprazan.

Use as a Derivatizing Agent for HPLC-MS/MS

This compound can be used as a derivatizing agent to enhance the sensitivity of analytes in HPLC-MS/MS analysis. This is particularly useful for compounds with poor ionization efficiency.

Methodology:

  • The target analyte (e.g., bisphenols, steroidal estrogens) is dissolved in a suitable solvent.

  • Derivatization is achieved by reacting the analyte with this compound.

  • A multivariate experimental design, such as a Box-Behnken response surface, can be used to optimize the derivatization yield by evaluating variables like temperature and pH.

  • The derivatized analytes, now containing the pyridine-3-sulfonyl moiety, exhibit enhanced detection capability by electrospray ionization mass spectrometry.[12]

Mandatory Visualizations

Experimental Workflow for Sulfonamide Synthesis

G Experimental Workflow for Sulfonamide Synthesis reagents This compound Ammonia in dioxane THF reaction Stir at room temperature for 1 hour reagents->reaction 1. Reaction workup Solvent removal Dissolve in DCM Aqueous wash (NH4Cl, brine) reaction->workup 2. Workup isolation Dry over Na2SO4 Concentrate Vacuum dry workup->isolation 3. Isolation product Pyridine-3-sulfonamide isolation->product 4. Final Product

Caption: A flowchart illustrating the key steps in the synthesis of pyridine-3-sulfonamide.

Logical Relationship in Vonoprazan Synthesis

G Key Steps in Vonoprazan Synthesis start_material 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile conditions Basic catalyst (e.g., DMAP, DIPEA) 0-30 °C start_material->conditions reagent This compound reagent->conditions intermediate 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile conditions->intermediate Sulfonylation further_steps Reduction, Reductive Amination, and Salt Formation intermediate->further_steps final_product Vonoprazan Fumarate further_steps->final_product Final Synthesis Steps

Caption: Logical flow of the synthesis of a key Vonoprazan intermediate.

Signaling Pathway: Mechanism of Action of Vonoprazan

G Mechanism of Action of Vonoprazan cluster_cell vonoprazan Vonoprazan proton_pump H+/K+ ATPase (Proton Pump) vonoprazan->proton_pump Binds to pump inhibition Competitive Inhibition of K+ binding site parietal_cell Gastric Parietal Cell h_ion H+ ion (Acid) proton_pump->h_ion Pumps H+ out k_ion K+ ion k_ion->proton_pump Blocked lumen Stomach Lumen h_ion->lumen

Caption: Simplified signaling pathway of Vonoprazan's action on the gastric proton pump.

References

A Comprehensive Technical Guide to the Storage and Handling of Pyridine-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective use of reactive chemical intermediates is paramount. Pyridine-3-sulfonyl chloride (CAS No. 16133-25-8) is a key building block in organic synthesis, valued for its role in creating sulfonamides and other sulfur-containing compounds. However, its utility is matched by its hazardous nature, primarily its corrosivity and high reactivity, especially towards moisture. This guide provides an in-depth overview of the proper storage, handling, and emergency procedures for this compound to ensure laboratory safety and maintain reagent integrity.

Chemical and Physical Properties

This compound is a colorless to light yellow low-melting solid or liquid.[1] Understanding its physical properties is crucial for safe handling and storage. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₄ClNO₂S[1][2]
Molecular Weight 177.61 g/mol [1][2]
Appearance Colorless to light yellow low melting solid or liquid[1][3]
Melting Point 38-42 °C[4]
Boiling Point ~285-287 °C[4]
Density ~1.48 g/cm³[4]
Flash Point ~126 °C[5][6]
Solubility Soluble in many organic solvents (e.g., dichloromethane, chloroform, ether); reacts with water.[3][4]

Note: The hydrochloride salt of this compound is a white solid with a higher melting point (135-137 °C).[7] This guide focuses on the non-salt form.

Storage and Stability

Proper storage is critical to maintain the chemical's purity and to prevent hazardous situations. This compound is stable under recommended storage conditions but is highly sensitive to environmental factors.[1][3]

Key Storage Recommendations:

  • Temperature: For long-term storage, the compound should be kept refrigerated at 2-8°C.[1][6][8] Some suppliers recommend ambient temperature for shorter periods, provided the area is dry.[3]

  • Atmosphere: Due to its high sensitivity to moisture, it should be stored in a tightly sealed, corrosion-resistant container.[1][9] Storing under an inert atmosphere, such as nitrogen or argon, is best practice to prevent hydrolysis.[10]

  • Location: Store in a cool, dry, and well-ventilated area designated as a "corrosives area".[1][9] The storage location should be free of water and protected from moisture.[7][9]

  • Incompatibilities: this compound must be stored separately from incompatible materials such as strong oxidizing agents, bases, alkalis, and especially water.[1][4][11]

The primary degradation pathway is hydrolysis. The sulfonyl chloride group reacts readily with water to form pyridine-3-sulfonic acid and corrosive hydrogen chloride gas.[4][12]

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict handling procedures must be followed. It is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[1][3][13]

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent any skin exposure.[5][7] Contaminated clothing should be removed immediately and washed before reuse.[1][3]

    • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

  • General Hygiene: Avoid all personal contact, including inhalation of vapors or mists.[14] Do not eat, drink, or smoke in the handling area.[3][14] Wash hands thoroughly after handling the product.[1][3]

  • Dispensing: Use non-sparking tools and ensure containers are grounded when dispensing to prevent electrostatic discharge.[3][5]

The logical workflow for receiving, storing, and handling the compound is illustrated in the diagram below.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Area (Cool, Dry, Ventilated, Corrosive Cabinet) Inspect->Store If OK Quarantine Quarantine & Contact EHS Inspect->Quarantine If Damaged Log Log into Chemical Inventory Store->Log Store_Conditions Store at 2-8°C Keep Tightly Sealed Away from Incompatibles Store->Store_Conditions Transport Transport to Fume Hood Store->Transport Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Transport->Don_PPE Dispense Dispense Reagent (Use Inert Atmosphere if Necessary) Don_PPE->Dispense Close Securely Close Container Dispense->Close Return Return to Storage Close->Return

Caption: Workflow for Receiving, Storing, and Handling.

Experimental Protocols

General Protocol for Weighing and Dispensing

This protocol outlines the general steps for safely handling this compound in a laboratory setting for use in a chemical reaction.

Objective: To safely and accurately dispense this compound while minimizing exposure and preventing reagent decomposition.

Materials:

  • This compound

  • Appropriate PPE (as defined in Section 3)

  • Spatula, weighing paper/boat

  • Analytical balance (inside a fume hood or vented enclosure)

  • Reaction vessel

  • Inert gas source (e.g., Nitrogen or Argon), if required for the reaction

  • Dry solvent for rinsing

Procedure:

  • Preparation: Ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment within the hood. If the reaction is moisture-sensitive, ensure all glassware is oven- or flame-dried.

  • Equilibration: Remove the this compound container from cold storage (2-8°C) and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

  • Don PPE: Put on all required personal protective equipment, including double gloves, safety goggles, a face shield, and a lab coat.

  • Dispensing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully open the reagent container. If under an inert atmosphere, do this with care to avoid pressure release.

    • Quickly and carefully transfer the desired amount of the solid/liquid to the weighing boat using a clean, dry spatula.

    • Promptly and securely reseal the main reagent container.

  • Transfer to Reaction: Immediately transfer the weighed reagent to the reaction vessel. If any material adheres to the weighing boat, it can be rinsed with a small amount of a dry, inert solvent compatible with the reaction.

  • Cleanup:

    • Wipe the spatula clean.

    • Dispose of the weighing boat and any contaminated materials (like gloves) in a designated hazardous waste container.

    • Wipe down the balance and surrounding area in the fume hood.

  • Post-Handling: Wash hands thoroughly after the procedure is complete, even after removing gloves.

Accidental Release and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[1][14]

  • Cleanup:

    • For small spills, absorb the material with an inert, dry substance like sand, earth, or vermiculite.[1][14] DO NOT USE WATER.

    • Sweep or vacuum the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1]

    • Use spark-proof tools for cleanup.[5]

  • Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[14]

The following diagram outlines the logical steps for responding to a chemical spill.

G cluster_small_spill Small Spill Response (Trained Personnel) cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Alert Alert Others in Area Assess->Alert Small & Manageable Evacuate Evacuate Immediate Area Assess->Evacuate Large or Uncontrolled DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain with Inert Absorbent (Sand, Vermiculite) DonPPE->Contain Cleanup Collect into Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Isolate Isolate & Ventilate Evacuate->Isolate CallEHS Call Emergency Personnel / EHS Isolate->CallEHS

Caption: Logical Flow for Spill Response.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

An In-depth Technical Guide on the Chemical Stability and Reactivity of Pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-3-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for its role as a key intermediate in the preparation of active pharmaceutical ingredients (APIs), most notably Vonoprazan Fumarate.[1][2] Its utility stems from the highly reactive sulfonyl chloride moiety attached to the electron-deficient pyridine ring, which allows for the efficient introduction of the pyridine-3-sulfonyl group into a variety of molecular scaffolds.

This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound. It details its physical and chemical properties, stability profile under various conditions, and its reactivity with common nucleophiles. Furthermore, this document furnishes detailed experimental protocols for its synthesis and its application in sulfonamide bond formation, offering a practical resource for laboratory and process chemists.

Chemical and Physical Properties

This compound is a colorless to yellowish oily liquid or a low-melting solid.[3][4] It is characterized by its high reactivity, particularly its sensitivity to moisture.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₄ClNO₂S[5]
Molecular Weight 177.61 g/mol [5]
Appearance Colorless to yellowish oily liquid or low melting solid[3][4]
Melting Point Not available[5]
Boiling Point 136 °C / 20 mmHg[5]
Solubility Soluble in methanol, dichloromethane, and ethyl acetate. Slightly soluble in water.[3]

Chemical Stability

This compound is stable under normal temperatures and pressures when stored in a dry, inert atmosphere.[3] However, its stability is significantly compromised by the presence of moisture and strong oxidizing agents.

Thermal Stability
Hydrolytic Stability

This compound is highly susceptible to hydrolysis.[1][4] It reacts readily with water, and even atmospheric moisture, to yield pyridine-3-sulfonic acid and hydrochloric acid.[2][4] This hydrolytic instability necessitates that the compound be handled and stored under anhydrous conditions to maintain its integrity and reactivity for synthetic applications.[2] The hydrochloride salt is also known and is described as being water-reactive.[6][7]

Table 2: Stability and Incompatibility Data for this compound

Condition/ReagentEffect on this compoundReference(s)
Moisture/Water Rapid hydrolysis to pyridine-3-sulfonic acid and HCl.[1][2][4]
High Temperature Decomposition, releasing toxic gases (NOx, SOx, CO, CO₂, HCl).[3]
Strong Oxidizing Agents Incompatible; reacts.[3]
Storage Recommendation Store at ambient temperature in a dry, well-ventilated place in a tightly sealed original container.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Reactivity with Nucleophiles

This compound readily undergoes nucleophilic substitution reactions.[2] This reactivity is the basis for its extensive use in organic synthesis.

  • Amines: It reacts with primary and secondary amines to form the corresponding sulfonamides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.[8]

  • Alcohols: Reaction with alcohols yields sulfonate esters.

  • Thiols: Reaction with thiols produces thioesters.

The general reaction scheme with nucleophiles is depicted below:

G Pyridine_3_SO2Cl This compound Product Pyridine-3-SO₂-Nu Pyridine_3_SO2Cl->Product Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R₂NH, R-OH, R-SH) Nucleophile->Product HCl HCl

Caption: General reaction of this compound with nucleophiles.

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis. This reaction is generally irreversible and leads to the loss of the desired reactivity of the sulfonyl chloride.

G Pyridine_3_SO2Cl This compound Hydrolysis_Products Pyridine-3-sulfonic Acid + HCl Pyridine_3_SO2Cl->Hydrolysis_Products Hydrolysis Water H₂O Water->Hydrolysis_Products

Caption: Hydrolytic decomposition of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound and its subsequent reaction to form a sulfonamide. These protocols are based on procedures described in the patent literature and should be performed by qualified chemists with appropriate safety precautions.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chlorination 3_Aminopyridine 3-Aminopyridine Diazonium_Salt Pyridin-3-diazonium chloride 3_Aminopyridine->Diazonium_Salt 1. HCl 2. NaNO₂ (aq), 0-5 °C HCl Dilute HCl NaNO2 Sodium Nitrite (aq) Pyridine_3_SO2Cl This compound Diazonium_Salt->Pyridine_3_SO2Cl SO₂, CuCl SO2 Sulfur Dioxide CuCl Cuprous Chloride

Caption: Synthetic workflow for this compound.

Experimental Procedure:

  • Diazotization: 3-Aminopyridine is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the pyridin-3-diazonium chloride intermediate.

  • Sulfonyl Chlorination: The solution containing the diazonium salt is then added to a mixture of sulfur dioxide and a catalytic amount of cuprous chloride. The reaction mixture is stirred, and the product, this compound, is typically extracted with an organic solvent like dichloromethane.

  • Work-up and Purification: The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the product.

Formation of a Sulfonamide

The reaction of this compound with an amine is a standard procedure for the synthesis of sulfonamides.

G Pyridine_3_SO2Cl This compound Reaction Reaction Mixture Pyridine_3_SO2Cl->Reaction Amine Amine (R-NH₂) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Sulfonamide N-substituted Pyridine-3-sulfonamide Reaction->Sulfonamide Stir at RT

Caption: Experimental workflow for sulfonamide synthesis.

Experimental Procedure:

  • Reaction Setup: A solution of the amine and a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere.

  • Addition of Sulfonyl Chloride: this compound is added to the amine solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dilute acid, and brine. The organic layer is then dried and concentrated. The crude product can be purified by crystallization or column chromatography to yield the pure sulfonamide.

Conclusion

This compound is a highly reactive and versatile reagent that plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its high reactivity with nucleophiles allows for the efficient formation of sulfonamides and sulfonate esters. However, its pronounced sensitivity to moisture necessitates careful handling and storage under anhydrous conditions to preserve its chemical integrity. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important chemical intermediate. Further research to quantify its thermal stability and reaction kinetics with a broader range of nucleophiles would be beneficial for process optimization and safety assessments.

References

Methodological & Application

Novel Synthesis Methods for Pyridine-3-Sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for novel synthesis methods of pyridine-3-sulfonyl chloride, a critical intermediate in the pharmaceutical industry. The following sections outline three distinct and efficient synthetic routes, complete with comparative data, detailed experimental procedures, and visual workflow diagrams to facilitate application in a laboratory setting.

Comparative Summary of Synthesis Methods

The table below summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiency and product quality.

MethodStarting MaterialKey ReagentsSolvent(s)Reaction TimeYield (%)Purity (%)
1. Diazotization of 3-Aminopyridine 3-AminopyridineNaNO₂, HBF₄ or NaBF₄, SOCl₂, CuCl (catalyst)Water, Dichloromethane~24 hours90.7>98
2. Classical Chlorination of Pyridine-3-Sulfonic Acid Pyridine-3-Sulfonic AcidPCl₅, POCl₃None (neat) or POCl₃3 hours94N/A
3. Improved Chlorination of Pyridine-3-Sulfonic Acid in Chlorobenzene Pyridine-3-Sulfonic AcidPCl₅Chlorobenzene>1 hour82.2 - 91.7High

Experimental Protocols

Method 1: Synthesis from 3-Aminopyridine via Diazonium Fluoroborate Intermediate

This method involves the diazotization of 3-aminopyridine, followed by the formation of a stable diazonium fluoroborate salt, which is then converted to the sulfonyl chloride.[1] This approach is noted for its high product purity and suitability for larger-scale production.[1]

Step 1: Preparation of Pyridine-3-diazonium fluoroborate

  • In a reaction vessel, combine 94 g (1 mol) of 3-aminopyridine with 670 mL of 6 mol/L hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water dropwise, maintaining the temperature at 0-5 °C.

  • Following the diazotization, add a solution of 131 g of sodium fluoroborate in 260 mL of water dropwise, again keeping the temperature at 0-5 °C.

  • Stir the resulting slurry for 30-60 minutes at 0-5 °C.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with 100 mL of ice-cold 6 mol/L hydrochloric acid.

  • Dry the solid to obtain pyridine-3-diazonium fluoroborate.

Step 2: Synthesis of this compound

  • In a separate reaction vessel, add 238 g (2 mol) of thionyl chloride to 500 mL of water, and cool to 0-5 °C.

  • Add 1 g (0.01 mol) of cuprous chloride to the solution.

  • Add the 189.8 g (1 mol) of pyridine-3-diazonium fluoroborate prepared in the previous step to the thionyl chloride solution in portions, ensuring the temperature remains at 0-5 °C.

  • Allow the reaction to proceed overnight at 0-5 °C.

  • Extract the reaction mixture with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash sequentially with 300 mL of saturated aqueous sodium bicarbonate solution, 300 mL of water, and 300 mL of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1][2]

Method 2: Classical Chlorination of Pyridine-3-Sulfonic Acid

This established method provides a high yield of this compound through the direct chlorination of pyridine-3-sulfonic acid using a mixture of phosphorus pentachloride and phosphorus oxychloride.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 10.3 g (64.8 mmol) of pyridine-3-sulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 mL (109 mmol) of phosphorus oxychloride.[2]

  • Heat the mixture to reflux and maintain for 3 hours.[2]

  • After cooling, evaporate the mixture to dryness to obtain a yellow solid.

  • Carefully dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.

  • Neutralize the solution by the cautious addition of a saturated sodium bicarbonate solution.

  • Saturate the aqueous layer with solid sodium chloride and separate the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to obtain this compound as an orange liquid.[2]

Method 3: Improved Chlorination of Pyridine-3-Sulfonic Acid in Chlorobenzene

This modern approach enhances the safety and control of the chlorination reaction by using chlorobenzene as a solvent and controlling the addition of phosphorus pentachloride.[3][4] This method also minimizes the formation of byproducts.[3]

Experimental Protocol:

  • Suspend pyridine-3-sulfonic acid in chlorobenzene in a reaction vessel.

  • Heat the mixture to 100-140 °C.

  • Add phosphorus pentachloride (less than 1 molar equivalent relative to the pyridine-3-sulfonic acid) to the heated suspension. The addition can be done either (i) stepwise in multiple portions or (ii) continuously over a period of at least 1 hour.[5]

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC).

  • Upon completion, concentrate the reaction solution under reduced pressure to remove chlorobenzene and the phosphorus oxychloride byproduct.

  • Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound.[3]

Visual Diagrams

Logical Workflow of Synthesis Methods

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Final Product A 3-Aminopyridine M1 Method 1: Diazotization A->M1 B Pyridine-3-Sulfonic Acid M2 Method 2: Classical Chlorination B->M2 M3 Method 3: Improved Chlorination B->M3 P This compound M1->P M2->P M3->P

Caption: Overview of synthetic routes to this compound.

Detailed Workflow for Method 1: Diazotization of 3-Aminopyridine

Method1_Workflow A 3-Aminopyridine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Formation of Diazonium Fluoroborate (NaBF4, 0-5°C) B->C D Pyridine-3-diazonium fluoroborate C->D E Sulfonyl Chlorination (SOCl2, CuCl, 0-5°C) D->E F Extraction & Purification E->F G This compound F->G

Caption: Step-by-step workflow for the synthesis via diazotization.

Comparative Workflow for Methods 2 and 3

Methods_2_3_Comparison cluster_M2 Method 2: Classical cluster_M3 Method 3: Improved Start Pyridine-3-Sulfonic Acid M2_React Chlorination (PCl5, POCl3, Reflux) Start->M2_React M3_React Chlorination (PCl5, Chlorobenzene, 100-140°C) Start->M3_React M2_Workup Aqueous Workup & Extraction M2_React->M2_Workup Product This compound M2_Workup->Product M3_Workup Distillation M3_React->M3_Workup M3_Workup->Product

Caption: Comparison of classical and improved chlorination methods.

References

Application Notes: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker used for treating acid-related disorders.[1][2] Its synthesis from 3-aminopyridine is a fundamental process for drug development and manufacturing.[2] The described method involves the diazotization of 3-aminopyridine to form a diazonium salt intermediate, which is subsequently converted to the target sulfonyl chloride.[3][4][5] This two-step, one-pot synthesis is advantageous as it avoids the use of harsh reagents like phosphorus pentachloride and phosphorus oxychloride, aligning with greener chemistry principles.[6]

Chemical Properties and Safety Precautions

This compound is a colorless to orange liquid that is highly unstable in the presence of water, hydrolyzing to pyridine-3-sulfonic acid and hydrochloric acid.[1] It is corrosive and can cause burns to the eyes, skin, and mucous membranes.[1][7] Contact with water can liberate toxic gas.[1][7] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, and a lab coat) must be worn.[7] The reaction should be carried out under anhydrous conditions, and all glassware must be thoroughly dried.

Experimental Protocols

This protocol is based on a common synthetic route involving the formation of a diazonium salt from 3-aminopyridine, followed by a copper-catalyzed reaction with thionyl chloride.[1][3][6]

Materials and Reagents

  • 3-Aminopyridine

  • Hydrochloric acid (6mol/L)

  • Sodium nitrite

  • Sodium fluoroborate

  • Thionyl chloride

  • Cuprous chloride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Saturated brine solution

  • Deionized water

  • Ice

Equipment

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure

Step 1: Diazotization of 3-Aminopyridine

  • In a three-necked round-bottom flask, combine 94 g (1 mol) of 3-aminopyridine with 670 mL of 6 mol/L hydrochloric acid.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Following the addition of sodium nitrite, add a solution of 131 g of sodium fluoroborate in 260 mL of water dropwise, again maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

  • Collect the precipitated diazonium fluoroborate salt by suction filtration.

  • Wash the filter cake with 100 mL of ice-cold 6 mol/L hydrochloric acid.

  • Dry the solid to obtain the intermediate compound.

Step 2: Synthesis of this compound

  • In a separate reaction vessel, carefully add 238 g (2 mol) of thionyl chloride to 500 mL of water, while cooling the mixture to 0-5 °C in an ice bath.

  • Add 1 g (0.01 mol) of cuprous chloride to the thionyl chloride solution.

  • Add the dried diazonium fluoroborate salt from Step 1 in portions to the thionyl chloride solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed overnight at 0-5 °C with continuous stirring.

  • After the reaction is complete, extract the product with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash sequentially with 300 mL of saturated aqueous sodium bicarbonate solution, 300 mL of water, and 300 mL of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the dichloromethane by rotary evaporation to yield this compound as an orange liquid.[8]

Data Presentation

Table 1: Summary of Reactants and Yields for a Typical Synthesis

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)RoleYield (%)
3-Aminopyridine94.11941Starting Material-
Sodium Nitrite69.0072.451.05Reagent-
Sodium Fluoroborate109.791311.2Reagent-
Thionyl Chloride118.972382Reagent-
Cuprous Chloride98.9910.01Catalyst-
This compound177.61161.00.907Product90.7

Note: The yield is based on the procedure described in a patent by Li, Su, & Xia (2021).[3]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonyl Chlorination A 3-Aminopyridine in HCl (aq) B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Add NaBF4 solution dropwise C->D E Stir for 30-60 min D->E F Filter and dry E->F G Diazonium Fluoroborate Salt F->G J Add Diazonium Salt G->J H Thionyl Chloride in water with CuCl I Cool to 0-5 °C H->I I->J K React overnight J->K L DCM Extraction K->L M Wash (NaHCO3, H2O, Brine) L->M N Dry over Na2SO4 M->N O Evaporate Solvent N->O P This compound O->P

Caption: Workflow for the synthesis of this compound.

References

Green Chemistry Approach for the Synthesis of 3-Pyridinesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a green chemistry approach for the synthesis of 3-pyridinesulfonyl chloride, a key intermediate in the production of various pharmaceuticals.[1][2] This environmentally friendly method avoids the use of hazardous reagents, employs milder reaction conditions, and offers high yields, making it a sustainable alternative to traditional synthetic routes.

The core of this green approach is the synthesis from 3-aminopyridine via a diazotization reaction, followed by a sulfonyl chlorination step.[3][4] This method significantly reduces waste and improves safety compared to classical methods that often utilize phosphorus pentachloride and phosphorus oxychloride.[3][5]

Logical Workflow of the Green Synthesis

The following diagram illustrates the key stages of the green synthesis of 3-pyridinesulfonyl chloride from 3-aminopyridine.

Green_Synthesis_Workflow cluster_prep Step 1: Diazonium Salt Formation cluster_reaction Step 2: Sulfonyl Chlorination cluster_workup Step 3: Product Isolation A 3-Aminopyridine B Diazotization (NaNO2, HCl/HBF4) A->B Reacts with C 3-Pyridinediazonium Salt B->C Forms E Substitution Reaction (CuCl catalyst) C->E Intermediate for D Sulfur Source (SO2 or SOCl2) D->E Reacts with F 3-Pyridinesulfonyl Chloride E->F Yields G Extraction F->G H Purification (Distillation) G->H I Final Product H->I

Caption: Workflow for the green synthesis of 3-pyridinesulfonyl chloride.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different synthetic approaches to 3-pyridinesulfonyl chloride, highlighting the advantages of the green chemistry method.

ParameterTraditional MethodGreen Chemistry Method (SO2)Green Chemistry Method (SOCl2)
Starting Material 3-Pyridinesulfonic acid3-Aminopyridine3-Aminopyridine
Reagents PCl5, POCl3SO2, NaNO2, HCl, CuClSOCl2, NaNO2, HBF4, CuCl
Solvent Chlorobenzene or neatWaterWater, Dichloromethane
Reaction Time > 3 hoursShorter (not specified)Overnight
Reaction Temperature 105-150°C-10°C to 8°C0-5°C
Yield ~94%> 80%~90.7%
Environmental Impact High (uses hazardous reagents)Low (avoids PCl5/POCl3)Low (avoids PCl5/POCl3)

Experimental Protocols

Below are detailed experimental protocols for the key steps in the green synthesis of 3-pyridinesulfonyl chloride.

Protocol 1: Synthesis using Sulfur Dioxide

This protocol is based on a patented environmentally friendly chemical synthesis method.[3]

Step A: Preparation of Sulfurous Acid Solution

  • Add 300 kg of water to a reactor and cool to -10°C.

  • Bubble 200 kg of sulfur dioxide gas through the water while maintaining the temperature below 8°C.

  • After the addition of sulfur dioxide is complete, add 211 g of cuprous chloride with stirring to obtain the sulfurous acid solution.

Step B: Diazotization and Substitution

  • In a separate reactor, add 63.76 kg of 36% hydrochloric acid.

  • Add 20 kg of 3-aminopyridine to the hydrochloric acid solution.

  • Cool the mixture and perform the diazotization reaction.

  • Follow with the substitution reaction using the prepared sulfurous acid solution.

  • The product, 3-pyridinesulfonyl chloride, is obtained after extraction and distillation, with a reported yield exceeding 80%.[3]

Protocol 2: Synthesis using Thionyl Chloride

This protocol is adapted from a method utilizing thionyl chloride for the sulfonyl chlorination.[4][5]

Step A: Diazonium Salt Formation

  • Add 94 g (1 mol) of 3-aminopyridine and 670 ml of 6 mol/L diluted hydrochloric acid into a reaction vessel.

  • Cool the mixture to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite (72.45 g in 150 ml of water), maintaining the temperature at 0-5°C.

  • Subsequently, add an aqueous solution of sodium fluoroborate (131 g in 260 ml of water) dropwise, keeping the temperature at 0-5°C.

  • Stir the reaction mixture for 30-60 minutes at 0-5°C.

  • Isolate the intermediate fluoboric acid diazonium salt by suction filtration.

Step B: Sulfonyl Chlorination

  • Prepare a solution of thionyl chloride containing a catalytic amount of cuprous chloride.

  • Add the isolated diazonium salt from Step A to the thionyl chloride solution.

  • The reaction proceeds to form 3-pyridinesulfonyl chloride.

  • The product is then extracted using dichloromethane.[5]

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.[5]

  • Drying over anhydrous sodium sulfate and concentration of the filtrate yields the final product with a reported yield of 90.7%.[5]

Signaling Pathway and Experimental Workflow Diagrams

The logical workflow diagram provided earlier in this document serves as the primary visualization for the experimental process. The synthesis of 3-pyridinesulfonyl chloride is a chemical transformation and does not involve a biological signaling pathway. The provided DOT script generates a clear and compliant workflow diagram.

References

Patented Production Methods for Pyridine-3-Sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of patented production methods for pyridine-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the primary synthetic routes, experimental protocols, and comparative data derived from the patent literature.

Introduction

This compound is a vital building block in medicinal chemistry, notably in the synthesis of compounds such as the potassium-competitive acid blocker, Vonoprazan.[1] Its efficient and scalable production is of significant interest to the pharmaceutical industry. Patented methods for its synthesis primarily focus on two strategies: the chlorination of pyridine-3-sulfonic acid and the diazotization of 3-aminopyridine followed by sulfonyl chlorination. These approaches aim to achieve high yield and purity while minimizing byproducts and ensuring operational safety.

Patented Synthetic Routes

Two main synthetic routes for the production of this compound have been extensively described in patent literature.

Route 1: Chlorination of Pyridine-3-Sulfonic Acid

This widely patented method involves the direct chlorination of pyridine-3-sulfonic acid using a suitable chlorinating agent, most commonly phosphorus pentachloride (PCl₅).[2][3][4] Key innovations in this area focus on controlling reaction conditions to improve yield and minimize the formation of chlorinated pyridine byproducts, such as 5-chlorothis compound.[2]

Variations in this route include:

  • Solvent Selection: The reaction can be performed in various solvents, including chlorobenzene, trifluoromethylbenzene, or toluene, and in some cases, without a solvent.[3] The choice of solvent can influence reaction control and safety.[3]

  • Stoichiometry and Addition of PCl₅: To reduce byproduct formation, patents describe the stepwise or continuous addition of less than one molar equivalent of phosphorus pentachloride relative to pyridine-3-sulfonic acid.[2]

  • Purification: The final product is typically purified by distillation under reduced pressure.[2]

Route 2: Diazotization of 3-Aminopyridine

This alternative approach begins with 3-aminopyridine, which undergoes a diazotization reaction to form a diazonium salt.[5][6] This intermediate is then subjected to a sulfonyl chlorination reaction to yield this compound.[5] This method is often highlighted for its mild reaction conditions and avoidance of harsh chlorinating agents like phosphorus oxychloride.[6]

Key aspects of this route include:

  • Diazonium Salt Formation: The synthesis often involves the formation of an intermediate diazonium salt, such as a fluoboric acid diazonium salt, which is then separated.[5]

  • Sulfonyl Chlorination: The diazonium salt is reacted with a source of sulfur and chlorine, typically thionyl chloride in the presence of a copper catalyst.[5]

  • Process Innovation: Recent patents describe the use of microchannel reactors to perform the diazotization and subsequent reaction continuously and safely.

Comparative Data of Patented Methods

The following table summarizes quantitative data from various patented methods for the synthesis of this compound, allowing for easy comparison of their efficiencies.

Patent/Method Starting Material Key Reagents Solvent Reaction Temperature (°C) Yield (%) Purity/Byproducts Reference
WO2016204096A1 Pyridine-3-sulfonic acidPhosphorus pentachloride (PCl₅)Monochlorobenzene12075.599.98% purity, 0.02% 5-chlorothis compound[2]
CN112830892A 3-AminopyridineSodium nitrite, Sodium fluoroborate, Thionyl chlorideDiluted hydrochloric acid0-5Not explicitly stated, but described as "high product content"Not explicitly stated[5]
EP2963019B1 Pyridine-3-sulfonic acidPhosphorus pentachloride (PCl₅)TolueneRefluxNot explicitly statedNot explicitly stated[3]
CN106432067B 3-AminopyridineThionyl chloride, Stannous chloride, Sodium nitriteWater, Hydrochloric acid-10 to 5≥ 80Not explicitly stated[6][7]

Experimental Protocols

The following are detailed experimental protocols based on the procedures described in the patent literature.

Protocol 1: Synthesis of this compound via Chlorination of Pyridine-3-sulfonic acid (based on WO2016204096A1)

Objective: To synthesize this compound from pyridine-3-sulfonic acid with high purity by controlling the addition of phosphorus pentachloride.

Materials:

  • Pyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Monochlorobenzene

  • Four-necked flask equipped with a stirrer, thermometer, and condenser

Procedure:

  • Charge a 100 mL four-necked flask with 15.9 g (0.100 mol) of pyridine-3-sulfonic acid and 23.9 g of monochlorobenzene.[2]

  • Heat the mixture to 120°C with stirring.[2]

  • Over a period of 1 hour, continuously add a total of less than 1 molar equivalent of phosphorus pentachloride to the reaction mixture.[2]

  • Maintain the reaction temperature at 120°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 120°C for a specified time to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction solution under reduced pressure at 90°C and 3.6 kPa to distill off monochlorobenzene and the byproduct, phosphorus oxychloride.[2]

  • Further purify the residue by distillation under reduced pressure at 94°C and 0.4 kPa to obtain this compound.[2]

Expected Outcome:

  • Yield: Approximately 13.4 g (75.5%).[2]

  • Purity: GC analysis should indicate a purity of approximately 99.98%, with the 5-chlorothis compound byproduct at about 0.02%.[2]

Protocol 2: Synthesis of this compound via Diazotization of 3-Aminopyridine (based on CN112830892A)

Objective: To synthesize this compound from 3-aminopyridine via a diazonium salt intermediate.

Materials:

  • 3-Aminopyridine

  • 6 mol/L Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Sodium fluoroborate (NaBF₄)

  • Thionyl chloride (SOCl₂)

  • Catalyst (e.g., copper catalyst)

  • Reaction vessel equipped for cooling and stirring

Procedure:

Step 1: Synthesis of Diazonium Fluoroborate Intermediate

  • In a reaction vessel, dissolve 94 g (1 mol) of 3-aminopyridine in 670 mL of 6 mol/L diluted hydrochloric acid.[5]

  • Cool the solution to 0-5°C.[5]

  • Slowly add a solution of 72.45 g of sodium nitrite in 150 mL of water dropwise, maintaining the temperature at 0-5°C.[5]

  • Subsequently, add a solution of 131 g of sodium fluoroborate in 260 mL of water dropwise, again keeping the temperature at 0-5°C.[5]

  • After the addition is complete, stir the mixture for 30-60 minutes at 0-5°C.[5]

  • Collect the precipitated solid by suction filtration.

  • Wash the filter cake with 100 mL of ice-cold 6 mol/L diluted hydrochloric acid (0-5°C).[5]

  • Dry the solid to obtain the diazonium fluoroborate intermediate.[5]

Step 2: Sulfonyl Chlorination

  • The isolated diazonium fluoroborate is then subjected to an acylchlorination reaction.[5]

  • React the diazonium fluoroborate with a thionyl chloride solution containing a suitable catalyst to produce this compound.[5] Note: The patent does not provide specific quantities and conditions for this step.

Expected Outcome:

  • The method is described to have a high product content and be suitable for industrial-scale production.[5]

Visualizations

Experimental Workflow: Chlorination of Pyridine-3-Sulfonic Acid

G cluster_0 Reaction Setup cluster_1 Purification start Pyridine-3-sulfonic acid + Monochlorobenzene react Heat to 120°C start->react add Add PCl₅ (stepwise/continuous) react->add concentrate Concentrate under reduced pressure add->concentrate After reaction completion distill Distill under reduced pressure concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound from pyridine-3-sulfonic acid.

Logical Relationship: Strategies to Minimize Byproduct Formation

G cluster_0 Problem cluster_1 Patented Solutions cluster_2 Outcome problem Formation of 5-chlorothis compound solution1 Stepwise/Continuous addition of PCl₅ problem->solution1 solution2 Use of < 1 molar equivalent of PCl₅ problem->solution2 outcome Reduced Byproduct, Higher Purity Product solution1->outcome solution2->outcome

Caption: Patented strategies to control byproduct formation in this compound synthesis.

References

experimental protocol for the reaction of pyridine-3-sulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Protocol for the Reaction of Pyridine-3-sulfonyl Chloride with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of this compound with primary or secondary amines is a fundamental transformation in organic synthesis, yielding pyridine-3-sulfonamides. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. Sulfonamides are known pharmacophores found in numerous FDA-approved drugs.[1] The protocols outlined below provide detailed, step-by-step methodologies for conducting this reaction under various conditions, enabling the synthesis of diverse sulfonamide derivatives.

General Reaction Scheme:

Experimental Protocols

Two primary protocols are presented: a standard method using conventional heating and a base in an organic solvent, and an alternative method utilizing microwave irradiation for rapid, solvent-free synthesis.

Protocol 1: General Procedure for Amine Sulfonylation in Organic Solvent

This is the most common method for synthesizing sulfonamides from sulfonyl chlorides and amines.[2] It involves the use of a base, typically a tertiary amine like triethylamine or pyridine itself, to scavenge the hydrochloric acid byproduct.[2]

Materials and Reagents:

  • This compound or its hydrochloride salt

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)[3]

  • Base (e.g., Triethylamine (TEA), Pyridine, or Na₂CO₃) (1.5 - 2.0 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)[3]

  • Brine (saturated aqueous NaCl)[3]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of the desired amine (1.0 eq.) in an anhydrous solvent (e.g., DCM or THF) in a round-bottom flask, add the base (e.g., triethylamine, 1.5 eq.).

  • Cool the resulting mixture to 0 °C using an ice bath while stirring under an inert atmosphere.[2]

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-6 hours.[2][3] Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. If the solvent is water-immiscible (like DCM), wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.[3]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers an environmentally friendly, rapid, and efficient alternative to traditional protocols.[4]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

Equipment:

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, add the amine followed by the this compound.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 1.5-7 minutes at a suitable power level, ensuring the temperature is monitored and controlled.[4]

  • After irradiation, cool the vial to room temperature.

  • The resulting product can often be used directly or purified by simple recrystallization or column chromatography if necessary. In many cases, this procedure results in high yields of the desired sulfonamide.[4]

Data Presentation: Reaction Examples

The following table summarizes quantitative data from specific examples of the reaction of this compound with amines, illustrating the versatility of the reaction conditions.

EntryAmineSulfonyl ChlorideSolvent(s)BaseConditionsYield (%)Reference
1Ammonia (in Dioxane)This compoundTHFAmmonia (excess)Room Temp, 1 hr71[3]
2Ammonia (7N in MeOH)This compound HClDCMAmmonia (excess)Room Temp, 50 min91[3]
3AnilineBenzenesulfonyl chloridePyridine (neat)Pyridine0 °C to RT100[2]
43-AminopyridineBenzenesulfonyl chlorideWaterNa₂CO₃Room Temp93.3[5]
5Aromatic AminesBenzenesulfonyl chlorideAcetonePyridineNot specifiedGood[6]

Note: Entries 3-5 use benzenesulfonyl chloride as an analog, but the conditions are directly applicable to this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyridine-3-sulfonamides using the conventional solvent-based protocol.

G start Start: Prepare Reagents dissolve Dissolve Amine & Base in Anhydrous Solvent start->dissolve cool Cool Mixture to 0°C in Ice Bath dissolve->cool add_sulfonyl Add Pyridine-3-sulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at Room Temperature (1-6 hours) add_sulfonyl->react monitor Monitor Reaction by TLC react->monitor check Reaction Complete? monitor->check check->react No workup Aqueous Work-up: Wash with NH4Cl & Brine check->workup Yes dry Dry Organic Layer & Concentrate in vacuo workup->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify end_node Final Product: Pyridine-3-sulfonamide purify->end_node

References

Application Notes and Protocols for the Reaction of Pyridine-3-sulfonyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the pyridine-3-sulfonyl moiety onto nucleophiles. This functional group is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active compounds. The reaction of this compound with alcohols or phenols yields the corresponding sulfonate esters. These esters are stable compounds and can serve as key intermediates in the synthesis of more complex molecules. The sulfonate group can act as a good leaving group in nucleophilic substitution reactions, analogous to tosylates or mesylates, thereby enabling further molecular modifications. This document provides a detailed procedure for the sulfonylation of alcohols and phenols using this compound.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the hydroxyl group of the alcohol or phenol on the electrophilic sulfur atom of the this compound. This results in the formation of a sulfonate ester and hydrochloric acid as a byproduct. A base, typically pyridine, is added to the reaction mixture to neutralize the hydrochloric acid formed, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then more readily attacked by the alcohol.

Experimental Protocols

General Protocol for the Sulfonylation of Alcohols and Phenols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alcohol or phenol of interest

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 equiv.). Dissolve the substrate in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (2.0 equiv.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 equiv.) in anhydrous DCM to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired pyridine-3-sulfonate ester.[1]

Data Presentation

EntryAlcohol/PhenolProductTypical Yield (%)
1PhenolPhenyl pyridine-3-sulfonate90-98
24-Methylphenolp-Tolyl pyridine-3-sulfonate92-99
34-Nitrophenol4-Nitrophenyl pyridine-3-sulfonate80-88
4Benzyl AlcoholBenzyl pyridine-3-sulfonate85-95 (estimated)
5EthanolEthyl pyridine-3-sulfonate80-90 (estimated)
62-PropanolIsopropyl pyridine-3-sulfonate75-85 (estimated)

Visualizations

Reaction Mechanism

The following diagram illustrates the two potential mechanistic pathways for the sulfonylation of an alcohol with this compound.

Reaction_Mechanism General Reaction Mechanism for Sulfonylation of Alcohols cluster_reactants Reactants cluster_pathA Direct Nucleophilic Attack cluster_pathB Nucleophilic Catalysis by Pyridine PySO2Cl Pyridine-3-sulfonyl Chloride TransitionStateA Transition State A PySO2Cl->TransitionStateA IntermediateB N-Sulfonylpyridinium Salt (activated) PySO2Cl->IntermediateB ROH Alcohol (R-OH) ROH->TransitionStateA Nucleophilic Attack on Sulfur TransitionStateB Transition State B ROH->TransitionStateB Nucleophilic Attack Py Pyridine ProductA Pyridine-3-sulfonate Ester Py->ProductA Py->IntermediateB Nucleophilic Attack on Sulfur ProductB Pyridine-3-sulfonate Ester Py->ProductB IntermediateA Oxonium Intermediate TransitionStateA->IntermediateA IntermediateA->ProductA Deprotonation by Pyridine PyHClA Pyridinium Chloride IntermediateA->PyHClA IntermediateB->TransitionStateB TransitionStateB->ProductB Deprotonation by Pyridine PyHClB Pyridinium Chloride TransitionStateB->PyHClB experimental_workflow Experimental Workflow start Start setup Dissolve Alcohol/Phenol and Pyridine in DCM start->setup cool Cool to 0 °C setup->cool add_reagent Add Pyridine-3-sulfonyl Chloride Solution cool->add_reagent react Stir at 0 °C, then Warm to Room Temperature add_reagent->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end Final Product purify->end

References

Application Notes and Protocols: Utilizing Pyridine-3-sulfonyl Chloride for Sulfonamide Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-sulfonyl chloride is a pivotal reagent in medicinal chemistry, primarily employed for the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[1][2] The pyridine moiety can influence the physicochemical properties of the final compound, such as solubility and bioavailability, while the sulfonamide group is a key pharmacophore in many biologically active molecules.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamides for drug development, with a focus on the potassium-competitive acid blocker (P-CAB) Vonoprazan and other bioactive molecules.

Key Applications in Drug Discovery

The versatility of this compound makes it a valuable building block in the synthesis of various therapeutic agents.[1][4] Its application spans multiple therapeutic areas, including the treatment of acid-related disorders and cancer.

Synthesis of Vonoprazan: A Potassium-Competitive Acid Blocker

Vonoprazan (TAK-438) is a P-CAB used for the treatment of acid-related diseases.[5] The synthesis of Vonoprazan prominently features the reaction of a pyrrole derivative with this compound to form the core sulfonamide structure.[6][7][8]

Mechanism of Action: Vonoprazan inhibits the gastric H+/K+-ATPase (proton pump) in a potassium-competitive manner, leading to a potent and sustained suppression of gastric acid secretion.

Below is a diagram illustrating the mechanism of action of Vonoprazan.

cluster_gastric_parietal_cell Gastric Parietal Cell cluster_drug_action Drug Action H+/K+ ATPase H+/K+ ATPase H_ion_out H+ Secretion (Gastric Acid) H+/K+ ATPase->H_ion_out Pumps H+ out K_ion_in K+ Recycled H+/K+ ATPase->K_ion_in Pumps K+ in K_ion_channel K+ Channel K_ion_channel->H+/K+ ATPase Provides K+ Vonoprazan Vonoprazan Inhibition Inhibits Inhibition->H+/K+ ATPase Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor Sulfonamide-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTOR Start Start Dissolve_Amine Dissolve amine and base in an aprotic solvent Start->Dissolve_Amine Cool Cool the mixture (e.g., 0 °C) Dissolve_Amine->Cool Add_Reagent Slowly add this compound Cool->Add_Reagent React Stir at room temperature Add_Reagent->React Workup Aqueous workup and extraction React->Workup Purify Purify by chromatography or recrystallization Workup->Purify End End Purify->End

References

Application Notes & Protocols: Pyridine-3-sulfonyl Chloride for Enhanced HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyridine-3-sulfonyl chloride as a derivatizing agent to improve the sensitivity and specificity of HPLC-MS/MS analysis for a range of compounds, particularly those containing phenolic and steroidal hydroxyl groups.

Introduction

This compound is a derivatizing agent used to enhance the ionization efficiency and chromatographic retention of target analytes in liquid chromatography-mass spectrometry (LC-MS).[1][2] By introducing a sulfonyl group with a high proton affinity, this derivatization strategy significantly improves the signal intensity of analytes in electrospray ionization (ESI) mass spectrometry, leading to lower detection and quantification limits.[3][4] This technique is particularly beneficial for the analysis of steroidal estrogens, bisphenols, and other phenolic compounds in complex biological and environmental matrices.[1][5][6][7] Derivatization with this compound can also lead to more specific fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident identification and quantification of target compounds.[3][4]

Key Applications

This compound has been successfully employed as a derivatization agent for the sensitive determination of various analytes by HPLC-MS/MS, including:

  • Steroidal Estrogens: Enhancing the sensitivity for the analysis of 17β-estradiol (E2), estrone, 17α-ethinylestradiol, equilin, and equilenin in biological samples like serum.[3][4]

  • Bisphenols: Improving the detection of bisphenol A (BPA) and its structural analogues in beverages and other consumer products.[5][6][7][8]

  • Metabolites: Aiding in the determination of metabolites formed during in vitro drug metabolism studies with cytochrome P450 isoforms.[1][2]

Chemical Reaction

This compound reacts with the hydroxyl groups of target analytes in the presence of a base to form a stable sulfonate ester. This reaction is depicted in the workflow below.

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis using this compound derivatization followed by HPLC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Serum, Beverage) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Derivatization Addition of Pyridine-3-sulfonyl Chloride & Buffer Reconstitution->Derivatization Reaction Incubation (e.g., 60-70°C) Derivatization->Reaction HPLC HPLC Separation Reaction->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: General workflow for HPLC-MS/MS analysis with this compound derivatization.

Detailed Experimental Protocols

Protocol 1: Derivatization of Steroidal Estrogens in Serum

This protocol is adapted from the methodology for the analysis of 17β-estradiol (E2) in serum.[3]

Materials:

  • This compound (PS chloride) solution: 1.0 mg/mL in acetone

  • Sodium bicarbonate buffer: 0.1 M, pH 10

  • Serum sample, previously extracted and evaporated to dryness

  • Heater block

  • Ice bath

Procedure:

  • To the dried extract residue, add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10).

  • Add 80 µL of the 1.0 mg/mL this compound solution in acetone.

  • Vortex the mixture thoroughly.

  • Place the reaction vial in a heater block set at 60°C and incubate for 15 minutes.

  • After incubation, immediately cool the reaction mixture on ice for 10 minutes to stop the reaction.

  • Transfer the cooled mixture to an autosampler vial for immediate HPLC-MS/MS analysis.

Protocol 2: Derivatization of Bisphenols in Beverages

This protocol is based on the optimized conditions for the derivatization of Bisphenol A (BPA) and its analogues.[5][6][7] A multivariate experimental design identified temperature and pH as the most critical factors for derivatization yield.[5][6]

Materials:

  • This compound solution

  • Appropriate buffer to maintain optimal pH

  • Beverage sample, previously extracted and evaporated to dryness

  • Heater block

  • Ice bath

Procedure:

  • Reconstitute the dried extract of the beverage sample in a suitable solvent.

  • Add the appropriate buffer to adjust the pH to the optimal level for the target bisphenols.

  • Add the this compound solution.

  • Vortex the mixture to ensure homogeneity.

  • Incubate the reaction mixture in a dry block heater at 70°C for 15 minutes.[7]

  • After incubation, cool the reaction vial on ice to quench the reaction.

  • The derivatized sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Parameters

The following are representative HPLC-MS/MS conditions. These should be optimized for the specific analytes and instrumentation used.

HPLC Conditions for Steroidal Estrogens
  • HPLC System: Agilent 1100 series

  • Column: Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in 95/5 acetonitrile/water

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 20 µL

  • Gradient:

    • Initial: 60% A / 40% B for 1 min

    • Linear gradient to 20% A / 80% B over 18 min

    • Return to 60% A / 40% B over 1 min

    • Re-equilibration for 8 min

Mass Spectrometry Conditions for Steroidal Estrogens
  • Mass Spectrometer: Applied Biosystems/MDS Sciex API 4000 Q TRAP

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Electrospray Voltage: 5000 V

  • Turbo Gas Temperature: 500°C

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The use of this compound derivatization has been shown to significantly improve the quantitative performance of HPLC-MS/MS methods.

Analyte ClassMatrixImprovement in SensitivityReference
Steroidal EstrogensSerumEnhanced ionization efficiency and analyte-specific fragmentation[3][4]
BisphenolsBeveragesSignificant improvements in signal-to-noise ratios[5][6]
EstrogensBiologicalAt least doubled sensitivity for most analytes[9]

Table 1: Summary of Quantitative Improvements with this compound Derivatization

AnalyteLOQ (Non-derivatized)LOQ (NMPS Derivatized)Reference
11 Estrogens0.05 to 0.2 ng/mL0.025 to 0.2 ng/mL[9]

Table 2: Limits of Quantification (LOQ) for Estrogens with and without N-Methyl Pyridine-3-sulfonyl (NMPS) Derivatization

Signaling Pathway and Fragmentation

Derivatization with this compound not only enhances ionization but also directs the fragmentation pathway in MS/MS analysis. For steroidal estrogens, the product ion spectra of the pyridine-3-sulfonyl derivatives show abundant estrogen-specific ions.[3][4] For instance, the product ion spectrum of the derivatized 17β-estradiol shows an intense ion at m/z 272, corresponding to the radical E2 cation, and at m/z 350, resulting from the loss of SO2 from the protonated molecule.[3][4] This predictable fragmentation is highly beneficial for developing sensitive and specific multiple reaction monitoring (MRM) methods.

fragmentation_pathway cluster_derivatization Derivatization Reaction cluster_msms MS/MS Fragmentation Analyte Analyte with -OH group Product Derivatized Analyte (Sulfonate Ester) Analyte->Product + Reagent Reagent Pyridine-3-sulfonyl Chloride Reagent->Product Precursor [M+H]+ of Derivatized Analyte Product->Precursor Fragment1 Analyte-specific Fragment Ion Precursor->Fragment1 CID Fragment2 Fragment from loss of SO2 Precursor->Fragment2 CID

Caption: Derivatization and subsequent fragmentation pathway in HPLC-MS/MS.

Conclusion

This compound is a valuable derivatizing agent for enhancing the performance of HPLC-MS/MS analysis for compounds containing hydroxyl groups. The protocols and data presented here demonstrate the significant improvements in sensitivity and specificity that can be achieved. Researchers, scientists, and drug development professionals can adapt these methods to develop robust and reliable analytical assays for a wide range of applications. The stability of the resulting derivatives further adds to the utility of this approach for high-throughput analysis.[5][6]

References

Application of Pyridine-3-Sulfonyl Chloride in the Synthesis of Vonoprazan Fumarate (TAK-438)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Its chemical structure, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, features a critical pyridine-sulfonyl moiety.[1] The introduction of this group is a key step in the synthesis of Vonoprazan and is accomplished using pyridine-3-sulfonyl chloride. This reagent facilitates the formation of a stable sulfonamide linkage with the pyrrole ring of the core intermediate.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Vonoprazan fumarate, based on published literature and patents.

Role of this compound in Vonoprazan Synthesis

This compound is an essential building block in the synthesis of Vonoprazan. It serves as the electrophilic reactant that introduces the 3-pyridinesulfonyl group onto the nitrogen of the pyrrole ring of a suitable intermediate. This reaction, a sulfonylation, is a crucial step that significantly influences the overall yield and purity of the final active pharmaceutical ingredient (API).[3][6] The sulfonamide bond formed is a key pharmacophoric element of Vonoprazan.[3]

Several synthetic routes to Vonoprazan have been described, with variations in the starting materials and the specific stage at which the sulfonylation is performed. Common starting materials include derivatives of 5-(2-fluorophenyl)-1H-pyrrole, such as those with a carbonitrile, formamide, or methanol substituent at the 3-position.[7][8][9]

Experimental Protocols

The following are detailed experimental protocols for the sulfonylation step in Vonoprazan synthesis using this compound with different starting materials.

Protocol 1: Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

This protocol describes the reaction of this compound with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile to yield 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.[7]

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

Procedure:

  • To a clean, dry three-necked flask equipped with a stirrer, add 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq), 4-dimethylaminopyridine (0.15 eq), N,N-diisopropylethylamine (1.4 eq), and acetonitrile.

  • Stir the mixture at a temperature between 10-20°C until all solids are dissolved.

  • Prepare a solution of this compound (1.2 eq) in acetonitrile.

  • Add the this compound solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, continue stirring the reaction mixture at 10-20°C for 3 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, the resulting intermediate, 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, can be isolated and purified or used directly in the subsequent reduction step.

Protocol 2: Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-formamide

This protocol details the reaction of this compound with 5-(2-fluorophenyl)-1H-pyrrole-3-formamide to produce 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-1H-pyrrole-3-formamide.[8]

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-formamide

  • This compound

  • Triethylamine

  • Acetonitrile (pre-dried)

  • Purified water

Procedure:

  • Add 5-(2-fluorophenyl)-1H-pyrrole-3-formamide and pre-dried acetonitrile to a reaction vessel.

  • Add triethylamine to the mixture.

  • Maintain the temperature at 20-30°C and add a 50% (w/w) solution of 3-pyridine sulfonyl chloride in acetonitrile dropwise.

  • After the addition, raise the temperature to 40°C and stir for 2 hours.

  • Once the reaction is complete, cool the mixture to 10°C.

  • Add purified water dropwise to precipitate the product.

  • Stir the resulting slurry at 10°C for 1-2 hours.

  • Collect the solid product by suction filtration.

  • Dry the filter cake under vacuum at 50-60°C to obtain 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-1H-pyrrole-3-formamide.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the sulfonylation step in the synthesis of Vonoprazan intermediates.

Table 1: Reactant Molar Ratios for Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile [7]

ReactantMolar Ratio RangePreferred Molar Ratio
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile11
This compound1.1 - 1.31.2
N,N-Diisopropylethylamine (DIPEA)1.2 - 1.61.4
4-Dimethylaminopyridine (DMAP)0.13 - 0.170.15

Table 2: Reaction Conditions and Purity for Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-formamide [8]

ParameterValue
Reaction Temperature20-40°C
Reaction Time2 hours
SolventAcetonitrile
BaseTriethylamine
Product Purity (HPLC)91.4% - 94.7%

Synthesis Workflow and Diagrams

The synthesis of Vonoprazan fumarate from a pyrrole-based starting material involves a multi-step process. The sulfonylation with this compound is a pivotal step. The general workflow is depicted below.

Vonoprazan_Synthesis_Workflow Start Pyrrole Starting Material (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) Sulfonylation Sulfonylation with This compound Start->Sulfonylation Intermediate1 Sulfonamide Intermediate (e.g., 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl) -1H-pyrrole-3-carbonitrile) Sulfonylation->Intermediate1 Reduction Reduction Intermediate1->Reduction Intermediate2 Aldehyde/Amine Intermediate Reduction->Intermediate2 ReductiveAmination Reductive Amination with Methylamine Intermediate2->ReductiveAmination VonoprazanFreeBase Vonoprazan Free Base ReductiveAmination->VonoprazanFreeBase SaltFormation Salt Formation with Fumaric Acid VonoprazanFreeBase->SaltFormation VonoprazanFumarate Vonoprazan Fumarate (TAK-438) SaltFormation->VonoprazanFumarate

Caption: General workflow for the synthesis of Vonoprazan fumarate.

The logical relationship for the key sulfonylation step can be visualized as follows:

Sulfonylation_Step cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrrole Pyrrole Derivative Product Sulfonamide Intermediate Pyrrole->Product PyridineSulfonylChloride This compound PyridineSulfonylChloride->Product Base Base (e.g., DIPEA, Triethylamine) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

References

Application Notes and Protocols: Detailed Experimental Protocol for Using Pyridine-3-Sulfonyl Chloride in Sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyridine-3-sulfonyl chloride (CAS: 16133-25-8) is a highly versatile and reactive chemical intermediate of significant importance in the pharmaceutical and organic synthesis sectors.[1][2] Its primary application is as a potent sulfonylation reagent, enabling the introduction of the pyridine-3-sulfonyl moiety into various molecules.[2] This transformation is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), including the potassium-competitive acid blocker, Vonoprazan (TAK-438).[3][4] The reagent's ability to form sulfonamides and sulfonate esters makes it an indispensable tool for medicinal chemists.[2] This document provides a detailed protocol for the sulfonylation of amines using this compound and outlines its application in analytical derivatization.

Chemical Properties and Handling this compound is a colorless to orange liquid that is highly reactive.[3][5] It is extremely unstable in the presence of water, readily hydrolyzing to form pyridine-3-sulfonic acid and hydrochloric acid, which deactivates the reagent.[3][6][7]

  • Molecular Formula: C₅H₄ClNO₂S[5]

  • Molecular Weight: 177.61 g/mol [5]

  • Safety: The compound causes burns to the eyes, skin, and mucous membranes.[3] It must be handled in a fume hood using appropriate personal protective equipment (PPE). Storage should be in a cool, dry place, away from water, moisture, oxidants, and alkalis, with the container tightly sealed.[6]

Protocol 1: General Sulfonylation of Primary and Secondary Amines

This protocol describes the standard procedure for synthesizing N-substituted pyridine-3-sulfonamides from primary or secondary amines in the presence of a base. The base is crucial for scavenging the hydrochloric acid generated during the reaction.[8][9]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine and base in anhydrous solvent B Prepare Pyridine-3-sulfonyl chloride solution C Cool amine solution to 0 °C D Add sulfonyl chloride solution dropwise C->D E Stir at room temperature D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify product (e.g., Chromatography) H->I

Caption: Workflow for the general sulfonylation of amines.

Materials

  • This compound

  • Primary or secondary amine substrate

  • Base: Pyridine or Triethylamine (Et₃N)

  • Anhydrous Solvent: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reagents for work-up (e.g., 1M HCl, saturated NaHCO₃ solution, brine)

  • Silica gel for chromatography

Procedure

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[9]

  • Addition of Reagent: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (if an acid quench was used), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Data Presentation The following table presents representative data for the sulfonylation of various amines. Yields are highly dependent on the specific substrate and reaction conditions.

EntryAmine SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
1AnilinePyridineCH₂Cl₂40 to RT~95
2BenzylamineEt₃NTHF60 to RT~92
3PiperidineEt₃NCH₂Cl₂20 to RT~98
4DiethylaminePyridineMeCN120 to RT~85

Table based on general sulfonylation procedures.[9]

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_mech Reaction Mechanism Amine\n(R₂NH) Amine (R₂NH) Intermediate Intermediate Amine\n(R₂NH)->Intermediate Nucleophilic Attack Sulfonamide\nProduct Sulfonamide Product Intermediate->Sulfonamide\nProduct Elimination of Cl⁻ Deprotonation by Base This compound This compound

Caption: Simplified mechanism of amine sulfonylation.

Application Note: Derivatization for Analytical Purposes

This compound is also employed as a derivatization agent in analytical chemistry, particularly for enhancing the detection of certain molecules in high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS).

Principle Many compounds, such as steroidal estrogens or bisphenols, exhibit poor ionization efficiency in mass spectrometry. This compound reacts with hydroxyl or amine groups on these analytes to introduce the pyridine-3-sulfonyl group. This new moiety has a high proton affinity, significantly increasing the ionization efficiency of the analyte in the mass spectrometer source, thereby lowering the limit of detection and improving analytical sensitivity.

Brief Protocol

  • An extract containing the analyte (e.g., from a biological sample or beverage) is evaporated to dryness.

  • The residue is reconstituted in a basic buffer solution.

  • A solution of this compound in an organic solvent (e.g., acetonitrile) is added.

  • The mixture is incubated to allow the derivatization reaction to proceed.

  • The reaction is quenched, and the derivatized analyte is analyzed by HPLC-MS/MS.

References

The Role of Pyridine-3-Sulfonyl Chloride in the Design of Novel Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride is a versatile reagent primarily utilized for the introduction of the pyridine-3-sulfonyl moiety into organic molecules. While not a catalyst itself, it serves as a critical building block in the synthesis of more complex molecules, including ligands for transition metal catalysts and organocatalysts. The pyridine-3-sulfonamide functional group, readily derived from the sulfonyl chloride, can act as a robust coordinating agent for metal centers, influencing the steric and electronic properties of the resulting catalyst. This, in turn, can modulate catalytic activity and selectivity. This document provides a detailed overview of the applications of this compound in catalyst design, complete with experimental protocols and conceptual diagrams.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis.[1] The introduction of a sulfonyl group onto the pyridine scaffold can significantly alter its electronic properties and provide a handle for further functionalization. This compound is the key reagent for installing the pyridine-3-sulfonyl group, typically through the formation of sulfonamides, sulfonate esters, or sulfones.

In the context of catalyst design, the pyridine-3-sulfonamide moiety is of particular interest. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atoms of the sulfonamide group can act as coordination sites for transition metals. By carefully designing the overall ligand structure incorporating the pyridine-3-sulfonamide unit, it is possible to create novel catalysts with tailored properties for a variety of chemical transformations.

Application 1: Synthesis of Pyridine-3-Sulfonamide Ligands for Transition Metal Catalysis

The primary role of this compound in catalyst design is as a precursor to pyridine-3-sulfonamide ligands. These ligands can then be complexed with various transition metals (e.g., palladium, iridium, copper) to generate catalysts for a range of reactions, including cross-coupling, hydrogenation, and borylation.[2][3] The electronic properties of the pyridine ring and the steric bulk around the sulfonamide can be tuned by introducing substituents on either moiety, allowing for the fine-tuning of the catalyst's performance.

Logical Workflow for Ligand Synthesis and Catalyst Formation

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Catalytic Application P3SC This compound P3S Pyridine-3-sulfonamide Ligand P3SC->P3S Sulfonylation Amine Primary or Secondary Amine Amine->P3S Catalyst Active Catalyst Complex P3S->Catalyst Coordination Metal Transition Metal Precursor (e.g., Pd(OAc)2, [Ir(COD)Cl]2) Metal->Catalyst Products Products Catalyst->Products Catalytic Cycle Substrates Substrates Substrates->Products

Caption: Workflow for catalyst development using this compound.

Experimental Protocol: General Synthesis of N-Aryl Pyridine-3-sulfonamides

This protocol describes a general method for the synthesis of N-aryl pyridine-3-sulfonamides, which can serve as ligands for transition metal catalysis.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in pyridine (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in a minimal amount of DCM to the cooled aniline solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl pyridine-3-sulfonamide.

Application 2: Heterogeneous Catalysis with Pyridine-Sulfonamide Functionalities

This compound can also be used to functionalize solid supports, such as magnetic nanoparticles, to create recoverable heterogeneous catalysts. The pyridine-sulfonamide moiety can be anchored to the support, providing active sites for catalysis.

One example is the synthesis of novel magnetic nanoparticles with pyridinium bridges (Fe₃O₄@SiO₂@PCLH-TFA) which have been used to catalyze the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties.[4]

Experimental Workflow for Heterogeneous Catalyst Preparation and Use

G P3SC This compound HetCat Heterogeneous Catalyst P3SC->HetCat Immobilization Support Functionalized Solid Support (e.g., Amine-functionalized Nanoparticles) Support->HetCat Products Products HetCat->Products Catalysis Reactants Reactants Reactants->Products RecycledCat Recycled Catalyst Products->RecycledCat Separation RecycledCat->HetCat Reuse

Caption: Workflow for heterogeneous catalyst synthesis and application.

Experimental Protocol: Synthesis of Pyridine-3-sulfonamide Functionalized Nanoparticles (Conceptual)

This protocol provides a conceptual outline for the functionalization of amine-modified silica-coated magnetic nanoparticles with this compound.

Materials:

  • Amine-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-NH₂)

  • This compound

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Magnetic separator

  • Schlenk flask

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF in a Schlenk flask under an inert atmosphere.

  • Add triethylamine (2.0 eq. relative to amine groups on nanoparticles) to the suspension.

  • Slowly add a solution of this compound (1.5 eq. relative to amine groups) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Separate the functionalized nanoparticles from the reaction mixture using a magnetic separator.

  • Wash the nanoparticles sequentially with DMF, DCM, and methanol.

  • Dry the resulting pyridine-3-sulfonamide functionalized nanoparticles under vacuum.

Quantitative Data

While specific data on the catalytic performance of catalysts derived directly from this compound is limited in the literature, the following table presents hypothetical data to illustrate the kind of quantitative analysis that would be relevant for such catalysts. The data is based on a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a ligand derived from pyridine-3-sulfonamide.

Ligand Modifier (R in Ar-NH₂)Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
H1128585
4-MeO1129292
4-NO₂1246565
2,6-di-iPr1247878

Signaling Pathways

The term "signaling pathways" is not directly applicable to the role of this compound in catalyst design. This reagent is a synthetic building block and does not directly participate in biological signaling. However, the products synthesized using catalysts derived from this compound, particularly in the context of drug discovery, may be designed to interact with and modulate specific biological signaling pathways. For instance, a novel kinase inhibitor synthesized using such a catalyst could block a signaling cascade implicated in cancer progression. The design of the catalyst is therefore upstream of the biological application of the final product.

Logical Relationship between Catalyst Design and Biological Activity

G P3SC This compound Ligand Pyridine-3-sulfonamide Ligand P3SC->Ligand Catalyst Novel Catalyst Ligand->Catalyst Synthesis Asymmetric Synthesis Catalyst->Synthesis Molecule Bioactive Molecule Synthesis->Molecule Target Biological Target (e.g., Enzyme, Receptor) Molecule->Target Binding/Inhibition Pathway Signaling Pathway Modulation Target->Pathway

Caption: From reagent to potential therapeutic effect.

Conclusion

This compound is a valuable reagent for the synthesis of pyridine-3-sulfonamides, which are versatile building blocks for the design of novel homogeneous and heterogeneous catalysts. By incorporating the pyridine-3-sulfonamide moiety into ligand structures, it is possible to modulate the properties of transition metal catalysts and create efficient and selective catalytic systems. While direct examples of catalysts designed from this compound are not abundant in the literature, the synthetic accessibility of the corresponding sulfonamides provides a clear and promising avenue for future research in catalyst development. The protocols and conceptual frameworks presented here offer a starting point for researchers interested in exploring the potential of this versatile reagent in the exciting field of catalysis.

References

Application Notes and Protocols for the Purification of Crude Pyyridine-3-Sulfonyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of crude pyridine-3-sulfonyl chloride via vacuum distillation. This method is effective in removing residual solvents and byproducts from the synthesis process, yielding a product of high purity suitable for downstream applications in pharmaceutical development.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The purity of this reagent is paramount to ensure the desired reaction outcomes and minimize impurity profiles in final active pharmaceutical ingredients. The crude product, often synthesized from pyridine-3-sulfonic acid and a chlorinating agent like phosphorus pentachloride, typically contains unreacted starting materials, solvents, and byproducts such as phosphorus oxychloride.[1][4] Vacuum distillation is a preferred method for purification as it allows for the separation of components at lower temperatures, mitigating the risk of thermal decomposition of the desired product.[5]

Pre-Distillation Handling and Safety Precautions

2.1. Material Characteristics:

This compound is a corrosive, moisture-sensitive liquid.[3][6] It is harmful if swallowed and causes severe skin burns and eye damage.[5][7] Contact with water can lead to hydrolysis, producing pyridine-3-sulfonic acid and hydrochloric acid, rendering the product inactive.[3][8]

2.2. Safety Measures:

  • All handling of this compound should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

  • Ensure all glassware is dry before use to prevent hydrolysis.

  • Have appropriate spill containment materials readily available.

Experimental Protocol: Vacuum Distillation

This protocol is a synthesized procedure based on established methods.[1]

3.1. Equipment Setup:

  • A round-bottom flask appropriately sized for the volume of crude material.

  • A short-path distillation head with a condenser and a receiving flask.

  • A vacuum pump with a cold trap.

  • A heating mantle with a stirrer.

  • A thermometer to monitor the vapor temperature.

  • A pressure gauge to monitor the vacuum level.

3.2. Distillation Procedure:

  • Charging the Flask: Charge the dry round-bottom flask with the crude this compound.

  • System Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Initiating Vacuum: Gradually apply vacuum to the system.

  • Fraction 1 - Solvent and Low-Boiling Impurities:

    • Gently heat the distillation flask while stirring.

    • Under reduced pressure (e.g., 3.6 kPa), distill off the initial fraction, which primarily consists of residual solvent (e.g., monochlorobenzene or dichlorobenzene) and byproducts like phosphorus oxychloride.[1] This fraction is typically collected at a temperature of around 90°C.[1]

  • Fraction 2 - Main Product:

    • Once the initial fraction has been removed, increase the vacuum (e.g., to 0.4 kPa) and the temperature.[1]

    • Collect the main fraction of pure this compound. The product will distill at approximately 94°C under a vacuum of 0.4 kPa.[1]

  • Shutdown:

    • Once the distillation of the product is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • The purified this compound in the receiving flask should be a clear, pale yellow liquid.[7]

Data Presentation

The following tables summarize typical quantitative data obtained from the purification process as described in the literature.[1]

Table 1: Distillation Parameters

ParameterFraction 1 (Initial Fraction)Fraction 2 (Main Product)
Pressure 3.6 kPa0.4 kPa
Temperature 90°C94°C
Composition Solvent (e.g., Monochlorobenzene), Phosphorus OxychlorideThis compound

Table 2: Purity and Yield

SamplePurity (by GC Area %)Distillation Yield
Crude Product 84.6% - 91.7%N/A
Purified Product 99.98% - 99.99%75.5%

Note: The purity of the crude product can vary depending on the synthesis method. The primary impurity noted in the crude product is 5-chlorothis compound.[1]

Visualizations

Diagram 1: Experimental Workflow for Purification

G Workflow for Purification of this compound cluster_prep Preparation cluster_dist Vacuum Distillation cluster_post Post-Processing A Crude this compound C Charge Crude Material into Flask A->C Transfer B Assemble Dry Vacuum Distillation Apparatus B->C Setup D Apply Vacuum & Gentle Heating C->D E Collect Initial Fraction (Solvent & Byproducts) ~90°C @ 3.6 kPa D->E F Increase Vacuum & Temperature E->F Fraction Change G Collect Main Fraction (Pure Product) ~94°C @ 0.4 kPa F->G H Cool System & Release Vacuum G->H I Purified this compound H->I Isolation

Caption: Workflow for Purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pyridine-3-Sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3-sulfonyl chloride. The information is designed to help identify and mitigate the formation of byproducts in common reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound, presented in a question-and-answer format.

Q1: My reaction is showing a low yield of the desired sulfonamide/sulfonate ester. What are the primary causes?

A1: Low yields are most commonly attributed to the degradation of this compound or insufficient reactivity of the nucleophile.

  • Hydrolysis of this compound: This is the most frequent cause of low yields. This compound is highly sensitive to moisture and can rapidly hydrolyze to the unreactive pyridine-3-sulfonic acid.[1][2][3][4]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. If an aqueous workup is required, it should be performed quickly at low temperatures.[2]

  • Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines and alcohols will react more slowly, allowing competing side reactions to occur.[2]

    • Solution: For poorly reactive nucleophiles, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP).[2] Be aware that forcing conditions can sometimes lead to other byproducts.

  • Impure Starting Material: The this compound starting material may contain impurities from its synthesis, such as pyridine-3-sulfonic acid or 5-chlorothis compound, which will reduce the effective concentration of the reactant.[5]

Q2: I've isolated an unexpected byproduct. What are the most common possibilities?

A2: The identity of the byproduct depends on the reactants and conditions used. Below are the most common byproducts encountered.

  • Pyridine-3-sulfonic acid: This is the hydrolysis product and is the most common impurity found in reaction mixtures.[1][4] It is highly polar and can often be removed by a basic aqueous wash during workup.

  • N,N-bis(pyridin-3-ylsulfonyl)amine (for primary amines): If a primary amine is used as the nucleophile, it is possible for it to react with two molecules of the sulfonyl chloride, especially if the amine is used as the base or if stoichiometry is not carefully controlled. While some studies under specific conditions have not observed this, it remains a potential byproduct in conventional solution-phase reactions.[6]

  • Alkyl Chloride (from alcohol reactions): When using pyridine as the base in reactions with alcohols, the pyridinium hydrochloride salt generated in situ can act as a source of chloride ions. This can lead to the conversion of the desired sulfonate ester intermediate into an undesired alkyl chloride via nucleophilic substitution.[7]

  • 5-chlorothis compound Adducts: If the starting material is contaminated with 5-chlorothis compound, you will form the corresponding chlorinated sulfonamide or sulfonate ester byproduct.[5]

Q3: My reaction with a primary amine seems to have stalled, and I'm recovering starting material. What's happening?

A3: The reaction of this compound with an amine generates one equivalent of hydrochloric acid (HCl). If a suitable base is not present in at least a stoichiometric amount, the HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.

  • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of the reactant amine (if it is not a valuable substrate) is used to scavenge the generated HCl. Pyridine can also be used as both the base and a solvent.

Q4: How can I detect and quantify the main byproducts?

A4: A combination of chromatographic and spectroscopic methods is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the starting material, desired product, and various byproducts.[8] this compound itself can be used as a derivatizing agent to improve detection of other compounds, indicating its strong UV absorbance which facilitates its own detection.[9]

  • Gas Chromatography (GC): GC can be used, particularly for analyzing the purity of the starting this compound. Analysis of reaction mixtures may require derivatization of polar byproducts like sulfonic acids.[5][10]

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the molecular weights of byproducts, confirming their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the integrals of characteristic peaks to that of a known internal standard.

Byproduct Formation Data

The following table summarizes common byproducts and the conditions that favor their formation. Quantitative yields of byproducts are highly dependent on the specific substrates and reaction conditions. The data presented is based on qualitative reports from synthesis patents and general chemical principles.

Byproduct NamePrecursor(s)Favorable ConditionsMitigation Strategy
Pyridine-3-sulfonic acid This compound, WaterPresence of moisture in solvent, reagents, or atmosphere.Use anhydrous solvents and reagents under an inert atmosphere.[2]
5-chloro-pyridine-3-sulfonamide 5-chlorothis compound (impurity), AmineUse of impure this compound starting material.Source high-purity starting material or analyze for this impurity by GC before use.[5]
Alkyl Chloride Sulfonate ester intermediate, Pyridinium hydrochlorideReaction with an alcohol using pyridine as the base.[7]Use a non-nucleophilic base like triethylamine instead of pyridine.
N,N-bis(pyridin-3-ylsulfonyl)amine Primary amine, this compoundExcess this compound relative to the primary amine.Maintain a strict 1:1 or slight excess amine stoichiometry.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile; 5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 mmol, 1.5 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent (2 mL) and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with the organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any pyridine-3-sulfonic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate key workflows and reaction pathways.

G Diagram 1: General Sulfonamide Synthesis Workflow prep 1. Prepare Anhydrous Setup (Dry Glassware, Inert Atmosphere) reagents 2. Add Amine, Solvent, & Base prep->reagents cool 3. Cool to 0°C reagents->cool add 4. Add this compound cool->add react 5. Stir & Monitor Reaction (TLC / LC-MS) add->react workup 6. Aqueous Workup (Wash with Acid, Base, Brine) react->workup isolate 7. Dry & Concentrate workup->isolate purify 8. Purify Product (Chromatography / Recrystallization) isolate->purify

Caption: Experimental workflow for a typical sulfonamide synthesis.

G Diagram 2: Key Reaction Pathways and Byproducts cluster_main Main Reaction cluster_side Side Reactions / Byproducts P3SC Pyridine-3-Sulfonyl Chloride Product Desired Sulfonamide P3SC->Product + Amine - HCl Hydrolysis_Product Pyridine-3-Sulfonic Acid P3SC->Hydrolysis_Product + H₂O - HCl BisSulfon Bis-Sulfonated Amine (Primary Amine only) P3SC->BisSulfon + Product - HCl Amine Primary/Secondary Amine (R-NHR') Water Water (Moisture)

Caption: Pathways for desired product and common byproducts.

References

Technical Support Center: Optimizing Reaction Yields with Pyridine-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered when using pyridine-3-sulfonyl chloride in your experiments, with a focus on maximizing reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in reactions with this compound?

A1: The most common reason for low yields is the hydrolysis of this compound. This compound is highly sensitive to moisture and can readily react with water to form the unreactive pyridine-3-sulfonic acid and hydrochloric acid.[1] To ensure optimal yields, it is crucial to use anhydrous solvents and reagents and to conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

Q2: How should I store and handle this compound to maintain its reactivity?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like strong oxidizing agents.[2] For long-term storage, temperatures between 2-8°C are recommended.[3] When handling, always use personal protective equipment, including gloves, safety goggles, and a lab coat, and work in a fume hood to avoid inhalation of its pungent fumes.[4]

Q3: What are the most common side reactions to be aware of?

A3: Besides hydrolysis, other potential side reactions include the formation of byproducts due to impurities in the starting materials or sulfonyl chloride itself. For instance, in the synthesis of this compound, 5-chlorothis compound can be a byproduct.[5] Additionally, if the amine reactant is not pure, it can contain absorbed carbon dioxide, forming carbamates that may interfere with the reaction.

Q4: Can I use this compound with secondary amines?

A4: Yes, this compound reacts with both primary and secondary amines to form the corresponding sulfonamides. However, reactions with secondary amines, especially sterically hindered ones, may be slower. In such cases, optimizing the reaction conditions, such as temperature and the choice of base, becomes even more critical to achieve a good yield.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow you to track the consumption of the starting materials (amine and this compound) and the formation of the desired sulfonamide product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Hydrolysis of this compound Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry THF, DCM, or acetonitrile). Purge the reaction vessel with an inert gas (nitrogen or argon).This compound is highly moisture-sensitive. Water will hydrolyze it to the unreactive sulfonic acid.[1]
Poor Quality of Reagents Use freshly opened or purified this compound. Ensure the amine is pure and dry. Use a high-purity, dry base.Impurities in the reagents can lead to side reactions and lower yields. Amines can absorb CO2 from the air.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of amine to sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base.An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.
Suboptimal Reaction Temperature Start the reaction at 0°C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but monitor for decomposition.The reaction is typically exothermic. Starting at a lower temperature helps control the reaction rate and minimize side reactions.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Step Rationale
Side Reactions with the Base Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) instead of pyridine or triethylamine, especially if the amine substrate is valuable or sensitive.Bases like pyridine and triethylamine can sometimes react with the sulfonyl chloride or other intermediates, leading to byproducts.
Reaction with Solvent Choose an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like alcohols unless they are the intended nucleophile.Protic solvents can react with the highly electrophilic sulfonyl chloride.
Over-reaction or Decomposition Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed. Avoid excessive heating or prolonged reaction times.This compound and the resulting sulfonamide can be unstable under harsh conditions, leading to decomposition products.

Experimental Protocols

Protocol 1: General Synthesis of Pyridine-3-sulfonamide

This protocol describes the reaction of this compound with ammonia to yield pyridine-3-sulfonamide.

Materials:

  • This compound (1.0 g, 5.6 mmol)

  • Ammonia in dioxane (2 M solution, 23.9 mL, 47.9 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Add the solution of ammonia in dioxane to the flask.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Monitor the reaction to completion using TLC.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in DCM.

  • Wash the organic phase sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dry the product under vacuum at 40°C.

Expected Yield: Approximately 71%[6]

Protocol 2: Alternative Synthesis of Pyridine-3-sulfonamide

This protocol uses this compound hydrochloride and a solution of ammonia in methanol.

Materials:

  • This compound hydrochloride (647.2 mg, 3.023 mmol)

  • Ammonia in methanol (7N solution, 5 mL, 35 mmol)

  • Dichloromethane (DCM), anhydrous (9.0 mL)

Procedure:

  • Suspend this compound hydrochloride in anhydrous DCM (9.0 mL) in a flask under a nitrogen atmosphere.

  • Add the ammonia in methanol solution.

  • Stir the reaction mixture at room temperature for 50 minutes.

  • Filter the reaction mixture and wash the solid with DCM.

  • Concentrate the filtrate and dry it under high vacuum.

Expected Yield: Approximately 91%[6]

Visualizing Reaction Optimization

To achieve optimal reaction yields, a systematic approach to troubleshooting and optimization is essential. The following workflow diagram illustrates the key decision points and steps to take when encountering common issues.

experimental_workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield Observed check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents hydrolysis_suspected Is Hydrolysis Suspected? check_reagents->hydrolysis_suspected check_conditions Review Reaction Parameters (Stoichiometry, Temperature, Time) side_reactions_suspected Are Side Products Observed? check_conditions->side_reactions_suspected hydrolysis_suspected->check_conditions No implement_anhydrous Implement Strict Anhydrous Techniques (Oven-dried glassware, dry solvents, inert atmosphere) hydrolysis_suspected->implement_anhydrous Yes re_run_reaction1 Re-run Experiment implement_anhydrous->re_run_reaction1 successful_yield Successful Yield Achieved re_run_reaction1->successful_yield optimize_base Optimize Base (e.g., switch to a non-nucleophilic base like DIPEA) side_reactions_suspected->optimize_base Yes re_run_reaction2 Re-run Experiment with Optimized Conditions side_reactions_suspected->re_run_reaction2 No, conditions suboptimal optimize_solvent Optimize Solvent (e.g., test different aprotic solvents) optimize_base->optimize_solvent optimize_temp Optimize Temperature Profile (e.g., gradual warming, lower temperature) optimize_solvent->optimize_temp optimize_temp->re_run_reaction2 re_run_reaction2->successful_yield

Caption: Troubleshooting workflow for low reaction yield.

The following diagram illustrates the primary reaction pathway for sulfonamide formation and the competing hydrolysis side reaction.

reaction_pathway Reaction Pathways of this compound sulfonyl_chloride This compound sulfonamide Desired Sulfonamide Product sulfonyl_chloride->sulfonamide + Amine (Desired Reaction) sulfonic_acid Pyridine-3-Sulfonic Acid (Byproduct) sulfonyl_chloride->sulfonic_acid + Water (Hydrolysis - Side Reaction) amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->sulfonamide water Water (H₂O) water->sulfonic_acid

Caption: Desired vs. side reaction pathways.

References

incompatible materials to avoid with pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of pyridine-3-sulfonyl chloride. It addresses common issues related to material incompatibility and offers troubleshooting advice for experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: this compound is a reactive compound and should not come into contact with water, strong oxidizing agents, and bases.[1][2][3][4] Exposure to moisture, in particular, can lead to a vigorous or even explosive reaction.[3][5]

Q2: What happens when this compound is exposed to water?

A2: It reacts with water, and is moisture sensitive.[3][5] This hydrolysis reaction is vigorous and produces pyridine-3-sulfonic acid and toxic hydrogen chloride gas.[3][5][6] This reaction is not only a safety hazard but will also degrade the reagent, rendering it inactive for its intended use.[6][7]

Q3: Can I use standard laboratory solvents with this compound?

A3: While it is soluble in solvents like methanol, methylene chloride (MDC), and ethyl acetate, extreme care must be taken to use anhydrous (dry) solvents.[1] The presence of even trace amounts of water in the solvent can lead to the decomposition of the sulfonyl chloride.

Q4: What are the storage recommendations for this compound?

A4: To maintain its stability and reactivity, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][3][8] Long-term storage at 2-8°C is recommended.[2][9] The storage area should be a designated corrosives area, free from moisture.[3][5]

Q5: What are the hazardous decomposition products of this compound?

A5: Thermal decomposition can produce toxic and irritating fumes, including oxides of nitrogen, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1][2][4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no reactivity in a sulfonylation reaction. The this compound may have degraded due to exposure to moisture.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Store the reagent under recommended conditions.
Fuming or evolution of gas upon addition of the reagent to the reaction mixture. The reaction solvent or other reagents may be contaminated with water.Immediately and safely quench the reaction. Re-purify all solvents and reagents to ensure they are anhydrous.
Unexpected side products are observed in the reaction. The presence of water or other nucleophiles (e.g., alcohols from non-anhydrous solvents) could be reacting with the sulfonyl chloride.Use freshly distilled or commercially available anhydrous solvents. Ensure other starting materials are free from water.
Discoloration of the this compound (yellowing). This may indicate some level of decomposition, potentially due to slow reaction with atmospheric moisture over time.While slight discoloration may not always indicate complete loss of activity, it is best to use a fresh, colorless reagent for critical applications to ensure reproducibility.

Incompatible Materials Summary

Incompatible Material Hazard References
Water / MoistureVigorous to explosive reaction, liberates toxic hydrogen chloride gas, reagent decomposition.[3][4][5][6]
Strong Oxidizing AgentsPotential for fire and explosion.[1][2][3][4]
BasesReacts, potentially vigorously.[3][4]
MetalsMay be corrosive to metals.[2]

Experimental Workflow & Safety Precautions

Below is a diagram illustrating the logical workflow for safely handling this compound to avoid incompatible materials.

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_storage Storage & Disposal Phase start Start: Plan Experiment check_sds Review Safety Data Sheet (SDS) for this compound start->check_sds identify_incompatibles Identify Incompatible Materials (Water, Bases, Strong Oxidizers) check_sds->identify_incompatibles dry_glassware Oven or Flame-Dry All Glassware identify_incompatibles->dry_glassware use_anhydrous Use Anhydrous Solvents & Reagents dry_glassware->use_anhydrous inert_atmosphere Work Under Inert Atmosphere (Nitrogen or Argon) use_anhydrous->inert_atmosphere add_reagent Slowly Add this compound to Reaction inert_atmosphere->add_reagent monitor_reaction Monitor for Signs of Incompatibility (Gas evolution, fuming, excess heat) add_reagent->monitor_reaction store_properly Store in a Cool, Dry, Well-Ventilated Area monitor_reaction->store_properly emergency_stop Emergency Stop & Quench monitor_reaction->emergency_stop Incompatibility Detected dispose_waste Dispose of Waste According to Regulations store_properly->dispose_waste finish End: Experiment Complete dispose_waste->finish emergency_stop->dispose_waste

Caption: Safe handling workflow for this compound.

This decision-making diagram outlines the critical steps to prevent contact with incompatible materials during an experiment involving this compound.

cluster_incompatible Incompatible Materials cluster_hazards Resulting Hazards reagent This compound water Water / Moisture reagent->water reacts with oxidizers Strong Oxidizing Agents reagent->oxidizers reacts with bases Bases reagent->bases reacts with reaction Vigorous/Explosive Reaction water->reaction gas Toxic Gas (HCl) Liberation water->gas decomposition Reagent Decomposition water->decomposition fire Fire/Explosion Hazard oxidizers->fire bases->reaction

Caption: Incompatibility relationship diagram for this compound.

References

understanding hazardous decomposition products of pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3-sulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

A1: Upon decomposition, this compound can release several hazardous substances. The primary decomposition products include oxides of carbon (carbon monoxide and carbon dioxide), hydrogen chloride gas, nitrogen oxides, and sulfur oxides.[1][2][3][4]

Q2: What happens when this compound comes into contact with water?

A2: this compound is highly sensitive to moisture and reacts vigorously, and sometimes explosively, with water.[2] This hydrolysis reaction generates pyridine-3-sulfonic acid and hydrochloric acid.[5] The release of toxic and corrosive hydrogen chloride gas is a significant hazard.[3][5]

Q3: Is there a specific temperature at which this compound starts to decompose?

A3: While a precise decomposition temperature is not consistently reported in safety data sheets, thermal decomposition can occur, especially at elevated temperatures, leading to the generation of irritating and highly toxic gases.[1] It is crucial to handle the compound with care and avoid excessive heat. One source indicates a flash point of 125.657°C.[6]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored or used with strong oxidizing agents, water, or bases.[1][3] Contact with these substances can lead to vigorous or explosive reactions and the release of hazardous decomposition products.

Troubleshooting Guide

Problem 1: I observe fuming or gas evolution when handling this compound.

  • Possible Cause: The compound is likely exposed to moisture in the air, causing hydrolysis and the release of hydrogen chloride gas.[2][5]

  • Solution: Immediately work within a certified chemical fume hood. Ensure that all glassware and equipment are scrupulously dry before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture.[2][7]

Problem 2: My reaction is not proceeding as expected, and I suspect the this compound has degraded.

  • Possible Cause: The reagent may have hydrolyzed due to improper storage or handling, converting the reactive sulfonyl chloride to the less reactive pyridine-3-sulfonic acid.[5]

  • Solution: Use a fresh container of this compound or one that has been properly stored. Before use, you can consider analyzing a small sample by techniques such as NMR or IR spectroscopy to confirm its integrity. When handling, work quickly and minimize exposure to the atmosphere.

Problem 3: I notice discoloration or the presence of solid material in my liquid this compound.

  • Possible Cause: Discoloration can indicate decomposition or the presence of impurities. If the compound is the hydrochloride salt, it is a white solid.[2] The free base is a liquid.[5] Ensure you are using the correct form for your application.

  • Solution: If you suspect decomposition, it is safest to dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to purify the material by distillation without a thorough understanding of its thermal stability, as this could lead to a dangerous runaway decomposition.

Data Presentation

Table 1: Summary of Hazardous Decomposition Products

Decomposition ProductChemical FormulaAssociated Hazards
Carbon OxidesCO, CO₂Carbon monoxide is toxic; Carbon dioxide is an asphyxiant.[1][2]
Hydrogen ChlorideHClToxic, corrosive, and causes severe respiratory and skin burns.[1][2][3]
Nitrogen OxidesNOₓToxic and can cause respiratory irritation.[1][2]
Sulfur OxidesSOₓToxic and can cause respiratory irritation.[1][2][3]

Experimental Protocols

Safe Handling Protocol for this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or decomposition products.[2]

  • Moisture Control: Ensure all glassware, syringes, and reaction vessels are thoroughly dried before use. If the reaction is sensitive to moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: For the solid hydrochloride salt, weigh it out quickly to minimize exposure to air. For the liquid form, use a dry syringe or cannula for transfers.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.[3][7] The container should be tightly sealed.[2]

  • Waste Disposal: Dispose of waste containing this compound according to local, state, and federal regulations for hazardous chemical waste.[1]

Visualizations

decomposition_troubleshooting start Observe Unexpected Reaction/Fuming check_moisture Is the reaction exposed to moisture? start->check_moisture fume_hood Work in a chemical fume hood check_moisture->fume_hood Yes check_temp Is the reaction overheating? check_moisture->check_temp No dry_glassware Use dry glassware and inert atmosphere fume_hood->dry_glassware dry_glassware->check_temp cool_reaction Cool the reaction immediately check_temp->cool_reaction Yes check_reagents Are incompatible reagents present? check_temp->check_reagents No cool_reaction->check_reagents remove_incompatible Safely remove incompatible materials check_reagents->remove_incompatible Yes end Proceed with caution check_reagents->end No remove_incompatible->end

Caption: Troubleshooting workflow for unexpected reactions.

hydrolysis_reaction cluster_reactants Reactants cluster_products Products This compound This compound Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid This compound->Pyridine-3-sulfonic acid Hydrochloric acid Hydrochloric acid This compound->Hydrochloric acid Water Water Water->Pyridine-3-sulfonic acid Water->Hydrochloric acid

Caption: Hydrolysis of this compound.

References

managing and preventing hydrolysis of pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing and preventing the hydrolysis of pyridine-3-sulfonyl chloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound is a reactive organic compound used as an intermediate in the synthesis of pharmaceuticals, such as the acid blocker Vonoprazan Fumarate.[1] Its high sensitivity to moisture stems from the presence of a highly electrophilic sulfonyl chloride group. This group readily reacts with nucleophiles, such as water, in a process called hydrolysis.

Q2: What are the products of this compound hydrolysis?

The hydrolysis of this compound yields pyridine-3-sulfonic acid and hydrochloric acid (HCl).[2][3] The generation of these acidic byproducts can affect reaction conditions and product purity.

Q3: How can I visually identify if my this compound has degraded?

This compound is typically a colorless to yellowish oily liquid or a low melting solid.[4][5] While there might not be a distinct color change upon partial hydrolysis, fuming in moist air (due to HCl formation) or the presence of solid precipitates (pyridine-3-sulfonic acid) could indicate degradation.

Q4: What are the ideal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, water, and bases.[4][5][6] Long-term storage at 2-8°C is also recommended.[5][7][8] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture exposure.

Q5: Can I use this compound that has been opened and stored for a long time?

It is advisable to use freshly opened or properly stored this compound. If the compound has been stored for an extended period after opening, its purity should be checked before use, as it may have been partially hydrolyzed by atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired sulfonamide/sulfonate ester product. Hydrolysis of this compound: This is the most common cause of poor yields.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).- Add this compound to the reaction mixture at a low temperature (e.g., 0°C) to minimize hydrolysis.
Formation of an acidic byproduct that complicates the reaction or work-up. Hydrolysis of this compound: The formation of pyridine-3-sulfonic acid and HCl can alter the pH of the reaction.- Use a non-nucleophilic base (e.g., pyridine, triethylamine) in the reaction to neutralize the generated HCl.[9][10][11][12]
Inconsistent reaction outcomes. Variable purity of this compound: Degradation of the starting material due to improper storage or handling.- Store the reagent under recommended conditions (cool, dry, inert atmosphere).- Consider using a fresh bottle of the reagent if in doubt.- Check the purity of the reagent before use if possible.
Difficulty in purifying the product from sulfonic acid byproduct. Hydrolysis during aqueous work-up: The sulfonic acid byproduct can be soluble in the organic phase, making separation difficult.- Minimize contact time with water during the work-up.- Use a biphasic system (e.g., dichloromethane/water) for the reaction, as the low water solubility of some sulfonyl chlorides can protect them from extensive hydrolysis.[13]- Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid.[14]

Data Presentation

Factor Effect on Hydrolysis Rate Rationale
Presence of Water/Moisture IncreasesWater is the reactant in the hydrolysis reaction.
Temperature IncreasesHigher temperatures provide more energy for the reaction to overcome the activation barrier.
pH (Basic conditions) IncreasesBases can catalyze the hydrolysis of sulfonyl chlorides.[6]
Protic Solvents (e.g., Alcohols) IncreasesProtic solvents can act as nucleophiles and react with the sulfonyl chloride (solvolysis).[15]
Aprotic Solvents (e.g., Dichloromethane, Toluene) DecreasesAprotic solvents do not participate in the hydrolysis reaction.
Inert Atmosphere (e.g., N₂, Ar) DecreasesExcludes atmospheric moisture, thus preventing hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the best practices for setting up a reaction to minimize the hydrolysis of this compound.

Materials:

  • Oven-dried or flame-dried glassware (reaction flask, dropping funnel, condenser)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • This compound

  • Other anhydrous reagents

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Septa and needles

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator, or flame-dry under vacuum and cool under an inert atmosphere.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath before adding the this compound.

  • Addition of this compound: Add the this compound dropwise via a syringe to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Quenching: Quench the reaction by slowly adding it to a cold solution (e.g., ice-water or a cold aqueous solution) to dissipate any heat and minimize hydrolysis of the product during work-up.

Protocol 2: Aqueous Work-up Procedure to Minimize Hydrolysis

This protocol is designed for reactions where an aqueous work-up is necessary.

Procedure:

  • Cooling: Cool both the reaction mixture and the aqueous quenching solution to 0-5°C before mixing.

  • Rapid Extraction: After quenching, immediately proceed to the extraction step. Minimize the time the organic layer containing the product is in contact with the aqueous layer.

  • Basic Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any generated HCl and remove the pyridine-3-sulfonic acid byproduct.

  • Brine Wash: Wash the organic layer with cold brine to remove residual water.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure at a low temperature.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Py3SO2Cl This compound TS [Transition State] Py3SO2Cl->TS Nucleophilic attack by H₂O H2O Water (H₂O) H2O->TS Py3SO3H Pyridine-3-Sulfonic Acid TS->Py3SO3H Cl⁻ leaves HCl Hydrochloric Acid (HCl) TS->HCl

Caption: Mechanism of this compound Hydrolysis.

Anhydrous_Workflow Start Start Dry_Glassware Oven/Flame-Dry Glassware Start->Dry_Glassware Assemble_Inert Assemble Under Inert Gas (N₂/Ar) Dry_Glassware->Assemble_Inert Add_Reagents Add Anhydrous Solvents & Reagents Assemble_Inert->Add_Reagents Cool Cool to 0°C Add_Reagents->Cool Add_Py3SO2Cl Add this compound Cool->Add_Py3SO2Cl Reaction Monitor Reaction (TLC/LC-MS) Add_Py3SO2Cl->Reaction Workup Quench & Work-up Reaction->Workup End End Workup->End

Caption: Experimental Workflow for Anhydrous Reactions.

Troubleshooting_Tree Start Low Reaction Yield? Check_Moisture Used Anhydrous Conditions? Start->Check_Moisture Yes_Moisture Implement Anhydrous Protocol Check_Moisture->Yes_Moisture No No_Moisture Check Reagent Purity Check_Moisture->No_Moisture Yes Old_Reagent Use Fresh Reagent No_Moisture->Old_Reagent No (Old/Improperly Stored) Good_Reagent Optimize Reaction Conditions (Temp, Time) No_Moisture->Good_Reagent Yes (Fresh)

Caption: Troubleshooting Decision Tree for Low Yields.

References

Technical Support Center: Pyridine-3-Sulfonyl Chloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3-sulfonyl chloride. Our aim is to help you improve the purity of your synthesized product by addressing common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, which can occur during aqueous workups or exposure to moisture.[1][2][3] 2. Incomplete Reaction: The conversion of the starting material (e.g., pyridine-3-sulfonic acid) may be incomplete. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can lead to reduced product formation.1. Minimize Water Contact: During the workup, use anhydrous solvents and drying agents. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately extract the product into an organic solvent.[4] Distillation under reduced pressure directly from the reaction mixture can also avoid hydrolysis.[5] 2. Optimize Reaction: Ensure sufficient reaction time and appropriate temperature as per the chosen synthetic route. Monitor the reaction progress using techniques like TLC or GC. 3. Review Protocol: Double-check the molar equivalents of reagents. For instance, when using phosphorus pentachloride, a stepwise or continuous addition of less than 1 molar equivalent relative to pyridine-3-sulfonic acid has been shown to improve yield.[5]
Presence of 5-chloro-pyridine-3-sulfonyl chloride Impurity Side Reaction during Chlorination: This is a common byproduct, particularly in syntheses involving phosphorus pentachloride or thionyl chloride at elevated temperatures.[5]Modify Reaction Conditions: A method involving the stepwise or continuous addition of phosphorus pentachloride has been reported to reduce the formation of this byproduct.[5] Careful control of the reaction temperature is also crucial.
Product is a Yellow or Orange Liquid/Solid instead of Colorless Presence of Colored Impurities: These can be residual starting materials, byproducts from side reactions, or degradation products.Purification: Employ appropriate purification techniques such as vacuum distillation, recrystallization, or flash column chromatography to remove colored impurities.[5][6][7]
Difficulty in Removing Phosphorus Oxychloride Co-distillation with Product: Phosphorus oxychloride, a common byproduct when using phosphorus pentachloride, can sometimes co-distill with the desired product.Two-Step Distillation: First, distill off the solvent and phosphorus oxychloride under reduced pressure at a lower temperature. Then, increase the vacuum and temperature to distill the pure this compound.[5]
Product Decomposes During Distillation Excessive Temperature: this compound can be thermally unstable at high temperatures.High Vacuum Distillation: Use a high-vacuum pump to lower the boiling point of the product, allowing distillation to occur at a lower and safer temperature.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited method for purifying this compound on a larger scale is distillation under reduced pressure (vacuum distillation) .[1][5] This technique is effective at separating the product from less volatile impurities and reaction byproducts like phosphorus oxychloride.

Q2: Can I use column chromatography to purify this compound?

A2: Yes, flash column chromatography using silica gel is a viable purification method, especially for smaller-scale syntheses or for removing specific impurities that are difficult to separate by distillation.[6][7] Eluent systems such as hexane/ethyl acetate or dichloromethane are commonly used.

Q3: My product seems to be hydrolyzing during the aqueous workup. What can I do?

A3: this compound is indeed sensitive to moisture.[2][3] To minimize hydrolysis, you should:

  • Perform aqueous washes quickly with ice-cold solutions.

  • Immediately extract the product into a non-polar organic solvent like dichloromethane.

  • Wash the organic layer with brine to remove residual water.

  • Thoroughly dry the organic phase with an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before concentrating.[4]

  • Consider purification methods that avoid water altogether, such as direct distillation from the reaction mixture.[5]

Q4: What are the typical storage conditions for purified this compound?

A4: Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically between 2-8°C.[3]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is a common method for determining the percentage purity and identifying volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities.

Quantitative Data on Purification Techniques

The following table summarizes quantitative data from various purification methods for this compound.

Purification MethodStarting MaterialKey ParametersAchieved Purity/YieldReference
Vacuum Distillation Reaction mixture from pyridine-3-sulfonic acid and PCl₅94°C at 0.4 kPaYield: 13.7 g (from 60.0 g reaction solution)[5]
Vacuum Distillation Reaction mixture from this compound hydrochloride in monochlorobenzene110°C at 1 kPaYield: 92.9%[1]
Aqueous Workup & Concentration Reaction mixture from a diazotization reactionWashed with saturated NaHCO₃, water, and brine; dried over Na₂SO₄Yield: 90.7%[4]
Flash Chromatography Crude product from a chlorosulfonation reactionSilica gel, eluting with CH₂Cl₂Yield: 94%[6]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on a method described for purifying this compound from the reaction mixture.[5]

  • Initial Concentration: Concentrate the crude reaction solution under reduced pressure (e.g., 90°C at 3.6 kPa) to distill off the solvent (e.g., monochlorobenzene) and volatile byproducts like phosphorus oxychloride.

  • Fractional Distillation: Increase the vacuum (e.g., to 0.4 kPa) and temperature (e.g., to 94°C) to distill the this compound.

  • Collection: Collect the fraction that distills at the appropriate temperature and pressure as the purified product.

Protocol 2: Purification by Aqueous Workup

This protocol is adapted from a standard organic chemistry workup procedure.[4]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Saturated brine (to aid in the removal of water).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Vacuum Distillation->Pure Product Aqueous Workup->Pure Product Column Chromatography->Pure Product GC/HPLC/NMR GC/HPLC/NMR Pure Product->GC/HPLC/NMR

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic Impure Product Impure Product Low Yield Low Yield Impure Product->Low Yield Byproduct Formation Byproduct Formation Impure Product->Byproduct Formation Decomposition Decomposition Impure Product->Decomposition Minimize Water Minimize Water Low Yield->Minimize Water Optimize Reaction Optimize Reaction Low Yield->Optimize Reaction Modify Conditions Modify Conditions Byproduct Formation->Modify Conditions Use High Vacuum Use High Vacuum Decomposition->Use High Vacuum

Caption: Troubleshooting logic for common issues in this compound purification.

References

controlling reaction temperature for pyridine-3-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-3-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most prevalent starting materials are pyridine-3-sulfonic acid and 3-aminopyridine. Other reported precursors include 3,3'-dithiobis(2-chloropyridine).

Q2: Why is temperature control so critical in the synthesis of this compound?

A2: Temperature control is crucial for several reasons. In reactions involving phosphorus pentachloride, excessively high temperatures can lead to the formation of chlorinated byproducts, such as 5-chlorothis compound, which can be difficult to separate from the desired product.[1] For syntheses starting from 3-aminopyridine, the diazotization step is highly sensitive to temperature; temperatures above the recommended 0-5°C range can lead to the decomposition of the diazonium salt and significantly lower yields.[2][3]

Q3: What are the typical yields I can expect for this compound synthesis?

A3: Yields are highly dependent on the chosen synthetic route and the precision of the experimental execution. For the method starting from 3-aminopyridine, yields can be as high as 90.7%.[2][3] When starting from pyridine-3-sulfonic acid with phosphorus pentachloride, yields have been reported in the range of 82% to 94%.[1][2]

Q4: How can I purify the final this compound product?

A4: Purification is often achieved through distillation under reduced pressure.[1] Following the reaction, a common workup involves quenching the reaction mixture, extraction with an organic solvent like dichloromethane or methyl-tert-butyl ether, washing the organic layer with a saturated sodium bicarbonate solution, water, and brine, and then drying over anhydrous sodium sulfate before concentration.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Decomposition of Diazonium Intermediate: In the synthesis from 3-aminopyridine, the temperature during diazotization may have exceeded the optimal 0-5°C range.[2][3]Ensure strict temperature control using an ice-salt or acetone/ice bath. Add the sodium nitrite solution dropwise to maintain the low temperature.[4]
Incomplete Reaction: The reaction time or temperature may have been insufficient for the conversion of the starting material.For the reaction of pyridine-3-sulfonic acid with PCl5, ensure the reaction is heated to the recommended temperature (e.g., reflux or 110-130°C) for the specified time (e.g., 2-3 hours).[1][2][5]
Hydrolysis of Product: this compound is susceptible to hydrolysis. Exposure to water during workup can reduce the yield.Use anhydrous solvents and reagents. During the workup, perform aqueous extractions quickly and at low temperatures if possible.
Presence of Impurities (e.g., 5-chlorothis compound) High Reaction Temperature: In the chlorosulfonation of pyridine-3-sulfonic acid, higher temperatures can promote chlorination of the pyridine ring.[1]Maintain the reaction temperature within the optimal range of 110-130°C.[1] Consider continuous or portion-wise addition of phosphorus pentachloride to better control the reaction exotherm.[1]
Side Reactions: Other reactive sites on the starting material or intermediates may lead to side products.Follow the established stoichiometry and reaction conditions carefully. The use of specific catalysts or solvents as outlined in the protocol can help direct the reaction to the desired product.
Reaction is Difficult to Control (e.g., rapid exotherm) Rapid Addition of Reagents: Adding reagents too quickly, especially in exothermic reactions like diazotization or reactions with chlorosulfonic acid, can lead to a loss of temperature control.Add reactive reagents dropwise or in small portions, with vigorous stirring and external cooling, to manage the heat generated.
Product is Unstable and Decomposes Improper Storage: this compound can be sensitive to heat and moisture.[6]Store the purified product at the recommended temperature of 2-8°C under an inert atmosphere.[7]

Quantitative Data Summary

Table 1: Reaction Conditions for this compound Synthesis from 3-Aminopyridine

Parameter Value Reference
Starting Material 3-Aminopyridine[3]
Reagents Sodium Nitrite, Sodium Fluoroborate, Hydrochloric Acid, Thionyl Chloride, Cuprous Chloride[3]
Diazotization Temperature 0-5°C[3]
Sulfonylation Temperature 0-5°C[3]
Yield 90.7%[3]

Table 2: Reaction Conditions for this compound Synthesis from Pyridine-3-Sulfonic Acid

Parameter Value Reference
Starting Material Pyridine-3-Sulfonic Acid[1][2]
Reagents Phosphorus Pentachloride, Phosphorus Oxychloride[2]
Reaction Temperature 100-140°C (Optimal: 110-130°C)[1]
Reaction Time 3 hours (reflux)[2]
Yield 82.2% - 94%[1][2]

Experimental Protocols

Protocol 1: Synthesis from 3-Aminopyridine

This protocol is based on the diazotization of 3-aminopyridine followed by a Sandmeyer-type reaction.

  • Diazotization:

    • Dissolve 3-aminopyridine (1 mol) in 6mol/L hydrochloric acid (670 ml) in a reaction vessel.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add a solution of sodium nitrite (1.05-1.1 mol) in water dropwise, ensuring the temperature remains between 0-5°C.[3]

    • After the addition of sodium nitrite, add a solution of sodium fluoroborate (1.1-1.3 mol) in water dropwise, again maintaining the temperature at 0-5°C.[3]

    • Stir the resulting mixture for 30-60 minutes at 0-5°C.[3]

    • Isolate the diazonium fluoroborate salt by suction filtration.

  • Sulfonylation:

    • In a separate vessel, add thionyl chloride (2-2.2 mol) to water and cool to 0-5°C.[3]

    • Add cuprous chloride (0.005-0.01 mol) as a catalyst.[3]

    • Add the previously prepared diazonium fluoroborate salt in portions to this solution, keeping the temperature at 0-5°C.[3]

    • Allow the reaction to proceed overnight at 0-5°C.[3]

  • Workup and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain this compound.[2]

Protocol 2: Synthesis from Pyridine-3-Sulfonic Acid

This protocol involves the direct chlorination of pyridine-3-sulfonic acid.

  • Reaction Setup:

    • In a reaction flask, combine pyridine-3-sulfonic acid (1 mol), phosphorus pentachloride (1.55 mol), and phosphorus oxychloride (1.68 mol).[2]

  • Reaction:

    • Heat the mixture to reflux and maintain for 3 hours.[2] A patent suggests an optimal temperature range of 110-130°C to minimize side-product formation.[1]

  • Workup and Purification:

    • After cooling, carefully evaporate the excess reagents under vacuum.

    • Dissolve the resulting solid in a mixture of ice water and methyl-tert-butyl ether.

    • Cautiously neutralize the solution with saturated sodium bicarbonate.

    • Separate the organic phase, and dry it over anhydrous sodium sulfate.

    • Remove the solvent in vacuum to yield the product.[2]

Visualizations

experimental_workflow_from_3_aminopyridine cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonylation cluster_workup Step 3: Workup & Purification start 3-Aminopyridine in HCl add_nitrite Add NaNO2 (0-5°C) start->add_nitrite add_fluoroborate Add NaBF4 (0-5°C) add_nitrite->add_fluoroborate stir Stir at 0-5°C add_fluoroborate->stir diazonium_salt Diazonium Fluoroborate Salt stir->diazonium_salt reaction Combine and React Overnight (0-5°C) diazonium_salt->reaction thionyl_chloride Thionyl Chloride + CuCl thionyl_chloride->reaction crude_product Crude this compound reaction->crude_product extraction Extraction (DCM) crude_product->extraction washing Wash (NaHCO3, H2O, Brine) extraction->washing drying Dry (Na2SO4) washing->drying concentration Concentration drying->concentration final_product Pure this compound concentration->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Decomposition of Diazonium Salt issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Hydrolysis issue->cause3 solution1 Strict Temperature Control (0-5°C) cause1->solution1 If using 3-aminopyridine route solution2 Verify Reaction Time & Temperature cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3

References

Technical Support Center: Sulfonylation Reactions Using Pyridine-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonylation reactions involving pyridine-3-sulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during sulfonylation reactions with this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Hydrolysis of this compound: The sulfonyl chloride is highly sensitive to moisture, leading to the formation of inactive pyridine-3-sulfonic acid.[1]- Ensure all glassware is rigorously dried (oven or flame-dried).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Poor Reactivity of the Nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly.- Increase the reaction temperature.- Use a more polar aprotic solvent to improve solubility and reaction rate.- Add a catalyst such as 4-dimethylaminopyridine (DMAP).
Incomplete Reaction: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or GC-MS).- Extend the reaction time.
Formation of Multiple Products Double Sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product.- Use a stoichiometric amount or a slight excess of the primary amine relative to the sulfonyl chloride.- Slowly add the sulfonyl chloride to the reaction mixture containing the amine.
Side Reactions with the Solvent or Base: Pyridine, often used as a base, can act as a nucleophilic catalyst or react to form byproducts.[2] Other nucleophilic solvents can also compete with the intended nucleophile.- Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine.- Choose an inert solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).
C-H Sulfonylation: Direct sulfonylation of the pyridine ring or other activated C-H bonds on the substrate can occur as a side reaction.- Optimize reaction conditions, particularly temperature and the choice of base, to favor N- or O-sulfonylation.
Difficult Product Purification Presence of Pyridine-3-Sulfonic Acid: The hydrolysis byproduct can complicate purification.- During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.
Formation of Pyridinium Salts: If pyridine is used as a base, the resulting pyridinium hydrochloride salt can be difficult to remove.- Wash the reaction mixture with water during workup to remove the water-soluble salt.[2]

Frequently Asked Questions (FAQs)

Q1: My primary amine is forming a significant amount of a bis-sulfonylated byproduct. How can I prevent this?

A1: The formation of a bis-sulfonylated product occurs when both N-H bonds of the primary amine react with the sulfonyl chloride. To favor mono-sulfonylation, you can try the following:

  • Stoichiometry Control: Use the primary amine as the limiting reagent or in a 1:1 molar ratio with this compound.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.

  • Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base can help to deprotonate the mono-sulfonylated amine intermediate more slowly, reducing the rate of the second sulfonylation.

Q2: I suspect my this compound has degraded. How can I check its quality?

A2: this compound is susceptible to hydrolysis.[1] To check its quality, you can:

  • Visual Inspection: The pure compound is typically a colorless to light yellow liquid or solid. A significant color change or the presence of a large amount of solid precipitate (pyridine-3-sulfonic acid) may indicate degradation.

  • NMR Spectroscopy: A ¹H NMR spectrum can be used to check for the presence of pyridine-3-sulfonic acid, which will have a different chemical shift compared to the sulfonyl chloride.

  • Titration: A simple titration can determine the amount of hydrochloric acid produced from hydrolysis, giving an indication of the purity of the sulfonyl chloride.

Q3: Can I use pyridine as both the solvent and the base for my sulfonylation reaction?

A3: While pyridine is a common base for sulfonylation reactions, using it as the solvent can sometimes lead to side reactions. Pyridine can act as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.[2] This can be beneficial in some cases but may lead to undesired byproducts with sensitive substrates. Additionally, the formation of pyridinium hydrochloride as a byproduct can complicate the workup. It is often preferable to use an inert solvent like DCM or THF and a stoichiometric amount of pyridine or another non-nucleophilic base.

Q4: What is the role of DMAP in sulfonylation reactions?

A4: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in sulfonylation reactions, especially with less reactive nucleophiles like hindered alcohols. DMAP is more nucleophilic than pyridine and reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate. This intermediate is then more readily attacked by the alcohol or amine, accelerating the rate of the desired sulfonylation reaction.

Experimental Protocols

General Protocol for the Sulfonylation of an Amine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equiv) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve Amine/Alcohol and Base in Anhydrous Solvent Cool Cool to 0 °C Prep->Cool Add Add Pyridine-3-Sulfonyl Chloride Solution Dropwise Cool->Add Stir Stir at Room Temperature Add->Stir Quench Quench with Water Stir->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Purify Dry, Concentrate, and Purify Wash->Purify Product Pure Sulfonamide Purify->Product

Caption: General experimental workflow for a sulfonylation reaction.

Troubleshooting_Sulfonylation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Multiple Products Hydrolysis Hydrolysis of Sulfonyl Chloride Start->Hydrolysis DoubleSulf Double Sulfonylation (Primary Amines) Start->DoubleSulf SideRxn Reaction with Solvent/Base Start->SideRxn Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Stoich Control Stoichiometry & Slow Addition DoubleSulf->Stoich InertSolvent Use Inert Solvent & Non-nucleophilic Base SideRxn->InertSolvent

Caption: Troubleshooting logic for common sulfonylation issues.

References

Technical Support Center: Late-Stage Sulfonyl Chloride Formation from Sulfonamides using Pyry-BF4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage formation of sulfonyl chlorides from primary sulfonamides utilizing Pyry-BF4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to ensure the success of your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reaction, providing potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause Recommended Solution
Low or no conversion of the starting sulfonamide. 1. Inactive Pyry-BF4: The pyrylium salt can degrade if not stored properly. 2. Insufficient activation: The reaction temperature may be too low or the reaction time too short for your specific substrate. 3. Poor quality of MgCl₂: Anhydrous MgCl₂ is crucial as water can interfere with the reaction.1. Use freshly prepared or properly stored Pyry-BF4. Ensure it is a free-flowing solid. 2. Increase the reaction temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C) and monitor the reaction progress by LC-MS or TLC. Extend the reaction time. 3. Use anhydrous MgCl₂ and ensure it is handled under an inert atmosphere to prevent moisture absorption.
Formation of side products. 1. Hydrolysis of the sulfonyl chloride: Trace amounts of water in the reaction mixture can lead to the formation of the corresponding sulfonic acid.[1][2] 2. Degradation of starting material or product: Sensitive functional groups on your substrate may not be stable to the reaction conditions.1. Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. If your substrate contains particularly sensitive groups, consider running the reaction at a lower temperature for a longer period.
Difficulty in isolating the desired product after nucleophilic addition. 1. Incomplete reaction of the sulfonyl chloride intermediate: The nucleophile may have been added before the complete formation of the sulfonyl chloride. 2. Reactivity of the nucleophile: The chosen nucleophile may be too weak or sterically hindered to react efficiently with the sulfonyl chloride.1. Monitor the formation of the sulfonyl chloride intermediate by quenching a small aliquot of the reaction mixture with a reactive amine (e.g., benzylamine) and analyzing by LC-MS. Ensure full conversion before adding the final nucleophile. 2. Increase the amount of the nucleophile and/or the reaction time for the second step. The addition of a non-nucleophilic base like triethylamine can also facilitate the reaction.[3]
Inconsistent yields between batches. 1. Variability in reagent quality: The purity and dryness of reagents, especially Pyry-BF4 and MgCl₂, can significantly impact the outcome.[4] 2. Atmospheric moisture: The reaction is sensitive to moisture, and variations in laboratory humidity can affect reproducibility.[1][2]1. Use reagents from the same batch or ensure consistent purity for each run. 2. Always conduct the reaction under a strictly inert and dry atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the role of Pyry-BF4 in this reaction?

A1: Pyry-BF4 is a powerful activating agent.[3][5] It reacts with the typically unreactive primary sulfonamide's NH₂ group to form a pyridinium salt intermediate. This transforms the amino group into an excellent leaving group, facilitating the subsequent nucleophilic substitution by a chloride ion to form the sulfonyl chloride.[4]

Q2: Why is MgCl₂ used as the chloride source?

A2: MgCl₂ is an inexpensive, readily available, and effective source of chloride ions for this transformation.[3] Its use under these mild conditions is a key advantage of this protocol.

Q3: Can other chloride sources be used?

A3: While other chloride sources might be effective, MgCl₂ has been shown to be robust and efficient for this protocol.[3] The use of alternative chloride sources would require optimization.

Q4: What is the optimal solvent for this reaction?

A4: The original protocol reports the use of tert-Butanol (tBuOH) as the solvent for the formation of the sulfonyl chloride.[3] For the subsequent reaction with a nucleophile, solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) are often used.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To monitor the formation of the sulfonyl chloride, a small aliquot of the reaction can be taken, quenched with a nucleophile (like an amine), and then analyzed.

Q6: Is this method suitable for substrates with many functional groups?

A6: Yes, a major advantage of this method is its high chemoselectivity and tolerance for a wide range of sensitive functional groups, making it ideal for late-stage functionalization of complex molecules.[3][5][6][7]

Q7: What should I do if my sulfonamide is poorly soluble in tBuOH?

A7: If solubility is an issue, you may need to screen other anhydrous, non-nucleophilic solvents. Gentle heating may also improve solubility.

Experimental Protocols

General Procedure for Late-Stage Sulfonyl Chloride Formation

This protocol describes the in-situ formation of the sulfonyl chloride from a primary sulfonamide followed by reaction with a nucleophile.

Step 1: Sulfonyl Chloride Formation

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the primary sulfonamide (1.0 equiv).

  • Add Pyry-BF4 (2.0 equiv) and anhydrous MgCl₂ (2.55 equiv).

  • Add anhydrous tBuOH (to make a 0.1 M solution of the sulfonamide).

  • Stir the reaction mixture at 60°C for 3-5 hours.

  • Monitor the reaction progress by LC-MS by quenching a small aliquot with a test nucleophile.

Step 2: Nucleophilic Substitution

  • Once the formation of the sulfonyl chloride is complete, cool the reaction mixture to room temperature.

  • Add the desired nucleophile (1.5 equiv) and a non-nucleophilic base such as triethylamine (2.0 equiv).

  • The solvent can be switched to MeCN or CH₂Cl₂ if necessary, by removing tBuOH under reduced pressure and re-dissolving the residue.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, proceed with standard aqueous workup and purification by column chromatography.

Data Presentation

Reaction Conditions Summary
ParameterRecommended ValueNotes
Sulfonamide 1.0 equivStarting material.
Pyry-BF4 2.0 equivActivating agent.
MgCl₂ 2.55 equivChloride source.
Solvent (Step 1) tBuOH (0.1 M)Anhydrous solvent is critical.
Temperature (Step 1) 60°CMay require optimization for specific substrates.
Time (Step 1) 3-5 hoursMonitor for completion.
Nucleophile (Step 2) 1.5 equivThe specific nucleophile will vary.
Base (Step 2) Et₃N (2.0 equiv)Or other suitable non-nucleophilic base.
Solvent (Step 2) MeCN or CH₂Cl₂Depends on the nucleophile and substrate.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Nucleophilic Addition A Primary Sulfonamide D tBuOH, 60°C, 3-5h A->D B Pyry-BF4 B->D C MgCl2 C->D E In-situ Sulfonyl Chloride D->E Activation & Substitution H MeCN or CH2Cl2, RT E->H Intermediate F Nucleophile (NuH) F->H G Et3N G->H I Final Product (R-SO2-Nu) H->I Coupling

Caption: General workflow for the two-step, one-pot synthesis of sulfonamide derivatives.

Troubleshooting Logic

G Start Low or No Conversion? Reagent Check Reagent Quality (Pyry-BF4, MgCl2, Solvent) Start->Reagent Yes Conditions Optimize Reaction Conditions (Temp, Time) Start->Conditions Yes Moisture Ensure Anhydrous Setup Start->Moisture Yes Success Reaction Improved Reagent->Success Conditions->Success Moisture->Success G cluster_activation Activation of Sulfonamide cluster_substitution Chloride Substitution sulfonamide R-SO2NH2 intermediate [R-SO2NH-Pyry]+ sulfonamide->intermediate + Pyry+ pyrylium Pyry+-BF4- pyrylium->intermediate pyridinium Pyridinium Salt (Good Leaving Group) intermediate->pyridinium chloride Cl- (from MgCl2) sulfonyl_chloride R-SO2Cl pyridinium->sulfonyl_chloride + Cl- leaving_group Aminopyridine pyridinium->leaving_group - Aminopyridine chloride->sulfonyl_chloride

References

Technical Support Center: Scaling Up Pyridine-3-Sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of pyridine-3-sulfonyl chloride, with a particular focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two primary routes for large-scale synthesis are the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction, and the chlorination of pyridine-3-sulfonic acid. The former is often favored for its cost-effectiveness and reduced waste streams, making it suitable for industrial production.[1]

Q2: What are the critical safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Exothermic Reactions: The diazotization of 3-aminopyridine is highly exothermic and requires strict temperature control to prevent runaway reactions.[2][3]

  • Hazardous Reagents: Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water.[4] Operations should be conducted in well-ventilated areas with appropriate personal protective equipment.

  • Unstable Intermediates: Diazonium salts can be unstable and decompose, sometimes explosively, if not handled at low temperatures.[2]

Q3: What are the common impurities observed during the synthesis, and how can they be minimized?

A3: A common impurity is 5-chlorothis compound. Its formation can be suppressed by carefully controlling the amount of the chlorinating agent, such as phosphorus pentachloride, to be less than one molar equivalent relative to the pyridine-3-sulfonic acid.[5] Other potential impurities include starting materials and side-reaction products from the diazotization step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield of this compound
Potential Cause Recommended Action Expected Outcome
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C. Use a sufficient excess of acid and ensure the slow, dropwise addition of sodium nitrite solution.[2]Improved conversion of 3-aminopyridine to the diazonium salt intermediate.
Decomposition of Diazonium Salt Maintain strict temperature control (below 5°C) throughout the diazotization and subsequent sulfonyl chlorination steps.[2]Minimized loss of the intermediate, leading to a higher yield of the final product.
Hydrolysis of Product During workup, avoid prolonged contact with water. If an aqueous workup is necessary, perform it quickly at low temperatures.[4]Reduced decomposition of this compound to pyridine-3-sulfonic acid.
Suboptimal Reagent Stoichiometry Carefully control the molar ratios of reagents as specified in the chosen protocol. For instance, in the diazotization of 3-aminopyridine, the molar ratio of sodium nitrite and sodium fluoroborate to the starting material is crucial.[1]Optimized reaction conditions leading to higher product yield.
Issue 2: Product Purity Issues
Potential Cause Recommended Action Expected Outcome
Formation of Chlorinated Byproducts When using phosphorus pentachloride, add it stepwise or continuously, ensuring the total amount is less than 1 molar equivalent to the pyridine-3-sulfonic acid.[5]Significant reduction in the formation of 5-chlorothis compound.
Residual Starting Materials Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC, TLC). Adjust reaction time and temperature as needed.A cleaner crude product with minimal unreacted starting materials.
Formation of Colored Impurities Treat the crude product with activated carbon during recrystallization to remove colored impurities.A lighter-colored, higher-purity final product.
Ineffective Purification Distillation under reduced pressure is an effective method for purifying this compound.[5] Optimize distillation conditions (temperature and pressure) to ensure good separation from impurities.High-purity this compound.

Experimental Protocols

Protocol 1: Synthesis from 3-Aminopyridine

This protocol is based on a two-step process involving diazotization and sulfonyl chlorination.[1]

Step 1: Diazotization

  • In a reaction vessel, add 94g (1 mol) of 3-aminopyridine to 670ml of 6mol/L hydrochloric acid.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of 72.45g of sodium nitrite in 150ml of water, maintaining the temperature at 0-5°C.

  • Subsequently, add a solution of 131g of sodium fluoroborate in 260ml of water, again keeping the temperature at 0-5°C.

  • Stir the mixture for 30-60 minutes at 0-5°C.

  • Filter the resulting solid, wash it with cold (0-5°C) 6mol/L hydrochloric acid, and dry to obtain the diazonium fluoroborate intermediate.

Step 2: Sulfonyl Chlorination

  • In a separate vessel, add 238g (2 mol) of thionyl chloride to 500ml of water, and cool to 0-5°C.

  • Add 1g (0.01 mol) of cuprous chloride as a catalyst.

  • Add the previously prepared diazonium fluoroborate in portions, maintaining the temperature at 0-5°C.

  • Allow the reaction to proceed overnight at 0-5°C.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Protocol 2: Synthesis from Pyridine-3-Sulfonic Acid

This protocol involves the chlorination of pyridine-3-sulfonic acid using phosphorus pentachloride.[6]

  • In a reaction vessel, combine 10.3g (64.8 mmol) of pyridine-3-sulfonic acid, 20.82g (100 mmol) of phosphorus pentachloride, and 10ml of phosphorus oxychloride.

  • Heat the mixture to reflux for 3 hours.

  • After cooling, evaporate the mixture to dryness.

  • Dissolve the resulting solid in a mixture of ice water and methyl-tert-butyl ether.

  • Carefully neutralize with a saturated sodium bicarbonate solution.

  • Saturate the aqueous layer with sodium chloride and separate the organic phase.

  • Dry the organic layer over sodium sulfate and remove the solvent under vacuum to yield this compound.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes from various reported syntheses.

Table 1: Synthesis via Diazotization of 3-Aminopyridine

Parameter Value Reference
Starting Material3-Aminopyridine[1]
Key ReagentsSodium Nitrite, Sodium Fluoroborate, Thionyl Chloride[1]
CatalystCuprous Chloride[1]
Reaction Temperature0-5°C[1]
Yield 90.7% [1]

Table 2: Synthesis via Chlorination of Pyridine-3-Sulfonic Acid with PCl5

Parameter Example 1 Comparative Example 1 Reference
PCl5 (molar equivalent)< 1 (stepwise addition)> 1 (single addition)[5]
SolventMonochlorobenzeneMonochlorobenzene[5]
Yield 91.7% 82.2% [5]
5-chlorothis compound impurity (GC Area %) 0.02% 0.98% [5]

Visualizations

experimental_workflow Experimental Workflow: Synthesis from 3-Aminopyridine cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonyl Chlorination start 3-Aminopyridine in HCl add_nitrite Add NaNO2 solution at 0-5°C start->add_nitrite add_fluoroborate Add NaBF4 solution at 0-5°C add_nitrite->add_fluoroborate stir Stir for 30-60 min at 0-5°C add_fluoroborate->stir filter_dry Filter and Dry stir->filter_dry intermediate Diazonium Fluoroborate Salt filter_dry->intermediate add_intermediate Add Diazonium Salt at 0-5°C intermediate->add_intermediate prepare_socl2 Prepare Thionyl Chloride Solution with CuCl prepare_socl2->add_intermediate react_overnight React Overnight add_intermediate->react_overnight extract DCM Extraction react_overnight->extract wash Wash (NaHCO3, H2O, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate product This compound dry_concentrate->product

Caption: Workflow for the synthesis of this compound from 3-aminopyridine.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Solutions start Low Yield Observed check_temp Was temperature maintained at 0-5°C? start->check_temp check_reagents Were reagent ratios correct? check_temp->check_reagents Yes improve_cooling Improve cooling and monitoring check_temp->improve_cooling No check_workup Was workup performed quickly at low temp? check_reagents->check_workup Yes optimize_stoichiometry Optimize reagent stoichiometry check_reagents->optimize_stoichiometry No minimize_hydrolysis Minimize contact with water during workup check_workup->minimize_hydrolysis No end Problem Resolved check_workup->end Yes improve_cooling->end optimize_stoichiometry->end minimize_hydrolysis->end

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Alternatives for Efficient Sulfonylation: Moving Beyond Pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the sulfonyl moiety (-SO2R) is a cornerstone of modern medicinal chemistry and drug development. Pyridine-3-sulfonyl chloride has long been a workhorse reagent for this transformation. However, the quest for improved efficiency, milder reaction conditions, and broader substrate scope has spurred the development of several powerful alternatives. This guide provides an objective comparison of this compound with other prominent sulfonylating agents, supported by experimental data to aid in the selection of the optimal reagent for your synthetic needs.

At a Glance: Comparison of Sulfonylating Agents

The choice of a sulfonylating agent is dictated by a balance of reactivity, stability of the resulting sulfonamide or sulfonate ester, and the conditions required for its potential cleavage. Below is a summary of the performance of common sulfonylating agents.

Reagent ClassExampleTypical SubstrateGeneral Reaction ConditionsReported YieldKey AdvantagesKey Disadvantages
Pyridine Sulfonyl Chlorides This compoundAmines, AlcoholsBase (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rtGood to ExcellentHigh reactivity, readily available.Can be unstable, potential for side reactions.
Aryl Sulfonyl Chlorides p-Toluenesulfonyl chloride (TsCl)Amines, AlcoholsPyridine or Et3N, CH2Cl2, 0 °C to rt, 2-16 h~95% (for benzylamine)[1]Forms highly stable sulfonamides, well-established procedures.Harsh conditions often required for deprotection.[1]
2-Nitrobenzenesulfonyl chloride (NsCl)AminesPyridine, CH2Cl2, 0 °C, 2 h98% (for benzylamine)[1]Mild deprotection conditions, enables Fukuyama amine synthesis.[1]Can be more expensive than TsCl.
Alkyl Sulfonyl Chlorides Methanesulfonyl chloride (MsCl)Amines, AlcoholsEt3N, CH2Cl2, 0 °C to rt, 1-4 h>90% (for benzylamine)[1]Less sterically hindered than TsCl, forms stable sulfonamides.Requires harsh deprotection conditions.[1]
Sodium Sulfinates Sodium p-toluenesulfinateAlkenes, AminesOften requires a catalyst (e.g., Cu) or oxidant.Good to ExcellentOdorless, moisture-insensitive, stable solids.May require activation or catalytic systems.
Sulfonyl Hydrazides BenzenesulfonohydrazideAlkenes, AminesOften requires a catalyst (e.g., Iodine) and an oxidant (e.g., TBHP).65-85% (for tertiary amines)Stable, crystalline solids; byproducts are often N2 and H2O.May require activating agents and higher temperatures.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for sulfonylation reactions using different classes of reagents.

Protocol 1: Sulfonylation of an Amine with an Aryl Sulfonyl Chloride

This protocol describes the synthesis of N-benzyl-p-toluenesulfonamide using p-toluenesulfonyl chloride.

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure: [1]

  • Dissolve benzylamine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Iodine-Catalyzed Sulfonylation of a Tertiary Amine with a Sulfonyl Hydrazide

This protocol details the synthesis of a sulfonamide from a tertiary amine and a sulfonyl hydrazide.

Materials:

  • Benzenesulfonohydrazide (1.0 eq)

  • Tertiary amine (e.g., N-ethylpyrrolidine) (1.0 eq)

  • Iodine (catalyst)

  • t-Butyl hydroperoxide (TBHP) (oxidant)

  • Water

Procedure:

  • In a reaction vessel, combine benzenesulfonohydrazide and the tertiary amine in water.

  • Add a catalytic amount of iodine and TBHP as the oxidant.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude sulfonamide.

  • Purify by column chromatography.

Visualizing the Sulfonylation Process

The following diagrams illustrate the general workflows and chemical transformations involved in sulfonylation reactions.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine/Alcohol ReactionVessel Reaction (Base, Solvent, Temp) Amine->ReactionVessel SulfonylatingAgent Sulfonylating Agent (e.g., Sulfonyl Chloride) SulfonylatingAgent->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Reaction Mixture Purification Chromatography/ Recrystallization Workup->Purification Crude Product Product Sulfonamide/ Sulfonate Ester Purification->Product Purified Product signaling_pathway Pyridine3SO2Cl This compound Alternatives Alternatives ArylSO2Cl Aryl Sulfonyl Chloride (e.g., TsCl) ArylSO2Cl->Alternatives AlkylSO2Cl Alkyl Sulfonyl Chloride (e.g., MsCl) AlkylSO2Cl->Alternatives NaSulfinate Sodium Sulfinate NaSulfinate->Alternatives SulfonylHydrazide Sulfonyl Hydrazide SulfonylHydrazide->Alternatives

References

reactivity comparison of pyridine-3-sulfonyl chloride vs benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the landscape of synthetic chemistry, particularly in the realm of medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a multitude of therapeutic agents. The reactivity of these sulfonylating agents is of paramount importance, dictating reaction conditions, substrate scope, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of two commonly employed sulfonyl chlorides: pyridine-3-sulfonyl chloride and the archetypal benzenesulfonyl chloride. This analysis is grounded in established principles of physical organic chemistry and supported by available experimental data.

Executive Summary

Theoretical Framework: Electronic Effects

The reactivity of arylsulfonyl chlorides is primarily dictated by the electron density at the sulfonyl sulfur atom. Electron-withdrawing groups on the aromatic ring decrease the electron density at the sulfur center, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density and decrease reactivity.

The Hammett equation, which describes the influence of substituents on the reactivity of aromatic compounds, can be used to quantify these electronic effects. The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant, ρ (rho), reflects the sensitivity of a reaction to these substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

For the reaction of sulfonyl chlorides with nucleophiles, the rate-determining step is the nucleophilic attack on the sulfur atom. This process is characterized by the buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups on the aromatic ring. Consequently, these reactions typically have a positive ρ value.

The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can be quantified by the Hammett constant for the 3-pyridyl group.

Quantitative Reactivity Comparison

While a direct experimental comparison of the rate constants for the reaction of this compound and benzenesulfonyl chloride with a specific nucleophile under identical conditions is not available in the literature, we can estimate their relative reactivity based on the Hammett equation.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

  • ρ is the reaction constant.

  • σ is the substituent constant.

For the reaction of substituted benzenesulfonyl chlorides with aniline in methanol, a ρ value of +2.02 has been reported. The Hammett constant (σ) for a nitrogen atom in the 3-position of a pyridine ring is approximately +0.65.

Using this data, we can estimate the relative reactivity:

log(kthis compound / kbenzenesulfonyl chloride) = (2.02) * (0.65) ≈ 1.31

kthis compound / kbenzenesulfonyl chloride ≈ 101.31 ≈ 20.4

This calculation suggests that This compound is approximately 20 times more reactive than benzenesulfonyl chloride towards nucleophilic attack by aniline in methanol. It is important to note that this is a theoretical estimation and the actual reactivity ratio may vary depending on the nucleophile, solvent, and reaction conditions.

Table 1: Comparison of Physicochemical and Reactivity Parameters

ParameterThis compoundBenzenesulfonyl Chloride
Molecular Formula C₅H₄ClNO₂SC₆H₅ClO₂S
Molecular Weight 177.61 g/mol 176.62 g/mol
Appearance Colorless to yellow liquidColorless liquid
Key Electronic Feature Electron-deficient pyridine ringElectron-rich benzene ring
Hammett Constant (σ) of Ring ~ +0.65 (for 3-pyridyl)0 (reference)
Predicted Relative Reactivity More reactiveLess reactive

Experimental Data and Observations

While direct comparative kinetic data is lacking, observations from the literature support the predicted higher reactivity of this compound.

  • Stability: this compound is reported to be susceptible to hydrolysis, indicating a high reactivity towards water, a weak nucleophile. This is in line with the expected increased electrophilicity of the sulfonyl group.

  • Reaction Conditions: Syntheses of sulfonamides from this compound often proceed rapidly at room temperature. For instance, the reaction of this compound with ammonia in THF is complete within one hour at room temperature.

For benzenesulfonyl chloride, reactions with amines are also generally efficient but can sometimes require heating or longer reaction times, depending on the nucleophilicity of the amine.

Table 2: Representative Reaction Conditions and Yields for Sulfonamide Formation

Sulfonyl ChlorideNucleophileSolventBaseConditionsYield
This compoundAmmoniaTHF-Room temp, 1 h~70-90%
Benzenesulfonyl chlorideAnilinePyridinePyridine0°C to Room temp~60-70%
Benzenesulfonyl chlorideDibutylamine1 M NaOH(aq)NaOHRoom temp94%[1]
Benzenesulfonyl chloride1-Octylamine1 M NaOH(aq)NaOHRoom temp98%[1]

Experimental Protocols

Below are representative experimental protocols for the synthesis of sulfonamides from both this compound and benzenesulfonyl chloride.

Protocol 1: Synthesis of Pyridine-3-sulfonamide

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Add a 7 N solution of ammonia in methanol (excess) to the suspension.

  • Stir the reaction mixture at room temperature for approximately 50 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-Phenylbenzenesulfonamide (Hinsberg Test)

Materials:

  • Benzenesulfonyl chloride

  • Aniline

  • 10% Sodium hydroxide solution

  • 10% Hydrochloric acid solution

Procedure:

  • To a test tube, add aniline (0.5 mL), 10% sodium hydroxide solution (10 mL), and benzenesulfonyl chloride (1 mL).

  • Stopper the test tube and shake vigorously for 5-10 minutes.

  • Remove the stopper and warm the mixture gently to hydrolyze any unreacted sulfonyl chloride.

  • Cool the solution. If a precipitate forms, it indicates the presence of a secondary amine. If the solution is clear, proceed to the next step.

  • Acidify the clear solution with 10% hydrochloric acid. The formation of a precipitate indicates the formation of N-phenylbenzenesulfonamide, confirming the presence of a primary amine (aniline).

  • The precipitate can be collected by filtration, washed with water, and dried.

Visualizing the Reactivity Difference

The enhanced reactivity of this compound can be visualized through a logical workflow diagram.

G Reactivity Comparison Workflow cluster_pyridine This compound cluster_benzene Benzenesulfonyl Chloride Py_Ring Electron-deficient Pyridine Ring Py_S Highly Electrophilic Sulfur Atom Py_Ring->Py_S Inductive Effect of Nitrogen Py_React Faster Nucleophilic Attack Py_S->Py_React Conclusion Conclusion: This compound is more reactive Py_React->Conclusion Bz_Ring Electron-rich Benzene Ring Bz_S Electrophilic Sulfur Atom Bz_Ring->Bz_S Bz_React Slower Nucleophilic Attack Bz_S->Bz_React Bz_React->Conclusion

Caption: Logical workflow illustrating the factors contributing to the higher reactivity of this compound compared to benzenesulfonyl chloride.

Signaling Pathways and Reaction Mechanisms

The reaction of both this compound and benzenesulfonyl chloride with primary or secondary amines proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.

reaction_mechanism General Reaction Mechanism for Sulfonamide Formation cluster_legend Legend Reactants Ar-SO₂Cl + R₂NH TS Transition State [Ar-SO₂(Cl)(NHR₂)]⁻ Reactants->TS Nucleophilic Attack Products Ar-SO₂NR₂ + HCl TS->Products Chloride Elimination Intermediate Tetrahedral Intermediate Ar Ar = Pyridyl or Phenyl R R = H or Alkyl/Aryl

Caption: Generalized mechanism for the reaction of an arylsulfonyl chloride with an amine to form a sulfonamide.

Conclusion

References

A Comparative Guide to Pyridine-3-sulfonyl Chloride and Tosyl Chloride in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for a myriad of transformations, most notably the formation of sulfonamides and sulfonate esters. Among the diverse array of available sulfonylating agents, pyridine-3-sulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride, TsCl) are two prominent examples. This guide provides an objective comparison of their performance in key synthetic applications, supported by available experimental data and detailed methodologies, to aid researchers in reagent selection and reaction optimization.

Introduction: Structural and Electronic Properties

The reactivity of an arylsulfonyl chloride is fundamentally governed by the electronic properties of its aromatic ring. These properties directly influence the electrophilicity of the sulfur atom, which is the site of nucleophilic attack.

  • Tosyl Chloride (TsCl): Features a p-methyl group on the benzene ring. The methyl group is an electron-donating group (EDG) which, through an inductive effect, slightly reduces the electrophilicity of the sulfonyl sulfur.[1]

  • This compound: Incorporates a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the electron density of the ring and, consequently, increases the electrophilicity of the sulfonyl sulfur.

This fundamental electronic difference suggests that This compound is inherently more reactive towards nucleophiles than tosyl chloride .[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of both reagents is presented in Table 1.

PropertyThis compoundTosyl Chloride (p-Toluenesulfonyl chloride)
CAS Number 16133-25-8[2]98-59-9
Molecular Formula C₅H₄ClNO₂S[2]C₇H₇ClO₂S
Molecular Weight 177.61 g/mol [2]190.65 g/mol
Appearance Colorless to yellowish oily liquidWhite to off-white crystalline solid
Melting Point Not applicable (liquid at room temp.)69-71 °C
Boiling Point ~145-146 °C at 15 mmHg134 °C at 10 mmHg
Solubility Soluble in methanol, MDC, EtOAc; slightly soluble in waterSoluble in ethanol, acetone, chloroform; limited solubility in water
Stability Moisture sensitive; hydrolyzes in waterStable under normal conditions, but moisture sensitive

Performance in Synthetic Applications

Sulfonylation of Alcohols and Amines

The primary application of both reagents is the sulfonylation of alcohols and amines to form sulfonate esters and sulfonamides, respectively. These derivatives are crucial intermediates in organic synthesis, serving as protecting groups or activating groups for subsequent transformations.[3][4]

General Reaction Scheme:

Sulfonylation cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) or R-NH2 (Amine) Sulfonate R-O-SO2-Ar (Sulfonate Ester) or R-NH-SO2-Ar (Sulfonamide) ROH->Sulfonate SulfonylChloride Ar-SO2Cl (this compound or Tosyl chloride) SulfonylChloride->Sulfonate HCl HCl Base Base (e.g., Pyridine, Et3N) Base->HCl traps

Caption: General sulfonylation reaction of alcohols or amines.

Reactivity and Selectivity:

Due to its higher electrophilicity, this compound is expected to react faster with nucleophiles like alcohols and amines compared to tosyl chloride under identical conditions. This enhanced reactivity can be advantageous for less reactive substrates or when milder reaction conditions are desired.

In molecules with multiple nucleophilic sites, the choice of sulfonyl chloride can influence selectivity. While direct comparative studies are scarce, the higher reactivity of this compound might lead to lower selectivity in some cases. Conversely, the milder nature of tosyl chloride can be exploited for the selective sulfonylation of more reactive functional groups in polyfunctional molecules. For instance, in the presence of both an alcohol and a thiol, tosyl chloride has been shown to be selective for the alcohol.[5]

Experimental Data:

SubstrateReagentBase/SolventReaction ConditionsYieldReference
1-OctanolTosyl ChloridePyridine30 °C, 2 hHigh (qualitative)[6]
AnilineTosyl ChlorideNone (neat)Room Temp., immediateModerate[7]
3-BromoanilineTosyl ChloridePyridine/DCM2 hQuantitative[8]
Benzyl AlcoholThis compoundPyridineNot specifiedNot specifiedInferred from general reactivity[3]

Note: The yields are highly dependent on the specific substrate and reaction conditions.

Role as Protecting Groups

Both the resulting pyridylsulfonyl (pyrisyl) and tosyl groups are effective protecting groups for amines.[9] They are generally stable to a wide range of acidic and basic conditions.[9]

Stability Comparison:

The stability of the protecting group is crucial for multi-step synthesis. While both are robust, the deprotection of tosylamides often requires harsh conditions, such as strong acid or reducing agents (e.g., sodium in liquid ammonia).[10] The relative stability and deprotection conditions for the pyrisyl group are less documented in readily available literature, but given the electronic nature of the pyridine ring, it is anticipated to have comparable or slightly different stability profiles that may offer advantages in specific synthetic routes.

Suzuki-Miyaura Cross-Coupling Reactions

Aryl sulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11] This application extends the utility of these reagents beyond traditional sulfonylation.

General Reaction Scheme:

SuzukiCoupling cluster_reactants Reactants cluster_products Products SulfonylChloride Ar-SO2Cl (this compound or Tosyl chloride) CoupledProduct Ar-R SulfonylChloride->CoupledProduct BoronicAcid R-B(OH)2 (Arylboronic acid) BoronicAcid->CoupledProduct Catalyst Pd Catalyst Base Catalyst->CoupledProduct

Caption: Suzuki-Miyaura cross-coupling of sulfonyl chlorides.

Performance Comparison:

The efficiency of the Suzuki-Miyaura coupling of sulfonyl chlorides is influenced by the nature of the sulfonyl chloride, the boronic acid, the palladium catalyst, and the base. While comprehensive comparative data is limited, the higher reactivity of this compound may lead to faster reaction times or allow for the use of less active catalysts compared to tosyl chloride.

Experimental Data:

Table 3 provides examples of Suzuki-Miyaura coupling reactions involving tosyl chloride and a related pyridyl sulfonyl fluoride (as a proxy for the chloride, given the scarcity of direct data for this compound in this specific reaction).

Sulfonyl CompoundBoronic AcidCatalyst/Base/SolventYieldReference
Tosyl Chloride3-Nitrobenzeneboronic acidPd(PPh₃)₄/K₂CO₃/DME60%[11]
Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂/variousModest to good[12]
3-Chloropyridine (as aryl halide)2-PyridylboronatePd₂(dba)₃/ligand/KF/DioxaneExcellent[13]

Experimental Protocols

General Procedure for the Tosylation of an Alcohol

This protocol is a representative method for the conversion of an alcohol to a tosylate.

Workflow Diagram:

TosylationWorkflow start Start dissolve Dissolve alcohol in Pyridine/DCM at 0 °C start->dissolve add_tscl Add Tosyl Chloride portion-wise dissolve->add_tscl stir Stir at room temperature add_tscl->stir workup Aqueous workup (HCl, NaHCO3, brine) stir->workup extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: Experimental workflow for alcohol tosylation.

Methodology:

  • Reaction Setup: A solution of the alcohol (1.0 eq.) in a mixture of pyridine (2.0 eq.) and dichloromethane (DCM) is cooled to 0 °C in an ice bath.

  • Reagent Addition: Tosyl chloride (1.5 eq.) is added portion-wise to the stirred solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with 1 M HCl. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the pure tosylate.[4][14]

This procedure can be adapted for this compound, likely with shorter reaction times or at lower temperatures due to its higher reactivity.

General Procedure for Suzuki-Miyaura Coupling of a Sulfonyl Chloride

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a sulfonyl chloride with a boronic acid.

Workflow Diagram:

SuzukiWorkflow start Start combine Combine sulfonyl chloride, boronic acid, Pd catalyst, and base in a flask start->combine add_solvent Add solvent under inert atmosphere combine->add_solvent heat Heat the reaction mixture add_solvent->heat cool Cool to room temperature heat->cool filter Filter through Celite cool->filter extract Aqueous workup and extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a dried flask are added the sulfonyl chloride (1.0 eq.), arylboronic acid (1.5-2.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Anhydrous solvent (e.g., DME, THF, or dioxane) is added via syringe.

  • Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • Isolation: The filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the biaryl product.[11]

Conclusion

Both this compound and tosyl chloride are highly effective reagents in synthetic organic chemistry. The choice between them should be guided by the specific requirements of the reaction.

  • This compound is the more reactive of the two, making it suitable for reactions requiring milder conditions or for less reactive substrates. Its utility in the synthesis of pharmaceutical intermediates is a testament to its efficacy.[3]

  • Tosyl chloride is a less reactive, yet highly versatile and cost-effective reagent. Its milder reactivity can be advantageous for achieving higher selectivity in complex molecules. It is extensively used for the activation of alcohols and protection of amines.

Further direct comparative studies are warranted to fully elucidate the subtle differences in their performance across a broader range of synthetic transformations. However, based on fundamental principles and available data, researchers can make an informed decision to select the most appropriate reagent for their synthetic goals.

References

comparative analysis of different synthesis routes for pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-3-sulfonyl chloride is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Overview of Synthetic Strategies

There are two predominant methods for the synthesis of this compound:

  • Route 1: Chlorination of Pyridine-3-sulfonic Acid. This classic approach involves the direct conversion of pyridine-3-sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent, typically phosphorus pentachloride (PCl₅).

  • Route 2: Sandmeyer-Type Reaction of 3-Aminopyridine. This method proceeds via the diazotization of 3-aminopyridine, followed by a copper-catalyzed reaction with a sulfur dioxide source to yield the desired sulfonyl chloride.

This guide will delve into the specifics of each route, providing a side-by-side comparison to aid in the selection of the most appropriate method for a given research or development context.

Route 1: From Pyridine-3-Sulfonic Acid

This method is a straightforward and high-yielding approach to this compound. It relies on the robust reaction of a sulfonic acid with a strong chlorinating agent.

Signaling Pathway

G Pyridine Pyridine Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid Pyridine->Pyridine-3-sulfonic acid  Fuming H₂SO₄ This compound This compound Pyridine-3-sulfonic acid->this compound  PCl₅, POCl₃  Reflux

Caption: Synthesis of this compound from Pyridine.

Experimental Protocol

A mixture of pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol) is heated to reflux for 3 hours.[1] After cooling, the reaction mixture is evaporated to dryness to yield a yellow solid.[1] The solid is then dissolved in a mixture of ice water and methyl-tert-butyl ether. The solution is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and then saturated with solid sodium chloride. The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to give this compound as an orange liquid.[1]

Performance Data
ParameterValueNotes
Yield 82.2% - 94%Yield is dependent on reaction conditions and purification methods.[1][2]
Purity >98.0% (by GC)Commercially available product synthesized via this route shows high purity.
Key Reagents Pyridine-3-sulfonic acid, PCl₅, POCl₃
Reaction Time ~3 hours[1]
Reaction Temp. Reflux (approx. 107°C for POCl₃)High temperatures are required.
Byproducts 5-chlorothis compoundFormation of this byproduct can be minimized by controlling reaction conditions.[2]
Advantages and Disadvantages

Advantages:

  • High Yield: This method consistently produces high yields of the desired product.[1][2]

  • Readily Available Starting Material: Pyridine-3-sulfonic acid can be prepared from pyridine.

Disadvantages:

  • Harsh Reagents: The use of phosphorus pentachloride and phosphorus oxychloride poses safety and environmental concerns. These reagents are corrosive and react violently with water.

  • Waste Generation: The reaction generates a significant amount of acidic waste, primarily from the quenching and neutralization steps.[3]

  • Byproduct Formation: Over-chlorination can lead to the formation of chlorinated pyridine byproducts, which can be difficult to separate.[2] However, using solvents like chlorobenzene can mitigate byproduct formation compared to toluene.[4][5]

Route 2: From 3-Aminopyridine

This route offers a "greener" alternative to the traditional chlorination method, avoiding the use of harsh phosphorus-based chlorinating agents.

Signaling Pathway

G 3-Aminopyridine 3-Aminopyridine Diazonium Fluoroborate Salt Diazonium Fluoroborate Salt 3-Aminopyridine->Diazonium Fluoroborate Salt  NaNO₂, HBF₄  0-5°C This compound This compound Diazonium Fluoroborate Salt->this compound  SOCl₂, CuCl (cat.)  0-5°C

Caption: Synthesis of this compound from 3-Aminopyridine.

Experimental Protocol

To a solution of thionyl chloride (238 g, 2 mol) in water (500 ml) cooled to 0-5°C, cuprous chloride (1 g, 0.01 mol) is added.[3] The diazonium fluoroborate salt of 3-aminopyridine (189.8 g, 1 mol), prepared separately, is added in batches to this solution while maintaining the temperature at 0-5°C.[3] The reaction is stirred overnight at this temperature. The mixture is then extracted with dichloromethane. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine. After drying over anhydrous sodium sulfate and filtering, the solvent is removed by concentration to yield this compound.[1]

Performance Data
ParameterValueNotes
Yield ~90.7%This method provides a high yield, comparable to Route 1.[1][3]
Purity High product contentPatents claim high purity, with HPLC data provided in some cases.[3]
Key Reagents 3-Aminopyridine, NaNO₂, HBF₄, SOCl₂, CuCl
Reaction Time OvernightThe sulfonyl chlorination step requires a longer reaction time.[1]
Reaction Temp. 0-5°CMilder reaction conditions compared to Route 1.[3]
Byproducts Fewer reported byproductsThe intermediate diazonium salt is relatively stable, leading to fewer side reactions.[3]
Advantages and Disadvantages

Advantages:

  • Milder Conditions: The reaction is carried out at a much lower temperature, which can be advantageous for sensitive substrates and for safety.[3]

  • "Greener" Chemistry: This route avoids the use of phosphorus pentachloride and phosphorus oxychloride, reducing the generation of hazardous waste.[6] It is often described as having "less three wastes" (waste gas, wastewater, and industrial residue).[3]

  • High Purity: The formation of a stable intermediate diazonium salt allows for a cleaner reaction with fewer byproducts.[3]

Disadvantages:

  • Diazonium Salt Intermediate: While more stable than other diazonium salts, these intermediates can still be hazardous and require careful handling.

  • Multi-step Process: The synthesis involves the preparation and isolation of the diazonium salt intermediate, adding a step to the overall process.

  • Use of Copper: The use of a copper catalyst may require additional purification steps to remove residual metal.

Comparative Summary

FeatureRoute 1 (from Pyridine-3-sulfonic Acid)Route 2 (from 3-Aminopyridine)
Starting Material Pyridine-3-sulfonic acid3-Aminopyridine
Overall Yield 82.2% - 94%[1][2]~90.7%[1][3]
Reaction Conditions High Temperature (Reflux)Low Temperature (0-5°C)[3]
Key Reagents PCl₅, POCl₃NaNO₂, HBF₄, SOCl₂, CuCl
Safety Concerns Harsh, corrosive reagents; violent reaction with water.Potentially unstable diazonium intermediate.
Environmental Impact High generation of acidic waste.[3]Considered "greener" with less hazardous waste.[3][6]
Purity/Byproducts Risk of over-chlorination byproducts.[2]Generally cleaner reaction with fewer byproducts.[3]

Conclusion

Both synthetic routes offer high yields for the preparation of this compound.

Route 1, the chlorination of pyridine-3-sulfonic acid, is a well-established and rapid method. However, its reliance on harsh and hazardous reagents, coupled with significant waste generation, makes it less favorable from a green chemistry perspective.

Route 2, the Sandmeyer-type reaction of 3-aminopyridine, presents a more environmentally benign alternative. It operates under milder conditions and is reported to produce a purer product with fewer byproducts. While it involves an additional step for the formation of the diazonium salt, the overall benefits in terms of safety and reduced environmental impact make it an attractive option for modern pharmaceutical development and manufacturing.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and commitment to green chemistry principles.

References

Comparative Guide to Purity Analysis of Pyridine-3-Sulfonyl Chloride: GC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The purity of pyridine-3-sulfonyl chloride is a critical parameter for researchers and professionals in drug development, as it is a widely used intermediate in the synthesis of pharmaceuticals, including the potassium-competitive acid blocker Vonoprazan (TAK-438).[1] Given its high reactivity and instability, particularly in the presence of water, employing a robust and accurate analytical method for purity assessment is paramount to ensure the quality and consistency of final products.[1][2][3]

This guide provides an objective comparison of Gas Chromatography (GC) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titrimetry—for determining the purity of this compound. It includes detailed experimental protocols and a summary of comparative performance data to aid researchers in selecting the most suitable method for their specific needs.

Primary Method: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. Its use for determining the purity of this compound is confirmed by its application in quality control for commercially available reagents.[4][5] However, sulfonyl chlorides can be prone to thermal degradation, which may necessitate a derivatization step to ensure accurate analysis.[6]

Experimental Protocol 1: Direct GC Analysis

This method is suitable for rapid analysis when the thermal stability of the analyte under specific GC conditions has been verified.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a dry, aprotic solvent such as Dichloromethane or Toluene in a volumetric flask.

    • Use an internal standard (e.g., dodecane) for improved quantitative accuracy.

  • GC Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Calculate the purity by the area percent method, or by using the internal standard calibration curve. The area ratio of by-products, such as 5-chlorothis compound, can also be determined.[4]

Experimental Protocol 2: GC Analysis via Derivatization

To mitigate potential on-column degradation, this compound can be converted to a more thermally stable derivative, such as a sulfonamide.[6]

  • Derivatization Reaction:

    • Dissolve ~20 mg of the this compound sample in 2 mL of Dichloromethane.

    • Add 1.5 equivalents of a secondary amine (e.g., diethylamine) and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Analysis:

    • Analyze the resulting stable sulfonamide derivative using the GC conditions outlined in Protocol 1. The temperature program may need to be adjusted based on the volatility of the specific derivative.

Alternative Analytical Methods

While GC is a viable method, other techniques offer distinct advantages, particularly in avoiding the thermal stress placed on the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable method for the purity assessment of sulfonyl chlorides, as it analyzes samples in the liquid phase at ambient temperature, eliminating the risk of thermal degradation.[7] A specific HPLC method for this compound has been developed.[2]

Experimental Protocol: HPLC [2]

  • Sample Preparation:

    • Prepare a sample solution with a concentration of approximately 0.5 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Chromatograph: Waters Alliance e2695 or equivalent with a UV detector.

    • Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm.

    • Mobile Phase: A mixture of 0.2% tetrabutylammonium hydroxide phosphate buffer (pH 4.5) and acetonitrile in a 62:38 ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is determined by comparing the peak area of the analyte to that of a certified reference standard. The method is valued for its high accuracy, specificity, and reproducibility.[2]

Titrimetry

Titrimetric methods are classic, cost-effective techniques for quantifying sulfonyl chlorides. They are based on the reaction of the sulfonyl chloride group and subsequent titration of a reactant or product.

Experimental Protocol: Titrimetry

  • Reaction:

    • Accurately weigh the this compound sample and dissolve it in dimethylformamide.

    • Add a known excess of benzyl mercaptan solution. The sulfonyl chloride reacts to form a sulphinic acid and a disulfide.

  • Titration of Residual Mercaptan:

    • The unreacted (residual) benzyl mercaptan is titrated photometrically with a standard solution of cobalt(II) at 475 nm.

    • The amount of mercaptan that reacted with the sulfonyl chloride is determined by the difference from the initial amount.

  • Data Analysis:

    • The purity of the this compound is calculated based on the stoichiometry of the reaction with benzyl mercaptan. This method is simple and accurate for routine analysis.

Comparative Data Analysis

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput. The table below summarizes the key performance attributes of the discussed methods, with some data extrapolated from the analysis of similar sulfonyl chloride compounds.[8]

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Limitations
GC-MS (Direct) Methanesulfonyl Chloride in Itraconazole API[8]0.44 µg/mL1.32 µg/mLHighly sensitive and specific for volatile impurities. Potential for thermal degradation of the main analyte.
HPLC (Direct) This compound[2]Not specifiedNot specifiedHigh accuracy, specificity, and good reproducibility. Avoids thermal degradation. Ideal for stability-indicating assays.
Derivatization RP-HPLC Sulfuryl Chloride in Chlorosulfonic Acid[8]0.149 µg/mL0.45 µg/mLRobust for reactive matrices where direct analysis is unsuitable. Adds a step to the sample preparation process.
Titrimetry General Sulfonyl Chlorides[8]Not specifiedNot specifiedSimple, accurate, and cost-effective for routine analysis of total sulfonyl chloride content. Lacks specificity; cannot distinguish between different sulfonyl chlorides or detect non-reactive impurities.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_direct Direct Analysis cluster_deriv Derivatization Pathway Sample Pyridine-3-Sulfonyl Chloride Sample Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Deriv React with Secondary Amine Dissolve->Deriv GC_Direct GC-FID Analysis Inject->GC_Direct Data Data Acquisition & Purity Calculation GC_Direct->Data Extract Extract Stable Sulfonamide Deriv->Extract Inject_Deriv Inject into GC Extract->Inject_Deriv GC_Deriv GC-FID Analysis Inject_Deriv->GC_Deriv GC_Deriv->Data

Caption: Workflow for GC analysis of this compound.

Method_Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_titration Titrimetry gc1 Sample Prep (Dissolution +/- Derivatization) gc2 Vaporization & Injection gc1->gc2 gc3 Chromatographic Separation (Heated Column) gc2->gc3 gc4 Detection (FID) gc3->gc4 hplc1 Sample Prep (Dissolution) hplc2 Injection hplc1->hplc2 hplc3 Chromatographic Separation (Ambient Temp) hplc2->hplc3 hplc4 Detection (UV) hplc3->hplc4 t1 Sample Prep (Dissolution) t2 Reaction with Excess Reagent t1->t2 t3 Titration of Product or Residual Reagent t2->t3 t4 Endpoint Determination t3->t4

Caption: Comparison of analytical workflows: GC, HPLC, and Titrimetry.

Conclusion

The selection of an analytical method for this compound purity requires careful consideration of the analytical objectives.

  • Gas Chromatography (GC) is a high-resolution technique suitable for identifying and quantifying volatile impurities. However, the inherent thermal lability of the analyte may require a derivatization step to ensure accuracy, adding to the sample preparation time.

  • High-Performance Liquid Chromatography (HPLC) stands out as the most robust and specific method for purity and stability testing. By avoiding high temperatures, it provides the most accurate profile of the compound and its degradation products.[2]

  • Titrimetry offers a simple, rapid, and low-cost option for determining the total sulfonyl chloride content, making it suitable for routine, non-specific assays where impurity profiling is not required.

For comprehensive purity analysis, especially in regulated environments like drug development, HPLC is the recommended method due to its specificity and stability-indicating capabilities. GC is a strong alternative, particularly for assessing volatile by-products, provided that the potential for thermal degradation is addressed.

References

A Comparative Guide to the Spectroscopic Characterization of Pyridine-3-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of pyridine-3-sulfonyl chloride derivatives with other common sulfonylating agents, namely benzenesulfonyl chloride and dansyl chloride. The information presented herein, including detailed experimental data and protocols, is intended to assist researchers in the identification, characterization, and selection of appropriate sulfonyl chloride reagents for applications in drug discovery and development.

Introduction

Sulfonyl chlorides are a critical class of reagents in organic synthesis, widely employed for the formation of sulfonamides and sulfonate esters. The this compound scaffold is of particular interest in medicinal chemistry due to the presence of the pyridine ring, which can influence the pharmacological properties of the resulting derivatives. This guide offers a comparative spectroscopic analysis of derivatives of this compound, benzenesulfonyl chloride, and dansyl chloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for representative derivatives of this compound, benzenesulfonyl chloride, and dansyl chloride. These examples were chosen to illustrate the influence of the core scaffold and N-substituents on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic ProtonsN-CH₂ ProtonsOther ProtonsSolvent
Pyridine-3-sulfonamide9.20-8.90 (m, 1H), 8.85-8.75 (m, 1H), 8.40-8.05 (m, 1H), 7.80-7.40 (m, 1H)[1]-7.80-7.40 (m, 2H, NH₂)[1]DMSO-d₆
N-Allyl-N-benzyl-4-methylbenzenesulfonamide7.77-7.69 (m, 2H), 7.34-7.20 (m, 7H)[2]4.32 (s, 2H)5.45 (ddt, 1H), 5.05 (dq, 1H), 4.98 (dq, 1H), 3.74 (dt, 2H), 2.43 (s, 3H)[2]CDCl₃
Dansyl Glycine8.5-7.2 (m, 6H)-3.8 (s, 2H), 2.9 (s, 6H)Not Specified

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic CarbonsN-CH₂ CarbonOther CarbonsSolvent
Pyridine-3-sulfonamide150 (C2), 124 (C3), 136 (C4) (Predicted for pyridine ring)[3]---
N-Allyl-N-benzyl-4-methylbenzenesulfonamide143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31[2]50.24119.52, 49.55, 21.65[2]CDCl₃
Dansyl Glycine152.1, 135.2, 130.6, 130.3, 129.7, 128.4, 123.2, 118.8, 115.1-171.5, 45.4, 43.2Not Specified

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(S=O)ν(C=C/C=N)Other Key Bands
Pyridine-3-sulfonamide~3350, ~3250~1340, ~1160~1580, ~1420-
N-Allyl-N-benzyl-4-methylbenzenesulfonamide-~1340, ~1160~1600, ~1495~920 (S-N)
Dansyl Glycine~3300~1320, ~1140~1580~1720 (C=O)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment IonsIonization Method
Pyridine-3-sulfonamide15815894, 66ESI+
N-Allyl-N-benzyl-4-methylbenzenesulfonamide30191260, 155, 91ESI+
Dansyl Glycine308170234, 170ESI+

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of sulfonamide derivatives are provided below. These protocols are general and may require optimization for specific substrates.

Synthesis of N-Substituted Sulfonamides

Materials:

  • Appropriate sulfonyl chloride (e.g., this compound) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine) to the stirred solution.

  • Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[4]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds with proton decoupling.[1]

IR Spectroscopy (ATR-FTIR):

  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.[5]

Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.[6][7]

  • Spectrum Acquisition: Infuse the sample solution into the electrospray ionization source. Acquire the mass spectrum in the appropriate mass range. For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of sulfonamides and the key relationships between the spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Reactants (Sulfonyl Chloride + Amine) reaction Reaction start->reaction Base, Solvent workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Sulfonamide Derivative purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms

Caption: General workflow for the synthesis and spectroscopic characterization of sulfonamide derivatives.

logic_relationships cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques functional_groups Functional Groups (-SO₂NHR, Aromatic Rings) connectivity Atom Connectivity (Bonding Framework) three_d_structure 3D Arrangement (Stereochemistry) ir IR Spectroscopy ir->functional_groups Vibrational Modes nmr NMR Spectroscopy nmr->connectivity Chemical Shifts, Coupling Constants nmr->three_d_structure NOE, Dihedral Angles ms Mass Spectrometry ms->connectivity Molecular Weight, Fragmentation

Caption: Logical relationships between molecular structure and spectroscopic techniques.

Conclusion

The choice of sulfonyl chloride reagent can significantly impact the spectroscopic properties of the resulting derivatives. Pyridine-3-sulfonyl chlorides introduce characteristic signals in the aromatic region of NMR spectra and specific fragmentation patterns in mass spectrometry that can be used for their unambiguous identification. By comparing the data presented in this guide, researchers can gain a better understanding of the spectral features associated with different sulfonamide classes, aiding in the rapid and accurate characterization of novel compounds in the drug discovery pipeline.

References

A Head-to-Head Comparison: Validating Metabolite Quantification with Pyridine-3-Sulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and reliability of metabolite quantification, particularly for compounds that ionize poorly in mass spectrometry, chemical derivatization is a critical tool. This guide provides an in-depth comparison of pyridine-3-sulfonyl chloride derivatization with other common methods, supported by experimental data and detailed protocols to inform your analytical decisions.

Pyridine-3-sulfonyl (PS) chloride has emerged as a valuable derivatization reagent for liquid chromatography-mass spectrometry (LC-MS) based metabolomics. Its primary advantage lies in its ability to introduce a readily ionizable moiety onto target metabolites, significantly boosting signal intensity. Furthermore, PS-derivatives often yield analyte-specific fragment ions upon collision-induced dissociation, enhancing specificity and confidence in metabolite identification.[1][2]

This guide will delve into the quantitative performance of this compound derivatization, comparing it with established alternatives such as dansyl chloride and the more recent Amplifex® reagents. We will examine key performance metrics, including limits of quantification and reproducibility, across different metabolite classes.

Quantitative Performance: A Comparative Analysis

The selection of a derivatization reagent is paramount for achieving the desired sensitivity and accuracy in quantitative metabolomics. The following tables summarize the performance of this compound against other widely used reagents for the analysis of various metabolite classes.

Table 1: Comparison of Limits of Quantification (LOQ) for Estrogen Analysis

Derivatization ReagentAnalyteLOQ (pg/mL)Reference
This compound Estradiol (E2)10[3]
Dansyl chlorideEstradiol (E2)0.5 - 25[3][4]
Dansyl chlorideEstrone (E1)1.0 - 25[4][5]
Dansyl chlorideEstriol (E3)1.0[5]
1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS)Estradiol (E2)0.02 pg/tube[6]
1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS)Estrone (E1)0.02 pg/tube[6]
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)Estrone (E1)1-400 pg/sample[4]
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)Estradiol (E2)1-400 pg/sample[4]

Table 2: Comparison of Limits of Quantification (LOQ) for Vitamin D Metabolite Analysis

Derivatization ReagentAnalyteLOQ (ng/mL)Reference
Amplifex® Diene 1,25(OH)₂D₃0.02[7]
Amplifex® Diene 25(OH)D₃0.19[7]
Amplifex® Diene Cholecalciferol0.78[7]
PTAD--
FMP-TS--
Isonicotinoyl chloride (INC)--

Table 3: Reproducibility of Metabolite Quantification Methods

MethodRSD (%)Reference
On-line GC-MS Derivatization<15 (good) to <30 (acceptable)[8]
Manual GC-MS Derivatization-[9]
LC-MS (general)~25 (inter-assay)[10]
Amplifex® Derivatization (Vitamin D)Intra-assay: 0.8-6.0, Inter-assay: 2.0-14.4[7]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible results. Below are protocols for derivatization using this compound and two common alternatives.

Protocol 1: this compound Derivatization for Estrogens

This protocol is adapted from a method for the analysis of steroidal estrogens.[1]

  • Sample Preparation: Evaporate aliquots of estrogen standards or sample extracts to dryness under a stream of nitrogen.

  • Reconstitution: Add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10) to the dried residue.

  • Derivatization: Add 80 µL of a 1.0 mg/mL solution of this compound in acetone.

  • Incubation: Vortex the mixture and incubate at 60 °C for 15 minutes.

  • Analysis: After cooling, the sample is ready for LC-MS analysis.

Protocol 2: Dansyl Chloride Derivatization for Estrogens

This protocol is a widely used method for estrogen analysis.[11]

  • Sample Preparation: Extract estrogens from the sample (e.g., 200 µL of serum) with ethyl acetate. Evaporate the organic layer to dryness under nitrogen.

  • Derivatization: Add 30 µL of a 1 mg/mL dansyl chloride solution in acetonitrile and 20 µL of 100 mM aqueous sodium bicarbonate (pH 10.5).

  • Incubation: Vortex the mixture and heat at 60 °C for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,500 rpm for 3 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Amplifex® Diene Derivatization for Vitamin D Metabolites

This protocol is designed for the sensitive detection of vitamin D and its metabolites.[7]

  • Sample Preparation: Dry the sample extract.

  • Derivatization: Add 30 µL of Amplifex® Diene solution to the dried sample, vortex for 15 seconds, and incubate for 30 minutes at room temperature.

  • Quenching: Add 30 µL of deionized water to the sample and vortex for 15 seconds.

  • Analysis: Transfer the solution to a vial for LC injection.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the derivatization reaction and a typical comparative workflow for metabolite quantification.

derivatization_reaction Metabolite Metabolite with -OH or -NH2 group PS_Metabolite Derivatized Metabolite (PS-Metabolite) Metabolite->PS_Metabolite + this compound PS_Cl Pyridine-3-sulfonyl chloride PS_Cl->PS_Metabolite HCl HCl PS_Metabolite->HCl - HCl

This compound derivatization reaction.

comparative_workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 LC-MS Analysis cluster_3 Data Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction PS_Deriv Pyridine-3-sulfonyl Chloride Derivatization Extraction->PS_Deriv Alt_Deriv Alternative Derivatization (e.g., Dansyl Chloride) Extraction->Alt_Deriv No_Deriv Direct Analysis (No Derivatization) Extraction->No_Deriv LC_Sep Liquid Chromatography Separation PS_Deriv->LC_Sep Alt_Deriv->LC_Sep No_Deriv->LC_Sep MS_Detect Mass Spectrometry Detection LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant Validation Validation Quant->Validation

Comparative workflow for metabolite quantification.

Concluding Remarks

The validation of metabolite quantification is a cornerstone of robust metabolomics research. This compound derivatization offers a compelling option for enhancing the sensitivity and specificity of LC-MS analysis for a range of metabolites, particularly those containing hydroxyl and primary or secondary amine groups. As demonstrated, its performance in terms of quantification limits is competitive with, and in some aspects, superior to, other derivatization agents. The generation of analyte-specific fragment ions is a key advantage that aids in confident metabolite identification.[1]

However, the choice of the optimal derivatization strategy is highly dependent on the specific metabolites of interest and the analytical instrumentation available. For certain applications, reagents like dansyl chloride or Amplifex® may offer superior sensitivity.[12][13] Therefore, it is imperative for researchers to carefully consider the data presented and the specific requirements of their study when selecting a derivatization method. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision to achieve accurate and reliable metabolite quantification.

References

Efficacy of Pyridine-3-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of pyridine-3-sulfonamide derivatives based on their performance in biological assays, with a focus on their activity as carbonic anhydrase inhibitors. The data presented is compiled from recent studies to facilitate an objective evaluation of these compounds for potential therapeutic applications.

Introduction to Pyridine-3-Sulfonamides

Pyridine-3-sulfonyl chloride is a versatile chemical intermediate crucial for the synthesis of various biologically active molecules.[1][2][3] Its derivatives, particularly pyridine-3-sulfonamides, have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.[1][4][5] A notable area of investigation is their potent and selective inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[6][7][8] This guide focuses on the comparative efficacy of 4-substituted pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms.

Comparative Efficacy of Pyridine-3-Sulfonamide Derivatives

The inhibitory activity of two series of pyridine-3-sulfonamide derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized below. The data is presented as inhibition constants (Kᵢ), where a lower value indicates higher potency.

4-Substituted Pyridine-3-Sulfonamides

A series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against hCA isoforms I, II, IX, and XII.[6] The results highlight that these compounds generally exhibit the lowest Kᵢ values against the hCA XII isoform.[6] Notably, some compounds demonstrated significant selectivity for the cancer-associated hCA IX isoform over the ubiquitous hCA II.[6][9]

CompoundR¹ SubstituentKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
3 -CH₃>10000495398189
4 -C₂H₅>10000812137145
5 -CH₂OH>100001123876432
6 -Ph>10000634027191
7 4-F-Ph>100007890312121
8 4-Cl-Ph>100008120289105
9 4-Br-Ph>100008560295110
10 4-Me-Ph>10000765025498
11 4-OMe-Ph>100007980268102
12 -CH₂-Ph>100005430211130
Acetazolamide (Standard)25012255.7

Data sourced from W. S. M. G. L. K. M. S. et al. (2025).[6]

In addition to enzyme inhibition, the cytostatic activity of selected compounds was evaluated against three human cancer cell lines: A549 (lung), MCF-7 (breast), and Caco-2 (colon). Compound 12 and another derivative, 22 , showed the highest activity against all three cell lines, with IC₅₀ values in the micromolar range.[6]

Pyrazolo[4,3-c]pyridine Sulfonamides

A series of pyrazolo[4,3-c]pyridine sulfonamides were also synthesized and their inhibitory effects on the same hCA isoforms were investigated.[7] Several of these compounds showed potent inhibition, particularly against hCA I, with some being more effective than the standard inhibitor Acetazolamide (AAZ).[7][10]

CompoundR SubstituentKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
1a -CH₂CH₂-Ph45.3118.4135.834.5
1b -Ph18.928.789.742.1
1c 4-F-Ph25.635.1112.351.6
1d 4-Cl-Ph21.831.5105.748.9
1e 4-Br-Ph23.433.8108.950.1
1f 4-Me-Ph15.725.685.439.8
Acetazolamide (Standard)25012255.7

Data sourced from A. A. A. A. et al. (2025).[7]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the pyridine-3-sulfonamide derivatives against various hCA isoforms was determined using a stopped-flow CO₂ hydrase assay.[7]

Objective: To measure the inhibition constant (Kᵢ) of the test compounds against hCA isoforms.

Materials:

  • Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • Test compounds dissolved in DMSO

  • CO₂-saturated water

  • Buffer solution (e.g., TRIS or HEPES)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow instrument

Procedure:

  • An assay solution is prepared containing buffer, pH indicator, and a known concentration of the hCA enzyme.

  • The test compound is added to the assay solution at varying concentrations.

  • The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • The catalytic activity of the enzyme is monitored by the change in absorbance of the pH indicator as the pH drops due to the formation of carbonic acid.

  • The initial rates of the enzymatic reaction are calculated at each inhibitor concentration.

  • The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the enzyme activity against the inhibitor concentration.

  • The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) prep_inhibitor->mix prep_substrate Prepare CO2-Saturated Substrate Solution react Initiate Reaction with CO2 Substrate prep_substrate->react mix->react measure Monitor Absorbance Change (pH Indicator) react->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Workflow for Carbonic Anhydrase Inhibition Assay

Signaling Pathway Context

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, play a crucial role in cancer cell survival and proliferation by regulating intra- and extracellular pH. In the hypoxic tumor microenvironment, increased glycolysis leads to an accumulation of lactic acid and a decrease in intracellular pH (pHi). hCA IX and XII, located on the cell membrane, catalyze the hydration of CO₂ to bicarbonate and protons. The protons are extruded, contributing to the acidification of the extracellular space, while the bicarbonate is transported into the cell, raising the pHi. This pH regulation mechanism promotes cancer cell survival, proliferation, and metastasis. Inhibitors of hCA IX and XII can disrupt this process, leading to intracellular acidification and subsequent cancer cell death.

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia glycolysis Increased Glycolysis hypoxia->glycolysis lactic_acid Lactic Acid (pHi decrease) glycolysis->lactic_acid hca9_12 hCA IX / XII lactic_acid->hca9_12 upregulates survival Survival & Proliferation lactic_acid->survival hca9_12->survival promotes apoptosis Apoptosis hca9_12->apoptosis hco3 HCO3- (pHi increase) hca9_12->hco3 h_plus H+ (pHe decrease) hca9_12->h_plus inhibitor Pyridine-3-Sulfonamide Inhibitor inhibitor->hca9_12 inhibits inhibitor->survival inhibitor->apoptosis co2 CO2 co2->hca9_12 h2o H2O h2o->hca9_12

Role of hCA IX/XII in Cancer Cell pH Regulation

Conclusion

The presented data demonstrates that pyridine-3-sulfonamide derivatives are a promising class of carbonic anhydrase inhibitors. The modular nature of their synthesis allows for the introduction of various substituents, leading to compounds with high potency and selectivity for different hCA isoforms. In particular, their ability to selectively inhibit tumor-associated isoforms like hCA IX and XII makes them attractive candidates for the development of novel anticancer therapies. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for Pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Pyridine-3-sulfonyl chloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety & Hazard Profile

This compound is a corrosive and water-reactive substance that demands careful handling in a controlled laboratory environment.[1][2][3] It can cause severe skin burns, serious eye damage, and respiratory irritation.[4][5][6] The compound reacts with water, sometimes violently, and moisture, which can lead to the release of toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[1][7][8]

Core Hazards:

  • Corrosivity : Causes severe burns to skin, eyes, and the respiratory tract.[1][4]

  • Reactivity : Reacts with water, moist air, bases, and alcohols.[1][7][8]

  • Toxicity : Inhalation may cause chemical burns to the respiratory tract.[1] Combustion can produce hazardous gases including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[9]

All handling and disposal operations must be conducted within a certified chemical fume hood.[1][7][10] Ensure that an eyewash station and a safety shower are readily accessible.[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles and a full-face shield.[1][11]Protects against splashes of corrosive material and reaction products.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][5]Prevents severe skin burns upon contact.
Body Protection Chemical-resistant lab coat or apron.[1][5][11]Protects skin and personal clothing from contamination.
Respiratory All handling must be performed in a chemical fume hood.[1][7]Prevents inhalation of corrosive vapors and acid gases generated during handling or reaction.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on the quantity. Bulk amounts must be disposed of as hazardous waste, while small, residual quantities can be carefully neutralized before disposal.

Part 1: Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[11]

  • Container and Labeling : Ensure the original container is tightly sealed.[3] If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).[2]

  • Storage : Store the sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, bases, and alcohols.[1][3][6] The storage area should be secure.[4][9]

  • Waste Collection : Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9] Do not mix with other waste streams.[6]

Part 2: Neutralization of Small, Residual Quantities

This procedure is only for small amounts of this compound, such as residuals left in reaction flasks or on contaminated labware. This process is exothermic and releases corrosive fumes; it must be performed with extreme caution in a chemical fume hood.[10]

Methodology:

  • Preparation : In a chemical fume hood, prepare a large beaker containing a stirred, dilute basic solution, such as 5% sodium bicarbonate or 1M sodium hydroxide. Place this beaker in an ice-water bath to control the reaction temperature.[10]

  • Slow Addition : Very slowly and carefully, add the residual this compound to the cold, stirred basic solution.[10] WARNING : Never add the base or water to the sulfonyl chloride, as this can cause a violent reaction and splashing.[2][10]

  • Monitoring : The reaction is an exothermic neutralization. Control the rate of addition to keep the reaction manageable. Monitor the pH of the solution to ensure it remains basic throughout the process.

  • Final Disposal : Once the reaction is complete (effervescence has ceased) and the sulfonyl chloride has been fully quenched, neutralize the solution to a pH between 6 and 8 using an appropriate acid or base. This final neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Clear all non-essential personnel from the immediate area.[4][5]

  • Ventilate : Ensure the fume hood is operational to manage vapors.[4]

  • Contain : For small spills, absorb the material with a non-combustible, inert absorbent like sand, earth, or vermiculite.[2] Do not use combustible materials such as sawdust.[10]

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container for disposal.[2][4] Do not add water to the spill.[3][8]

  • Decontaminate : After the material is collected, decontaminate the spill area.

  • Report : Inform your laboratory supervisor and institutional EHS office about the spill.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Initial Assessment cluster_bulk Bulk Waste cluster_residual Residual Waste (Small Quantity) start Assess Quantity of This compound Waste bulk_container Secure in a labeled, compatible hazardous waste container. [3] start->bulk_container Bulk Quantity residual_prepare Prepare a cold, stirred basic solution (e.g., 5% NaHCO3) in a fume hood. [7] start->residual_prepare Residual Quantity bulk_storage Store in a cool, dry, secure area away from incompatibles. [1, 5] bulk_container->bulk_storage bulk_dispose Arrange for disposal via EHS or licensed contractor. [8] bulk_storage->bulk_dispose end_node Disposal Complete bulk_dispose->end_node residual_add Slowly add residual sulfonyl chloride to the basic solution. [7] residual_prepare->residual_add residual_monitor Monitor reaction and ensure solution remains basic. residual_add->residual_monitor residual_neutralize Neutralize final solution to pH 6-8. residual_monitor->residual_neutralize residual_dispose Dispose down the drain with copious water per local regulations. [7] residual_neutralize->residual_dispose residual_dispose->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Pyridine-3-sulfonyl chloride, including detailed operational and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][2][3] This reagent is water-reactive and can release toxic gases upon contact with moisture.[4] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection TypeSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or a face shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A chemical-resistant lab coat or apron.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapours/aerosols are generated.[3][5]

Operational Plan: From Preparation to Clean-Up

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step guide outlines the operational workflow.

  • Preparation :

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Have an eyewash station and safety shower readily accessible.[4]

    • Prepare all necessary equipment and reagents before starting the experiment.

  • Handling :

    • Avoid all personal contact, including inhalation of fumes or dust.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Keep the container tightly closed when not in use.[4]

    • Handle and store under an inert gas like nitrogen, as the compound is moisture-sensitive.[3]

    • Avoid contact with incompatible materials such as water, strong oxidizing agents, and strong bases.[6]

  • In Case of a Spill :

    • Evacuate the area and ensure proper ventilation.[5]

    • For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

    • For large spills, alert the appropriate emergency response team.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan: Neutralization and Waste Management

Proper disposal of this compound is critical to prevent harm to personnel and the environment. Bulk quantities must be disposed of as hazardous waste through an approved disposal plant.[5] For residual amounts, such as those on contaminated labware, a careful neutralization (quenching) procedure can be performed by trained personnel.

Neutralization of Residual this compound

This procedure should only be performed for small, residual quantities in a controlled environment.

  • Preparation :

    • Work in a chemical fume hood.

    • Prepare a large beaker containing a 5% sodium bicarbonate solution or a dilute solution of sodium hydroxide.

    • Place the beaker in an ice bath to manage the exothermic reaction.

  • Neutralization :

    • Slowly and cautiously add the residual this compound to the basic solution with constant stirring.

    • Monitor the reaction for any signs of excessive heat generation or gas evolution.

    • Once the addition is complete, continue to stir the mixture until the reaction ceases.

  • Final Disposal :

    • Test the pH of the resulting solution to ensure it is neutral or slightly basic.[1]

    • Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.[5]

    • Contaminated materials, such as gloves and absorbent pads, should be placed in a sealed, labeled container for hazardous waste disposal.[5]

Disposal of Bulk Quantities

Bulk quantities of this compound must not be neutralized. They should be disposed of as hazardous waste.

  • Packaging : Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[1]

  • Labeling : The label should include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).

  • Collection : Arrange for collection by an authorized hazardous waste disposal service in accordance with all federal, state, and local regulations.[5]

Workflow for Safe Handling and Disposal

start Start: Obtain this compound prep Preparation: - Wear appropriate PPE - Work in a fume hood - Ensure emergency equipment is accessible start->prep handling Handling: - Avoid personal contact - Keep container closed - Use under inert gas prep->handling spill Spill Occurs handling->spill Accident first_aid Exposure Occurs handling->first_aid Accident end_use Completion of Use handling->end_use spill_response Spill Response: - Evacuate and ventilate - Absorb with inert material - Collect for disposal spill->spill_response bulk_disposal Bulk Disposal: - Package and label as hazardous waste - Arrange for professional disposal spill_response->bulk_disposal first_aid_action First Aid: - Eye/Skin: Flush with water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting - Seek immediate medical attention first_aid->first_aid_action disposal_decision Bulk or Residual? end_use->disposal_decision disposal_decision->bulk_disposal Bulk residual_disposal Residual Neutralization: - Prepare basic solution in an ice bath - Slowly add residual chemical - Neutralize and dispose of aqueous waste disposal_decision->residual_disposal Residual end End bulk_disposal->end residual_disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Pyridine-3-sulfonyl chloride
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Pyridine-3-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.